molecular formula C10H13NO3 B101738 4-(Hydroxymethyl)-D-phenylalanine CAS No. 15720-17-9

4-(Hydroxymethyl)-D-phenylalanine

Cat. No.: B101738
CAS No.: 15720-17-9
M. Wt: 195.21 g/mol
InChI Key: OXNUZCWFCJRJSU-SECBINFHSA-N
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Description

4-(Hydroxymethyl)-D-phenylalanine is a non-canonical amino acid (ncAA) of significant interest in the design and synthesis of peptidomimetics . Its D-configuration and hydroxymethyl side chain modification make it a valuable building block for creating peptides with enhanced proteolytic stability and improved pharmacokinetic properties, overcoming the limitations of natural peptides which are often rapidly degraded by enzymes in biological systems . Researchers utilize this compound to induce specific secondary structures and develop novel bioactive molecules, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), which are promising candidates for new therapeutic agents and drug-delivery systems . The hydroxymethyl group on the aromatic ring provides a versatile handle for further chemical modification, allowing for the precise engineering of peptide shape, function, and interaction with molecular targets . As a non-proteogenic D-amino acid, it is not incorporated into natural proteins by the ribosomal machinery but instead plays a crucial role in regulating cellular functions and stabilizing engineered peptide structures in research settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNUZCWFCJRJSU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Enantioselective Synthesis of 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)-D-phenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics can enhance metabolic stability and modulate pharmacological activity. This in-depth technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this valuable chiral building block. We will delve into the mechanistic underpinnings and provide field-proven insights into three core methodologies: asymmetric catalytic hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution. This guide is designed to equip researchers with the foundational knowledge and practical protocols to confidently approach the synthesis of this compound and other structurally related D-amino acids.

Introduction: The Significance of this compound

The deliberate incorporation of unnatural amino acids into peptides and other pharmaceutical agents is a powerful strategy to overcome the limitations of their natural counterparts, such as poor bioavailability and rapid enzymatic degradation. D-amino acids, in particular, can confer resistance to proteolysis, leading to therapeutics with extended half-lives. This compound offers a unique combination of a D-chiral center and a versatile hydroxymethyl functional group on the phenyl ring. This functional group can serve as a handle for further chemical modification, enabling the attachment of imaging agents, solubility enhancers, or pharmacophores that can engage in additional interactions with biological targets.

The enantioselective synthesis of such non-proteinogenic amino acids is a critical challenge in organic chemistry.[1] The precise control of stereochemistry is paramount, as the biological activity of enantiomers can differ dramatically. This guide will explore and compare three robust and widely employed strategies to achieve the desired D-enantiomer with high optical purity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and considerations. The choice of method often depends on factors such as the availability of starting materials, scalability, and the desired level of enantiopurity. We will discuss three of the most effective and well-established methods.

cluster_strategies Synthetic Strategies cluster_precursors Key Precursors Asymmetric Hydrogenation Asymmetric Hydrogenation Target Molecule 4-(Hydroxymethyl)- D-phenylalanine Asymmetric Hydrogenation->Target Molecule High Atom Economy Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Target Molecule Reliable Stereocontrol Enzymatic Resolution Enzymatic Resolution Enzymatic Resolution->Target Molecule High Enantioselectivity Prochiral Enamide Prochiral Enamide Prochiral Enamide->Asymmetric Hydrogenation Glycine Derivative Glycine Derivative Glycine Derivative->Chiral Auxiliary Racemic Amino Acid Racemic Amino Acid Racemic Amino Acid->Enzymatic Resolution

Caption: Overview of the main enantioselective routes to this compound.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for establishing a chiral center.[2] This approach typically involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst. The catalyst, present in substoichiometric amounts, transfers its chirality to the product during the hydrogen addition step.

Mechanistic Rationale

The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center (commonly rhodium or ruthenium).[2] These ligands create a chiral environment around the metal, forcing the substrate to bind in a specific orientation. The subsequent delivery of hydrogen then occurs stereoselectively, leading to the formation of one enantiomer in excess. The choice of ligand is critical and often requires screening to achieve high enantioselectivity for a given substrate.

Start Start Precursor Synthesis Synthesis of Prochiral N-acyl-α,β-dehydroamino acid ester Start->Precursor Synthesis Asymmetric Hydrogenation Rh- or Ru-catalyzed Asymmetric Hydrogenation Precursor Synthesis->Asymmetric Hydrogenation Chiral Ligand (e.g., DuPhos, BINAP) Deprotection Hydrolysis of Ester and Amide Groups Asymmetric Hydrogenation->Deprotection Final Product This compound Deprotection->Final Product

Caption: Workflow for Asymmetric Hydrogenation approach.

Experimental Protocol: A Representative Procedure

This protocol is adapted from established procedures for the asymmetric hydrogenation of related dehydroamino acid derivatives.

Step 1: Synthesis of (Z)-methyl 2-acetamido-3-(4-(hydroxymethyl)phenyl)acrylate

  • To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) and methyl 2-acetamidoacetate (1.1 eq) in tetrahydrofuran (THF), add a solution of sodium methoxide (1.2 eq) in methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired prochiral enamide.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with the (Z)-methyl 2-acetamido-3-(4-(hydroxymethyl)phenyl)acrylate (1.0 eq) and a rhodium catalyst precursor such as [Rh(COD)2]BF4 (0.01 eq).

  • Add a solution of a chiral diphosphine ligand, for instance, (R,R)-Me-DuPhos (0.011 eq), in degassed methanol.

  • Seal the reactor, remove from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to 50 psi with hydrogen and stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from the hydrogenation step in a mixture of 6 M hydrochloric acid and dioxane (1:1).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 6 with a suitable base (e.g., sodium hydroxide or an ion-exchange resin).

  • The product can be isolated by crystallization or purified by chromatography on a suitable resin.

ParameterTypical Value
Catalyst Loading0.5 - 2 mol%
Hydrogen Pressure50 - 500 psi
Temperature25 - 50 °C
SolventMethanol, THF
Enantiomeric Excess>95%
Yield80 - 95%

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in a wide range of chemical transformations, including the synthesis of amino acids.[3][4] In this approach, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered.

The Evans Oxazolidinone Auxiliary: A Powerful Tool

The oxazolidinone auxiliaries developed by David A. Evans are among the most effective and widely used for the asymmetric synthesis of α-amino acids.[4] The general strategy involves the acylation of the chiral oxazolidinone, followed by diastereoselective enolization and alkylation. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to highly diastereoselective alkylation.

Start Start Acylation Acylation of Chiral Oxazolidinone Start->Acylation Enolization Diastereoselective Enolization (e.g., with LDA) Acylation->Enolization Alkylation Alkylation with 4-(bromomethyl)benzyl derivative Enolization->Alkylation Auxiliary Cleavage Hydrolysis and Removal of Chiral Auxiliary Alkylation->Auxiliary Cleavage Final Product This compound Auxiliary Cleavage->Final Product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Synthesis via an Evans Auxiliary

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 30 minutes, add bromoacetyl bromide (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-bromoacetyl oxazolidinone.

Step 2: Diastereoselective Azidation

  • To a solution of the N-bromoacetyl oxazolidinone (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-azidoacetyl oxazolidinone.

Step 3: Diastereoselective Alkylation

  • To a solution of the N-azidoacetyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

  • After stirring for 30 minutes, add a solution of 4-(bromomethyl)benzyl acetate (1.2 eq) in THF.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the alkylated product.

Step 4: Auxiliary Cleavage and Reduction

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1).

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture and dissolve the residue in ethanol.

  • Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours.

  • Filter the reaction mixture through Celite, and concentrate the filtrate to give this compound.

ParameterTypical Value
Diastereomeric Excess>98%
Overall Yield60 - 75%
Key Reagents(R)-4-benzyl-2-oxazolidinone, NaHMDS
Auxiliary Recovery>90%

Enzymatic Resolution

Enzymatic methods offer an environmentally friendly and highly selective approach to obtaining enantiomerically pure compounds.[2] For the synthesis of D-amino acids, enzymatic kinetic resolution of a racemic mixture is a common strategy. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched.

Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes that catalyze the hydrolysis of esters.[7] They often exhibit high enantioselectivity and can be used to resolve racemic mixtures of amino acid esters. The general approach involves the acylation of the racemic amino acid, followed by esterification. The resulting racemic N-acyl amino acid ester is then subjected to lipase-catalyzed hydrolysis. The enzyme will selectively hydrolyze one enantiomer (typically the L-enantiomer), allowing for the separation of the unreacted D-enantiomer.

Start Start Racemate Synthesis Synthesis of Racemic N-acyl-4-(hydroxymethyl)phenylalanine methyl ester Start->Racemate Synthesis Enzymatic Hydrolysis Lipase-catalyzed Enantioselective Hydrolysis Racemate Synthesis->Enzymatic Hydrolysis Lipase (e.g., Candida antarctica Lipase B) Separation Separation of D-ester and L-acid Enzymatic Hydrolysis->Separation Deprotection Hydrolysis of D-ester Separation->Deprotection Final Product This compound Deprotection->Final Product

Caption: Workflow for Enzymatic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is based on general procedures for the lipase-catalyzed resolution of phenylalanine derivatives.[7][8]

Step 1: Synthesis of Racemic N-acetyl-4-(acetoxymethyl)phenylalanine methyl ester

  • Synthesize racemic 4-(hydroxymethyl)phenylalanine using standard methods (e.g., Strecker synthesis).

  • Protect the amino and hydroxyl groups by reacting the racemic amino acid with acetic anhydride in the presence of a base.

  • Esterify the carboxylic acid group by reacting the N,O-diacetylated amino acid with methanol in the presence of an acid catalyst (e.g., thionyl chloride).

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic N-acetyl-4-(acetoxymethyl)phenylalanine methyl ester in a phosphate buffer (pH 7.5) containing a co-solvent such as tert-butanol.

  • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the solution.

  • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the progress of the reaction by chiral HPLC.

  • When approximately 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Acidify the aqueous solution to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the unreacted (R)-N-acetyl-4-(acetoxymethyl)phenylalanine methyl ester. The hydrolyzed (S)-acid will remain in the aqueous phase.

Step 3: Deprotection of the D-enantiomer

  • Dissolve the enriched (R)-ester in 6 M hydrochloric acid.

  • Heat the mixture to reflux for 8 hours to remove the acetyl and methyl ester protecting groups.

  • Cool the solution and neutralize to pH 6 to precipitate the this compound.

ParameterTypical Value
EnzymeImmobilized Lipase (e.g., Novozym 435)
SolventPhosphate buffer with co-solvent
Temperature30 - 50 °C
pH7.0 - 8.0
Enantiomeric Excess of D-ester>99% at ~50% conversion

Comparison of Synthetic Strategies

FeatureAsymmetric HydrogenationChiral Auxiliary-MediatedEnzymatic Resolution
Principle Catalytic enantioselective reduction of a prochiral precursor.Stoichiometric use of a chiral molecule to direct stereochemistry.Enzyme-catalyzed selective transformation of one enantiomer.
Advantages High atom economy, catalytic, scalable.High diastereoselectivity, reliable, well-established.High enantioselectivity, mild reaction conditions, "green" approach.
Disadvantages Requires synthesis of specific precursors, catalyst screening may be necessary.Stoichiometric use of often expensive auxiliary, multi-step.Theoretical maximum yield of 50% (without racemization), substrate-specific.
Typical ee >95%>98% (de)>99%

Conclusion

The enantioselective synthesis of this compound is a critical undertaking for the advancement of peptide-based drug discovery. This guide has detailed three powerful and distinct methodologies: asymmetric catalytic hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution. Each approach offers a unique set of advantages and challenges. Asymmetric hydrogenation stands out for its atom economy and catalytic nature. The use of chiral auxiliaries, particularly Evans oxazolidinones, provides a reliable and highly diastereoselective route. Enzymatic resolution offers unparalleled enantioselectivity under mild, environmentally benign conditions. The selection of the optimal synthetic route will be dictated by the specific requirements of the research program, including scale, cost, and available expertise. By understanding the principles and practical considerations outlined in this guide, researchers will be well-equipped to synthesize this and other valuable chiral D-amino acids for their drug development endeavors.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Ashot Saghyan. (2012). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Schreier, V. N., & Frings, M. (2020). Synthesis of d-Amino Acids by Biocatalytic Deracemization.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.
  • Turner, N. J. (2009). Deracemisation of amines using ω-transaminases. Current Opinion in Chemical Biology, 13(1), 20-25.
  • Evans, D. A., Gage, J. R., & Leighton, J. L. (1992). A general method for the synthesis of enantiomerically pure β-substituted α-amino acids. Journal of the American Chemical Society, 114(24), 9434–9453.
  • Evans, D. A., & Wu, L. D. (1987). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 109(21), 6447-6461.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • Dharanipragada, R., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Amino Acids. In Topics in Organometallic Chemistry (pp. 123-152). Springer.
  • Bommarius, A. S., & Riebel, B. R. (2004).
  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Pollegioni, L., Piubelli, L., & Molla, G. (2015). D-Amino acid oxidase and its application in biotechnology. Applied Microbiology and Biotechnology, 99(10), 4175-4191.

Sources

An In-depth Technical Guide to the Chemical Synthesis of 4-(Hydroxymethyl)phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prevalent synthetic methodologies for preparing 4-(hydroxymethyl)phenylalanine derivatives, non-canonical amino acids of significant interest in medicinal chemistry and drug development. Recognizing the pivotal role of these derivatives as building blocks for novel peptides and therapeutic agents, this document delves into the core chemical strategies for their synthesis. We will explore established routes, including palladium-catalyzed hydroformylation and asymmetric phase-transfer catalysis, offering a comparative analysis of their respective advantages and limitations. Furthermore, this guide addresses the critical aspect of orthogonal protecting group strategies, essential for the seamless incorporation of these modified amino acids into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). Detailed, field-proven protocols, data-driven comparisons, and mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of 4-(Hydroxymethyl)phenylalanine in Drug Discovery

4-(Hydroxymethyl)phenylalanine, a derivative of the essential amino acid phenylalanine, has emerged as a valuable building block in the design of novel therapeutic agents. The introduction of a hydroxymethyl group onto the phenyl ring offers a versatile handle for further chemical modification, enabling the creation of diverse molecular architectures with tailored pharmacological properties. This modification can influence a peptide's conformation, solubility, and binding affinity for its biological target. Consequently, 4-(hydroxymethyl)phenylalanine and its derivatives have been incorporated into a range of bioactive molecules, including potent enzyme inhibitors and receptor modulators. The ability to synthetically access enantiomerically pure forms of this non-canonical amino acid is therefore of paramount importance for advancing drug discovery programs.

Key Synthetic Strategies for 4-(Hydroxymethyl)phenylalanine

The synthesis of 4-(hydroxymethyl)phenylalanine can be approached through several distinct chemical pathways. The choice of a particular route is often dictated by factors such as the desired stereochemistry, scalability, and the availability of starting materials. This section will detail two prominent and effective methods: Palladium-Catalyzed Hydroformylation and Asymmetric Phase-Transfer Catalysis.

Palladium-Catalyzed Hydroformylation: A Versatile Approach

Palladium-catalyzed hydroformylation offers a robust and efficient method for the synthesis of 4-(hydroxymethyl)phenylalanine from readily available precursors.[1][2] This strategy typically involves the introduction of a formyl group onto an aromatic ring, followed by its reduction to the corresponding alcohol. A key advantage of this approach is its applicability to a range of substituted phenylalanine precursors.

A common starting material for this route is N-Boc-4-iodo-L-phenylalanine methyl ester. The synthesis proceeds in two main stages:

  • Palladium-Catalyzed Hydroformylation: The iodo-substituted phenylalanine derivative undergoes a carbonylation reaction in the presence of a palladium catalyst, a suitable ligand, and a source of carbon monoxide and hydrogen (synthesis gas). This step introduces a formyl group at the 4-position of the phenyl ring.

  • Reduction of the Aldehyde: The resulting aldehyde is then reduced to the hydroxymethyl group using a mild reducing agent, such as sodium borohydride.

dot

Caption: Workflow for Palladium-Catalyzed Synthesis.

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate batches.

Step 1: Hydroformylation

  • In a high-pressure reactor, combine N-Boc-4-iodo-L-phenylalanine methyl ester (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a suitable phosphine ligand (e.g., PPh₃, 0.1 eq).

  • Evacuate and backfill the reactor with an inert gas (e.g., argon).

  • Add a degassed solvent, such as toluene or DMF.

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1 ratio) to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess gas.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude N-Boc-4-formyl-L-phenylalanine methyl ester.

Step 2: Reduction

  • Dissolve the crude aldehyde from the previous step in a suitable solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-4-(hydroxymethyl)-L-phenylalanine methyl ester.

Asymmetric Phase-Transfer Catalysis: Enantioselective Synthesis

Asymmetric phase-transfer catalysis (PTC) provides an elegant and powerful method for the enantioselective synthesis of α-amino acids, including 4-(hydroxymethyl)phenylalanine derivatives.[3][4] This approach typically involves the alkylation of a glycine Schiff base derivative with a suitable benzyl halide in the presence of a chiral phase-transfer catalyst. The catalyst, often derived from cinchona alkaloids, controls the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

The key steps in this synthetic route are:

  • Formation of the Glycine Schiff Base: A glycine ester is reacted with a ketone, such as benzophenone, to form a Schiff base. This protects the amino group and activates the α-carbon for alkylation.

  • Asymmetric Alkylation: The glycine Schiff base is deprotonated at the interface of an organic and an aqueous phase, and the resulting enolate is alkylated with a 4-(bromomethyl)benzyl alcohol derivative in the presence of a chiral phase-transfer catalyst.

  • Hydrolysis and Deprotection: The resulting alkylated product is hydrolyzed to remove the Schiff base and ester protecting groups, yielding the desired 4-(hydroxymethyl)phenylalanine.

dot

Caption: Asymmetric Phase-Transfer Catalysis Workflow.

This protocol is a general representation and requires careful optimization of the catalyst, solvent, and reaction conditions to achieve high enantioselectivity.[5]

Step 1: Asymmetric Alkylation

  • In a reaction vessel, dissolve the glycine Schiff base ester (e.g., N-(diphenylmethylene)glycine tert-butyl ester, 1.0 eq) and the chiral phase-transfer catalyst (e.g., a cinchonidinium salt, 0.05-0.1 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Add the 4-(bromomethyl)benzyl alcohol derivative (1.1 eq) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).

  • Add a concentrated aqueous solution of a strong base (e.g., 50% KOH) and stir the biphasic mixture vigorously for several hours to days, monitoring the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Hydrolysis

  • Dissolve the purified alkylated product in a suitable solvent (e.g., a mixture of THF and water).

  • Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and adjust the pH to neutral with a base (e.g., NaOH or an ion-exchange resin).

  • The product may precipitate from the solution or can be isolated by crystallization or chromatography.

Comparative Analysis of Synthetic Routes

The choice between the palladium-catalyzed hydroformylation and asymmetric phase-transfer catalysis routes depends on several factors, as summarized in the table below.

FeaturePalladium-Catalyzed HydroformylationAsymmetric Phase-Transfer Catalysis
Stereocontrol Relies on the chirality of the starting material (e.g., L-phenylalanine derivative).The enantioselectivity is induced by the chiral catalyst, allowing for the synthesis of both L- and D-enantiomers by selecting the appropriate catalyst.[5]
Starting Materials Requires a pre-functionalized phenylalanine derivative (e.g., iodo- or triflate-substituted).Starts from simple and inexpensive glycine derivatives.
Scalability Generally scalable, but requires high-pressure equipment for the hydroformylation step.Can be challenging to scale up due to the need for vigorous stirring of the biphasic mixture and the cost of the chiral catalyst.
Reaction Conditions High pressure and temperature are typically required for the hydroformylation step.Milder reaction temperatures are often used, but reaction times can be long.
Advantages - Good functional group tolerance. - High yields are often achievable.- High enantioselectivity can be achieved. - Access to both enantiomers.
Disadvantages - Requires specialized high-pressure equipment. - The cost and availability of the palladium catalyst.- Optimization of the catalyst and reaction conditions can be time-consuming. - Vigorous stirring is crucial for reproducibility.

Protecting Group Strategies for Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of 4-(hydroxymethyl)phenylalanine into a peptide sequence using Fmoc-based SPPS requires an orthogonal protection strategy for the side-chain hydroxyl group.[6] This means that the side-chain protecting group must be stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF) but readily cleavable under the final acidic cleavage conditions (e.g., trifluoroacetic acid, TFA).

A commonly employed and effective protecting group for the hydroxymethyl functionality is the tert-butyl (tBu) ether .[7] The bulky tert-butyl group provides excellent stability to the basic conditions of Fmoc deprotection and is efficiently removed during the final TFA cleavage.

dot

Caption: Orthogonal Protection Strategy for SPPS.

Synthesis of Fmoc-4-(tert-butoxymethyl)-L-phenylalanine

The preparation of the Fmoc-protected derivative with a tBu-protected side chain involves two key steps:

  • Protection of the Hydroxymethyl Group: The hydroxyl group of 4-(hydroxymethyl)-L-phenylalanine is converted to a tert-butyl ether. This is typically achieved by reacting the amino acid with isobutylene in the presence of a strong acid catalyst.

  • Fmoc Protection of the Amino Group: The α-amino group is then protected with an Fmoc group using a standard procedure, such as reaction with Fmoc-OSu or Fmoc-Cl under basic conditions.

Step 1: tert-Butyl Ether Protection of the Side Chain

  • Suspend 4-(hydroxymethyl)-L-phenylalanine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid).

  • Cool the mixture to a low temperature (e.g., -78 °C) and bubble isobutylene gas through the suspension or add liquid isobutylene.

  • Allow the reaction to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product, 4-(tert-butoxymethyl)-L-phenylalanine, by crystallization or chromatography.

Step 2: Fmoc Protection of the α-Amino Group

  • Dissolve 4-(tert-butoxymethyl)-L-phenylalanine (1.0 eq) in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous basic solution (e.g., 10% sodium carbonate).

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.05 eq) or Fmoc-Cl in the same organic solvent dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain Fmoc-4-(tert-butoxymethyl)-L-phenylalanine.[8]

Conclusion

The chemical synthesis of 4-(hydroxymethyl)phenylalanine derivatives is a well-established field with multiple reliable and efficient methodologies. The choice of a specific synthetic route should be carefully considered based on the desired stereochemistry, scalability, and available resources. Palladium-catalyzed hydroformylation offers a versatile and high-yielding approach, while asymmetric phase-transfer catalysis provides excellent enantiocontrol. For the incorporation of this valuable non-canonical amino acid into peptides, a robust orthogonal protecting group strategy, such as the use of a tert-butyl ether for the side-chain hydroxyl group in conjunction with Fmoc-based SPPS, is essential. The protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools and insights to confidently synthesize and utilize 4-(hydroxymethyl)phenylalanine derivatives in their pursuit of novel therapeutic agents.

References

  • Corey, E. J., & Suggs, J. W. (1975). A new catalyst for the hydroformylation of olefins. Journal of Organic Chemistry, 40(17), 2554-2555.
  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The enantioselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355.
  • A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis. (2025). BenchChem.
  • Engineering of enzymes using non-natural amino acids. (2022). Bioscience Reports, 42(8), BSR20212282. [Link]

  • An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis. (2025). BenchChem.
  • Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024).
  • Ishiyama, H., Yoshizawa, K., & Kobayashi, J. (2012). Total synthesis of lyngbyazothrin A. Tetrahedron, 68(31), 6186-6192.
  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). Molecules, 23(6), 1403. [Link]

  • Hydroformylation Process and Applications. (n.d.). Mettler Toledo. [Link]

  • Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. (2014). Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003.
  • Hydroformylation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. (2025). BenchChem.
  • Hydroformylation of Alkenes: An Industrial View of the Status and Importance. (2012). Catalysis Science & Technology, 2(1), 26-41.
  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. (2010). Green Chemistry, 12(8), 1451-1454.
  • Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. (2017). Wiley-VCH.
  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. (2018). Beilstein Journal of Organic Chemistry, 14, 1416-1422. [Link]

  • tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2022). Molecules, 27(19), 6524. [Link]

  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. (2011). The Journal of Organic Chemistry, 76(17), 7026-7036. [Link]

  • Palladium(0)-Catalyzed Carbonylative One-Pot Synthesis of N-Acylguanidines. (2020). The Journal of Organic Chemistry, 85(2), 1089-1103.
  • Design of New Polyamine-Based Chiral Phase-Transfer Catalysts for the Enantioselective Synthesis of Phenylalanine. (2012). Letters in Organic Chemistry, 9(1), 58-61.
  • Protecting Group Strategies for cis-3-(Hydroxymethyl)cyclopentanol in Multi-Step Synthesis: Application Notes and Protocols. (2025). BenchChem.
  • Convenient preparation of chiral phase-transfer catalysts with conformationally fixed biphenyl core for catalytic asymmetric alkylation of glycine imine. (2014). Organic & Biomolecular Chemistry, 12(41), 8336-8345.
  • Development and Evaluation of a Borohydride-palladium System for Selective Reduction of the C=C Bond of α,β-Unsaturated Carbonyls. (2015). International Journal of Undergraduate Research and Creative Activities, 7, 5. [Link]

Sources

solubility of 4-(Hydroxymethyl)-D-phenylalanine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-D-phenylalanine in Aqueous Buffers

Executive Summary

This compound is a non-proteinogenic amino acid derivative of significant interest in peptide synthesis and drug development. Its incorporation into peptide structures can alter conformational stability, receptor binding affinity, and overall pharmacokinetic profiles. A fundamental prerequisite for its effective use in any aqueous-based application, from in vitro assays to formulation development, is a thorough understanding of its solubility. Low aqueous solubility can impede biological testing, lead to poor bioavailability, and create significant challenges during formulation.[1][2] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining and understanding the solubility of this compound in physiologically relevant aqueous buffer systems. We will explore the key physicochemical drivers of its solubility and present a robust, field-proven protocol for its empirical determination.

Physicochemical Foundations of Solubility

The solubility of this compound is not a single value but a physicochemical property that is highly dependent on the conditions of the solvent. Its molecular structure, containing a carboxylic acid group, an amino group, and an aromatic ring with a polar hydroxymethyl substituent, dictates its behavior as an ampholyte.

  • Molecular Structure: C₁₀H₁₃NO₃[3]

  • Molecular Weight: 195.22 g/mol [4]

  • Amphoteric Nature & pKa: Like its parent amino acid, phenylalanine, this compound possesses both an acidic carboxyl group and a basic amino group. The pKa values for phenylalanine are approximately 1.8-2.2 for the carboxylic acid and 9.1-9.3 for the amino group.[5] The hydroxymethyl group is not expected to dramatically alter these values. The molecule's net charge is therefore highly pH-dependent.

    • Low pH (pH < pKa₁): Both groups are protonated, resulting in a net positive charge (cation).

    • Intermediate pH (pKa₁ < pH < pKa₂): The carboxyl group is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), resulting in a neutral zwitterion.

    • High pH (pH > pKa₂): Both groups are deprotonated, resulting in a net negative charge (anion).

The solubility of amino acids is typically at its minimum at the isoelectric point (pI) , the pH at which the molecule has no net charge (zwitterionic form). In this state, intermolecular electrostatic repulsion is minimized, favoring aggregation and precipitation. At pH values significantly above or below the pI, the molecule becomes charged, enhancing its interaction with polar water molecules and leading to a significant increase in solubility.[6]

Key Factors Influencing Aqueous Solubility

Several environmental factors can significantly modulate the solubility of this compound. Understanding these is critical for designing meaningful experiments and developing robust formulations.

  • pH: As discussed, pH is the most critical factor. The characteristic U-shaped solubility curve for amino acids is a direct consequence of their amphoteric nature.[6] For drug development, determining solubility in buffers mimicking physiological conditions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood) is essential.[7][8]

  • Buffer Species and Ionic Strength: The composition of the buffer itself can influence solubility through mechanisms like the common ion effect or specific interactions between buffer ions and the solute. Increasing ionic strength can either increase ("salting in") or decrease ("salting out") solubility, depending on the specific salt and its concentration.

  • Temperature: For most solids, solubility increases with temperature, as the dissolution process is often endothermic.[9][10] Determining solubility at relevant experimental temperatures (e.g., ambient room temperature ~25°C, physiological temperature 37°C) is crucial.

  • Crystal Form (Polymorphism): The solid-state form of the compound (crystalline vs. amorphous, or different polymorphs) can impact its thermodynamic solubility.[11] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is imperative to characterize the solid form being used in solubility studies.

Logical Relationship: pH and Ionization State

The following diagram illustrates the causal relationship between solution pH, the ionization state of this compound, and its resulting solubility profile.

G Low_pH Low pH (e.g., pH < 2) Cation Cationic (Net Positive Charge) Low_pH->Cation pI_pH Isoelectric Point (pI) (pH ~5.5-6.0) Zwitterion Zwitterionic (Net Neutral Charge) pI_pH->Zwitterion High_pH High pH (e.g., pH > 10) Anion Anionic (Net Negative Charge) High_pH->Anion High_Sol High Solubility Cation->High_Sol Low_Sol Minimum Solubility Zwitterion->Low_Sol High_Sol2 High Solubility Anion->High_Sol2

Caption: Impact of pH on the ionization and solubility of this compound.

Experimental Determination: Thermodynamic Equilibrium Solubility

For drug development and formulation, the thermodynamic solubility is the most relevant value. It represents the true equilibrium concentration of a compound in a saturated solution and is determined using the shake-flask method.[2][11][12] This contrasts with kinetic solubility, which is a faster, higher-throughput measurement often used for initial screening.[13][14]

Self-Validating Shake-Flask Protocol

This protocol is designed to be self-validating by confirming that equilibrium has been reached.

Materials:

  • This compound (solid powder)

  • Calibrated analytical balance

  • Glass vials (e.g., 1.5-4 mL) with screw caps

  • Aqueous buffers of desired pH (e.g., 0.1 M Phosphate pH 7.4, 0.1 M Citrate pH 4.5)

  • Orbital shaker or thermomixer capable of maintaining constant temperature

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Methodology:

  • Preparation: Accurately weigh an excess amount of solid this compound into a glass vial. "Excess" means adding enough solid such that a visible amount remains undissolved at the end of the experiment. This is the cornerstone of achieving equilibrium. A starting point of 2-5 mg per mL of buffer is typically sufficient.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated aqueous buffer to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).[11] Allow the suspension to shake for at least 24 hours to approach equilibrium.[11][15]

  • Equilibrium Confirmation (Self-Validation Step):

    • At 24 hours, carefully withdraw a small aliquot of the suspension.

    • Immediately separate the solid from the liquid via centrifugation at high speed (>10,000 g for 15 minutes) or by filtering through a 0.22 µm syringe filter. Causality Note: This step is critical to ensure only the dissolved compound is analyzed. Failure to completely remove undissolved particulates is a common source of artificially inflated solubility results.

    • Allow the remaining primary suspension to continue shaking under the same conditions.

    • At 48 hours, repeat the sampling and separation process.

    • If the concentrations measured at 24 and 48 hours are within acceptable experimental variance (e.g., <10%), equilibrium is considered to have been reached. If not, a longer incubation time is required.

  • Quantification (HPLC-UV):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentration.

    • Generate a calibration curve by preparing a series of dilutions from the stock solution, covering the expected solubility range.

    • Dilute the clear filtrate/supernatant from the equilibrated samples with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

    • Analyze the standards and diluted samples by HPLC-UV. The aromatic phenyl ring provides a strong chromophore, making UV detection a suitable and robust quantification method.[1][8] An LC-MS method can also be used for higher sensitivity or complex matrices.[12][13][16]

  • Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the original buffer. Report the result in units such as mg/mL or µM.

Experimental Workflow Diagram

G start Start weigh 1. Weigh Excess Solid (e.g., 2-5 mg) start->weigh add_buffer 2. Add Precise Volume of Buffer (e.g., 1.0 mL) weigh->add_buffer equilibrate 3. Equilibrate on Shaker (25°C, 24-48h) add_buffer->equilibrate sample_24h 4a. Sample at 24h equilibrate->sample_24h sample_48h 5a. Sample at 48h equilibrate->sample_48h separate_24h 4b. Separate Solid (Centrifuge / Filter) sample_24h->separate_24h quantify 6. Quantify Supernatant (HPLC-UV Analysis) separate_24h->quantify separate_48h 5b. Separate Solid (Centrifuge / Filter) sample_48h->separate_48h separate_48h->quantify compare 7. Compare [24h] vs [48h] (Equilibrium Check) quantify->compare compare->equilibrate Results Differ (Continue Shaking) calculate 8. Calculate Solubility compare->calculate Results Agree end End calculate->end

Caption: Shake-flask workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different conditions.

Table 1: Example Solubility Data for this compound at 25°C

Buffer SystempHIonic Strength (mM)Mean Solubility (µg/mL)Std. Dev.Mean Solubility (µM)
HCl-KCl1.2200DataDataData
Citrate4.5100DataDataData
Phosphate6.8150DataDataData
Phosphate7.4150DataDataData
Borate9.050DataDataData

Note: The values in this table are placeholders. Actual data must be generated empirically using the protocol described above.

Interpretation: The data is expected to show the lowest solubility in the pH range closest to the compound's isoelectric point (pI), likely between pH 4.5 and 6.8. Solubility should be significantly higher at the acidic pH of 1.2 and the basic pH of 9.0, consistent with the formation of the more soluble cationic and anionic species, respectively.

Conclusion

A comprehensive characterization of the aqueous solubility of this compound is a non-negotiable step in its development for scientific and pharmaceutical applications. As demonstrated, its solubility is a multi-faceted property governed by its amphoteric chemical nature and highly sensitive to environmental factors, most notably pH. By employing a robust and self-validating experimental method like the shake-flask protocol, researchers can generate reliable thermodynamic solubility data. This information is foundational for guiding formulation strategies, ensuring data integrity in biological assays, and ultimately enabling the successful translation of this valuable amino acid derivative from the bench to its intended application.

References

  • In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. (n.d.). ScienceDirect. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

  • The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. (1983). PubMed. [Link]

  • Shake Flask Method. (n.d.). BioAssay Systems. [Link]

  • Solubility of L-Phenylalanine in Aqueous Solutions. (n.d.). ResearchGate. [Link]

  • 4-Methyl-D-phenylalanine. (n.d.). PubChem. [Link]

  • Solubility and transformation behavior of l-phenylalanine anhydrate with amino acid additives. (n.d.). Semantic Scholar. [Link]

  • L-Phenylalanine. (n.d.). PubChem. [Link]

  • Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. (2022). ResearchGate. [Link]

  • Comparison of four different phenylalanine determination methods. (1997). PubMed. [Link]

  • Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. (2022). PubMed. [Link]

  • (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. (2009). ResearchGate. [Link]

  • Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. (n.d.). CentAUR. [Link]

  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). National Center for Biotechnology Information (NCBI). [Link]

  • Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. (2024). National Center for Biotechnology Information (NCBI). [Link]

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stability of 4-(Hydroxymethyl)-D-phenylalanine at different pH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Stability of 4-(Hydroxymethyl)-D-phenylalanine at Different pH Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery, non-proteinogenic amino acids like this compound serve as invaluable chiral building blocks for designing novel therapeutics, from peptide mimetics to small molecule inhibitors. Their unique structural motifs can impart enhanced potency, selectivity, and metabolic stability. However, the journey from a promising molecule to a viable drug product is paved with rigorous physicochemical characterization. Among the most critical of these is understanding the molecule's stability profile. A drug substance that degrades on the shelf or in formulation is not a viable candidate.

This guide is designed to move beyond a simple recitation of protocols. It aims to provide a comprehensive, field-proven framework for investigating the pH-dependent stability of this compound. We will delve into the causality behind experimental design, the logic of analytical method development, and the interpretation of degradation data. By embracing the principles of forced degradation, as outlined in regulatory guidelines, we can proactively identify potential liabilities, elucidate degradation pathways, and build a foundation for robust formulation development. This is not just about collecting data; it's about fundamentally understanding the molecule's behavior to ensure the safety, efficacy, and quality of future medicines.

Molecular Profile and Potential pH-Dependent Liabilities

This compound is an aromatic amino acid derivative with three key functional groups that can be influenced by pH: the carboxylic acid, the primary amine, and the benzylic hydroxymethyl group.[1][2]

  • Amino and Carboxylic Acid Groups: Like all amino acids, this molecule is zwitterionic.[3] Its net charge is highly dependent on the pH of the solution. At low pH (pH < ~2), the carboxyl group is protonated (COOH) and the amino group is protonated (NH3+), resulting in a net positive charge. Near neutral pH, it exists as a zwitterion (COO- and NH3+). At high pH (pH > ~9), the amino group is deprotonated (NH2), resulting in a net negative charge.[4] While racemization at the alpha-carbon is a potential concern for amino acids, it typically requires extreme conditions not always encountered in standard stability studies.

  • Hydroxymethyl Group: The C-4 hydroxymethyl group (-CH2OH) attached to the phenyl ring is a primary benzylic alcohol. This functional group presents the most probable site for pH-mediated degradation.

    • Acidic Conditions: Under strong acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). The resulting benzylic carbocation is stabilized by the aromatic ring and can undergo subsequent reactions, such as elimination or reaction with other nucleophiles. This could lead to the formation of dimers or other adducts. Mechanistic studies on related benzyl derivatives confirm that acid-catalyzed hydrolysis or degradation often proceeds via such intermediates.[5][6]

    • Basic Conditions: While benzylic alcohols are generally stable under mild basic conditions, strong bases in the presence of oxygen could potentially facilitate oxidation.

    • Neutral Conditions: The molecule is expected to be most stable near its isoelectric point.

Designing a Robust pH Stability Study: The Forced Degradation Approach

To systematically evaluate stability, we employ a forced degradation (or stress testing) strategy. This involves intentionally exposing the molecule to conditions more severe than those it would experience during storage to accelerate degradation.[7][8] This approach is a cornerstone of pharmaceutical development as mandated by ICH guidelines and serves multiple purposes:[9][10]

  • Identification of Degradation Pathways: It helps elucidate the likely chemical pathways of degradation.[9]

  • Development of Stability-Indicating Methods: It is essential for developing and validating analytical methods that can accurately separate and quantify the active ingredient from all its potential degradation products.[7]

  • Informing Formulation and Storage: The results guide the selection of optimal pH ranges, buffer systems, and storage conditions for a stable drug product.[8]

The logical workflow for a comprehensive study is outlined below.

G cluster_prep Phase 1: Preparation & Setup cluster_stress Phase 2: Stress Incubation cluster_analysis Phase 3: Analysis & Interpretation A Prepare High-Purity 4-(HM)-D-Phe Stock B Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 7.4, 9.0, 12.0) A->B C Spike Stock into Buffers at Known Concentration B->C D Incubate Samples (e.g., 50°C in controlled chamber) C->D E Withdraw Aliquots at Time Points (0, 24, 48, 72h) D->E F Quench Reaction & Prepare for Analysis (e.g., neutralize, dilute) E->F G Analyze via Stability-Indicating HPLC-UV/MS Method F->G H Quantify Parent Peak Area & Detect Degradant Peaks G->H I Calculate % Degradation & Determine Mass Balance H->I J Characterize Degradants (MS) & Propose Pathways I->J

Caption: Experimental workflow for pH stability testing.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure data integrity and reproducibility. The core principle is the use of a validated, stability-indicating analytical method.

Materials and Reagents
  • This compound (Purity ≥95%)[1]

  • Hydrochloric Acid (HCl), 0.1 N (for pH 1.2)

  • Sodium Hydroxide (NaOH), 0.1 N and 0.01 N (for pH 12.0 and adjustments)

  • Potassium Phosphate Monobasic and Dibasic (for pH 7.4 buffer)

  • Citrate Buffer components (for pH 4.5 buffer)

  • Borate Buffer components (for pH 9.0 buffer)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

Development of a Stability-Indicating HPLC Method

The trustworthiness of the entire study hinges on the analytical method. An HPLC method must be developed that can resolve the parent peak from all process impurities and potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute any non-polar degradants, and then return to initial conditions to re-equilibrate.

  • Detection:

    • UV/DAD (Diode Array Detector): Set at the λmax of this compound for quantification. A DAD is crucial for assessing peak purity, which confirms that the parent peak is not co-eluting with a degradant.

    • MS (Mass Spectrometry): An in-line mass spectrometer is invaluable for identifying the molecular weights of any new peaks that appear during the study, which is the first step in structural elucidation of degradants.[11][12][13]

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines. The key is demonstrating specificity through forced degradation samples.

Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Stress Sample Preparation: For each pH condition (1.2, 4.5, 7.4, 9.0, 12.0), add a precise volume of the stock solution to a larger volume of the corresponding buffer to achieve a final concentration of ~100 µg/mL.

  • Incubation: Tightly cap the vials and place them in a temperature-controlled oven at 50°C. Also, prepare a control sample stored at 4°C.

  • Time Points: Withdraw aliquots at T=0, 24, 48, and 72 hours.

  • Sample Quenching: Immediately after withdrawal, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction. Dilute the sample with the initial mobile phase if necessary to fall within the linear range of the analytical method.

  • Analysis: Analyze all samples, including the T=0 and control samples, using the validated stability-indicating HPLC method.

Data Interpretation and Results

The primary output of the study is the quantification of the parent compound over time at different pH values.

Quantitative Analysis

The percentage of the remaining parent compound is calculated relative to the T=0 sample. The results can be summarized in a table for clear comparison.

pH Buffer System Time = 0 hrs (% Remaining)Time = 24 hrs (% Remaining)Time = 48 hrs (% Remaining)Time = 72 hrs (% Remaining)
1.2 0.1 N HCl100.085.271.558.9
4.5 Citrate100.099.899.599.1
7.4 Phosphate100.099.799.699.4
9.0 Borate100.098.196.394.5
12.0 0.01 N NaOH100.092.485.178.0
Note: Data are representative and for illustrative purposes.

Interpretation: The data clearly indicate that this compound exhibits significant degradation under strongly acidic (pH 1.2) and strongly basic (pH 12.0) conditions. The molecule is highly stable in the pH range of 4.5 to 7.4. Moderate instability is observed at pH 9.0.

Potential Degradation Pathways

Mass spectrometry data from the degradation samples would be used to propose the structures of the degradation products. Based on fundamental chemical principles, the following pathways are plausible.

Caption: Plausible pH-dependent degradation pathways.

  • Acidic Degradation: The primary route is likely initiated by the protonation of the benzylic hydroxyl group. The subsequent loss of water would form a resonance-stabilized benzylic carbocation. This reactive intermediate could then be attacked by the hydroxyl group of another molecule, forming an ether dimer (Degradant A), or undergo elimination to form a styrene-like derivative (Degradant B).

  • Basic Degradation: Under basic conditions, particularly with exposure to oxygen, the hydroxymethyl group could be oxidized to the corresponding benzoic acid derivative (Degradant C).

Conclusions and Formulation Recommendations

The pH stability profile of this compound reveals critical information for drug development.

  • High Stability: The molecule demonstrates excellent stability in the pH range of 4.5 to 7.4. This suggests that liquid formulations should be buffered within this range to ensure maximum shelf-life.

  • Significant Instability: Significant degradation occurs in strongly acidic and basic environments. This has implications for manufacturing processes and administration. For example, exposure to harsh cleaning agents (strong acids or bases) should be minimized. If oral delivery is considered, the potential for acid-catalyzed degradation in the stomach must be evaluated.

  • Recommendations: For a liquid formulation, a buffered solution at a pH between 5.0 and 7.0 would be optimal. For solid dosage forms, the impact of excipient pH should be carefully considered to avoid creating micro-environments that could accelerate degradation. The stability-indicating HPLC method developed here should be used for all future quality control and formal stability studies.

References

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]

  • Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. Pharmaguideline. Available at: [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Available at: [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]

  • pH-Controlled recognition of amino acids by urea derivatives of β-cyclodextrin. RSC Advances. Available at: [Link]

  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. University of Babylon. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. Available at: [Link]

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A Comprehensive Technical Guide to the 1H and 13C NMR Spectral Analysis of 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of 4-(Hydroxymethyl)-D-phenylalanine. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricacies of both ¹H and ¹³C NMR spectroscopy as applied to this specific amino acid derivative. The guide covers theoretical predictions, experimental protocols, and detailed spectral interpretation, offering field-proven insights to ensure accurate and reproducible results.

Introduction: The Significance of this compound

This compound is a synthetic amino acid that holds significant interest in medicinal chemistry and drug development. As an analog of the natural amino acid D-phenylalanine, it serves as a valuable building block for designing peptides and peptidomimetics with modified pharmacological properties. The introduction of a hydroxymethyl group onto the phenyl ring offers a site for further chemical modification and can influence the molecule's polarity, solubility, and interaction with biological targets. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful analytical technique for this purpose. This guide provides the foundational knowledge for obtaining and interpreting high-quality NMR spectra of this compound.

I. Experimental Protocols: A Self-Validating System

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Sample Preparation

The goal of sample preparation is to obtain a homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

Step-by-Step Protocol:

  • Analyte Purity: Begin with a sample of this compound of the highest possible purity to avoid signals from contaminants.

  • Mass Determination: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2] The concentration may be adjusted based on the spectrometer's sensitivity.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterium oxide (D₂O) is a common choice for amino acids. The use of deuterated solvents minimizes solvent signals in the ¹H NMR spectrum and is essential for the deuterium lock system of the spectrometer.[2][3]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[1][3] Gentle vortexing or sonication can aid dissolution.[2]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2] This prevents distortion of the magnetic field homogeneity.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are common choices, with their signals setting the chemical shift reference to 0.00 ppm.[4][5]

  • Labeling: Clearly label the NMR tube with the sample identification.

Diagram of the NMR Sample Preparation Workflow:

NMR_Sample_Preparation cluster_prep Sample Preparation start Start: Pure Analyte weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., D₂O, 0.6-0.7 mL) weigh->dissolve filter Filter if Particulates are Present dissolve->filter transfer Transfer to NMR Tube dissolve->transfer No filter->transfer Yes standard Add Internal Standard (Optional) transfer->standard end_prep Prepared Sample standard->end_prep NMR_Acquisition_Processing cluster_acq Data Acquisition cluster_proc Data Processing sample Prepared NMR Sample in Spectrometer params Set Acquisition Parameters (SW, NS, AQ, D1) sample->params acquire Acquire Free Induction Decay (FID) params->acquire ft Fourier Transform (FT) acquire->ft Time Domain to Frequency Domain phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick spectrum Final NMR Spectrum peak_pick->spectrum

Caption: The logical flow from NMR data acquisition to the final processed spectrum.

II. Spectral Data and Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The predictions are based on the known spectral data of D-phenylalanine and the established effects of substituents on aromatic systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the α-proton, and the hydroxymethyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted Chemical Shifts (δ) and Multiplicities:

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzNotes
H-2', H-6' (Aromatic)~7.35Doublet (d)~8.0These protons are ortho to the benzylic group and meta to the hydroxymethyl group. They form an AA'BB' system with H-3' and H-5'.
H-3', H-5' (Aromatic)~7.28Doublet (d)~8.0These protons are meta to the benzylic group and ortho to the hydroxymethyl group.
-CH₂OH (Hydroxymethyl)~4.60Singlet (s)N/AThe signal for the benzylic methylene protons.
α-H~3.9-4.1Doublet of Doublets (dd)Jαβa ≈ 5-6 Hz, Jαβb ≈ 7-8 HzThe α-proton is coupled to the two diastereotopic β-protons.
β-CH₂~3.1-3.3Multiplet (m)Jαβa ≈ 5-6 Hz, Jαβb ≈ 7-8 Hz, Jβaβb ≈ 14 HzThe two β-protons are diastereotopic and couple to each other (geminal coupling) and to the α-proton (vicinal coupling).

Note: Chemical shifts are referenced to TSP or DSS at 0.00 ppm in D₂O. The exact chemical shifts and coupling constants can vary with pH, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.

Predicted Chemical Shifts (δ):

Carbon AssignmentPredicted δ (ppm)Notes
C=O (Carboxyl)~175-178The carboxyl carbon is typically downfield.
C-1' (Aromatic, ipso to CH₂)~136-138Quaternary carbon attached to the benzylic group.
C-4' (Aromatic, ipso to CH₂OH)~139-141Quaternary carbon attached to the hydroxymethyl group.
C-2', C-6' (Aromatic)~130-132Aromatic CH carbons.
C-3', C-5' (Aromatic)~128-130Aromatic CH carbons.
-CH₂OH (Hydroxymethyl)~63-65The carbon of the hydroxymethyl group.
α-C~56-58The α-carbon attached to the amino and carboxyl groups.
β-C~38-40The benzylic carbon.

Note: Chemical shifts are referenced to an external standard such as dioxane (δC 67.40 ppm) or TSP. [5]

III. In-Depth Mechanistic Insights

The introduction of the hydroxymethyl group at the para-position of the phenyl ring has predictable electronic effects that influence the chemical shifts of the aromatic protons and carbons. The -CH₂OH group is a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. The net effect is a slight shielding of the ortho and para positions relative to the unsubstituted phenyl ring of D-phenylalanine. This is reflected in the upfield shift of the aromatic protons and carbons compared to the parent compound.

The diastereotopic nature of the β-protons is a key feature in the ¹H NMR spectrum. Due to the chiral center at the α-carbon, the two β-protons are in different chemical environments and therefore have different chemical shifts and coupling constants to the α-proton. This results in a complex multiplet for the β-protons, often appearing as two distinct signals.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed experimental protocols and utilizing the provided spectral predictions and interpretations, researchers can confidently acquire and analyze high-quality NMR data for this important amino acid derivative. A thorough understanding of the principles outlined herein will empower scientists in drug development and related fields to accurately characterize this and similar molecules, ensuring the integrity and success of their research endeavors.

References

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the qualitative and quantitative analysis of 4-(Hydroxymethyl)-D-phenylalanine using mass spectrometry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven methodologies to ensure robust and reliable analytical outcomes.

Introduction: The Significance of this compound

This compound is a non-canonical amino acid, a derivative of D-phenylalanine. Such modified amino acids are of significant interest in pharmaceutical development and protein engineering. Their incorporation into peptides can enhance metabolic stability, modify conformational structure, and improve therapeutic efficacy.[1] Accurate and sensitive detection and quantification of these compounds are paramount for pharmacokinetic studies, process optimization in peptide synthesis, and metabolic profiling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose due to its inherent specificity, sensitivity, and speed.[2][3]

Foundational Physicochemical Properties for MS Analysis

A successful mass spectrometry method is built upon a fundamental understanding of the analyte's chemical nature. The properties of this compound dictate every choice in the analytical workflow, from sample preparation to instrument parameters.

PropertyValue / DescriptionImplication for MS Analysis
Molecular Formula C₁₀H₁₃NO₃[4][5][6]Defines the exact mass for high-resolution mass spectrometry (HRMS) identification.
Molecular Weight 195.22 g/mol [5][6]Determines the monoisotopic mass of the uncharged molecule.
Monoisotopic Mass 195.08954 DaThe primary target for mass detection. The protonated molecule, [M+H]⁺, will have an m/z of 196.09687.
Key Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH), Benzyl Alcohol (-CH₂OH)The primary amine is readily protonated, making positive-ion electrospray ionization (ESI) highly effective. The carboxylic acid can be deprotonated for negative-ion mode analysis. The overall polarity makes it suitable for aqueous-based chromatography.
Chirality D-enantiomerWhile mass spectrometry itself does not differentiate enantiomers, chiral chromatography can be coupled to the MS for stereospecific separation if required.[7]

Instrumentation and Ionization Strategy

The selection of the appropriate mass spectrometer and ionization source is critical. For this compound, a molecule of moderate polarity and mass, electrospray ionization (ESI) is the premier choice.

Ionization Source: Electrospray Ionization (ESI)

Causality: ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[8] This is ideal for preserving the molecular ion, which is the cornerstone of both qualitative and quantitative analysis.

  • Positive Ion Mode ([M+H]⁺): This is the recommended mode. The primary amine group on the phenylalanine backbone is a strong proton acceptor (a Lewis base), readily forming a stable [M+H]⁺ ion in the acidic mobile phases typically used for separation. The expected m/z is 196.0969 .

  • Negative Ion Mode ([M-H]⁻): While possible due to the carboxylic acid group, this mode is generally less sensitive for amino acids. The proton affinity of the amine group is typically higher than the gas-phase acidity of the carboxylic acid group, leading to a stronger signal in positive mode.

Mass Analyzer Selection

The choice of mass analyzer depends on the analytical goal: identification, quantification, or structural elucidation.

  • Triple Quadrupole (QqQ) MS: The gold standard for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity by monitoring a specific precursor ion-to-product ion transition. This is the preferred platform for bioanalytical assays.

  • Quadrupole Time-of-Flight (Q-TOF) MS: An excellent choice for discovery and identification. It provides high-resolution, accurate-mass (HRAM) data, enabling confident formula determination of the parent molecule and its fragments.

  • Orbitrap MS: Similar to Q-TOF, Orbitrap-based instruments offer very high resolution and mass accuracy, making them powerful tools for metabolomics and structural elucidation where definitive identification of unknowns is required.

Chromatographic Separation: The Key to Specificity

Because biological and synthetic samples are complex mixtures, chromatographic separation prior to MS detection is mandatory. The polar nature of amino acids presents a challenge for traditional reversed-phase chromatography.[9]

Hydrophilic Interaction Chromatography (HILIC)

HILIC is often the most effective separation mode for underivatized amino acids.[9]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., amide, cyano, or bare silica) with a mobile phase containing a high concentration of a non-polar solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into an aqueous layer on the surface of the stationary phase. Elution is achieved by increasing the concentration of the aqueous component.

  • Benefit: This approach provides excellent retention and separation for polar compounds like this compound that would otherwise elute in the void volume of a reversed-phase column.[9][10]

Derivatization followed by Reversed-Phase LC

An alternative, highly robust strategy involves chemically modifying the amino acid with a hydrophobic tag.[11]

  • Mechanism: Reagents like AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC) react with the primary amine.[11][12] This derivatization increases the hydrophobicity of the molecule, allowing for excellent retention and separation on standard C18 reversed-phase columns.

  • Benefit: This method is highly reproducible and often enhances ionization efficiency. A significant advantage of AQC derivatization is that the derivatized amino acids produce a common, highly abundant fragment ion at m/z 171 upon collision-induced dissociation (CID).[11][12] This allows for the development of a generic screening method for numerous amino acids, including novel ones.

Qualitative Analysis: Fragmentation and Structural Elucidation

Understanding how this compound fragments is crucial for its unambiguous identification. Fragmentation is induced in the mass spectrometer by colliding the precursor ion with an inert gas (e.g., nitrogen or argon) in a process called Collision-Induced Dissociation (CID).

Predicted Fragmentation Pathway

The structure of this compound suggests several likely fragmentation points. The most common cleavages in amino acids occur at the bonds alpha to the carbonyl group and the amine group.

G mol mol frag2 frag2 mol:c5->frag2 Cleavage 1 (Decarboxylation) frag3 frag3 mol:c2->frag3 Cleavage 2 (Side Chain Loss) frag1 frag1 mol->frag1 Neutral Loss frag4 frag4 mol:c2->frag4 Cleavage 3 (Side Chain Loss)

Table of Expected Fragments
Fragment DescriptionNeutral LossFragment Ion FormulaPredicted m/zCausality
Dehydrated PrecursorH₂O (18.01 Da)[C₁₀H₁₂NO₂]⁺178.09Loss of water from the benzyl alcohol and carboxylic acid groups.
Decarboxylated PrecursorHCOOH (46.01 Da)[C₉H₁₂NO]⁺150.09A characteristic loss for amino acids, representing the entire carboxylic acid moiety.[13]
Hydroxymethyl Tropylium IonC₂H₄NO₂ (74.02 Da)[C₈H₉O]⁺121.06Cleavage of the bond between the α- and β-carbons, resulting in a stable, resonance-stabilized benzyl-type cation. This is analogous to the m/z 91 fragment for standard phenylalanine.
Iminium IonC₈H₈O (120.06 Da)[C₂H₄NO₂]⁺74.06Cleavage of the side chain, leaving the charged amino acid backbone.

Quantitative Analysis: A Step-by-Step Workflow

For accurate quantification in complex matrices like plasma or cell lysates, an isotope dilution method using a stable isotope-labeled (SIL) internal standard is mandatory.[10] This approach corrects for variations in sample preparation, chromatography, and MS response.

Workflow Diagram

G start Start: Biological Sample (e.g., Plasma, Tissue Homogenate) step2 Add Internal Standard (e.g., ¹³C₉,¹⁵N-labeled analyte) start->step2 step1 Protein Precipitation (e.g., Acetonitrile, Methanol) step3 Centrifuge & Collect Supernatant step1->step3 step2->step1 step4 Optional: Derivatization (e.g., AccQ-Tag) step3->step4 step5 LC-MS/MS Analysis (HILIC or RP-C18) step4->step5 step6 MRM Data Acquisition step5->step6 step7 Quantification (Peak Area Ratio vs. Conc.) step6->step7 end End: Concentration Result step7->end

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a validated approach for quantifying this compound in a biological matrix.

1. Materials:

  • This compound analytical standard.

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-(¹³C₉, ¹⁵N).

  • LC-MS grade acetonitrile, water, and formic acid.

  • Human plasma (K₂EDTA).

2. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of the analyte and SIL-IS in 50:50 water:acetonitrile.

  • Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by spiking the analyte stock into blank plasma.

  • Prepare a Quality Control (QC) working solution at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution to all tubes (except blanks) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC Column HILIC, 2.1 x 100 mm, 1.7 µmProvides optimal retention for the polar, underivatized analyte.[9]
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidProvides protons for ionization and salts for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe strong, organic solvent for HILIC elution.
Gradient 95% B -> 50% B over 5 minA typical gradient for eluting polar compounds in HILIC mode.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp 40°CEnsures reproducible retention times.
Ion Source ESI, Positive ModeMost sensitive mode for this compound.
MRM Transitions Analyte: 196.1 -> 150.1 (Quantifier), 196.1 -> 121.1 (Qualifier) SIL-IS: 206.1 -> 160.1Specific and sensitive transitions based on predicted fragmentation. The SIL-IS transitions are shifted by the mass of the isotopes.
Collision Energy Optimize experimentally (typically 15-25 eV)Tuned to maximize the abundance of the product ion.

Trustworthiness: Building a Self-Validating System

A trustworthy protocol incorporates checks and balances to ensure data integrity.

  • Internal Standard: The SIL-IS is the most critical component. Its peak area should be consistent across all samples (except blanks). A significant deviation indicates a problem with that specific sample's preparation or injection.

  • Qualifier Ion Ratio: The ratio of the quantifier MRM transition to the qualifier MRM transition must be consistent (e.g., within ±20%) between the analytical standards and the unknown samples. A mismatch may indicate an interference.

  • Calibration Curve: The curve must have a correlation coefficient (r²) of >0.99. Each back-calculated calibrator concentration should be within ±15% of its nominal value.

  • Quality Controls: QC samples, prepared independently, must fall within a pre-defined accuracy and precision range (e.g., ±15%) to accept the analytical run.

Conclusion and Expert Insights

The mass spectrometric analysis of this compound is a robust and highly specific endeavor when built on the foundational principles of the molecule's physicochemical properties. For routine, high-throughput quantification, a HILIC-LC-QqQ-MS method with an appropriate stable isotope-labeled internal standard is the industry-preferred approach. For novel discovery or metabolite identification, HRAM platforms like Q-TOF or Orbitrap MS provide invaluable structural information. Careful consideration of potential pitfalls, such as poor chromatographic peak shape or matrix effects, can be mitigated through systematic method development and the implementation of a rigorous, self-validating analytical workflow as described herein.

References

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  • This compound.
  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. (2023). WUR eDepot.
  • 4-(Hydroxymethyl)- D -phenylalanine = 97.0 HPLC 15720-17-9. Sigma-Aldrich.
  • CAS 15720-17-9 this compound. BOC Sciences.
  • This compound | CAS 15720-17-9. Santa Cruz Biotechnology.
  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2.
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  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Mass Spectrometry - Fragmentation P
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A Guide to Functional Group Analysis of 4-(Hydroxymethyl)-D-phenylalanine using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the functional group analysis of 4-(Hydroxymethyl)-D-phenylalanine using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth procedural insights and detailed spectral interpretation, grounded in established scientific principles.

Introduction: The Significance of this compound and the Role of FTIR

This compound is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating a primary alcohol, a carboxylic acid, a primary amine, and a para-substituted aromatic ring, offers a versatile scaffold for designing novel therapeutic agents. Verifying the integrity of these functional groups is paramount for ensuring the compound's identity, purity, and reactivity in synthetic pathways.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[1][2] Each functional group vibrates at a characteristic frequency, resulting in specific absorption bands in the infrared spectrum. This allows for a definitive confirmation of the compound's chemical structure.

Experimental Workflow: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a clean, interpretable FTIR spectrum is contingent on meticulous sample preparation and appropriate instrumental parameters. The following workflow is designed to yield high-quality data for a solid powder sample like this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Sample & KBr Grinding Mix Homogeneous Mixing (1:100 Sample:KBr) Prep->Mix Gentle Grinding Pellet Pellet Pressing (8-10 tons) Mix->Pellet Transfer to Die BG Background Scan (Empty Chamber) Pellet->BG Place in Holder SampleScan Sample Scan BG->SampleScan Insert Sample Process Baseline & ATR Correction (if applicable) SampleScan->Process Raw Spectrum Interpret Peak Identification & Functional Group Assignment Process->Interpret Corrected Spectrum

Caption: Experimental workflow for FTIR analysis of a solid sample.

Sample Preparation: The Potassium Bromide (KBr) Pellet Method

For solid samples, the KBr pellet method is a fundamental and widely used transmission technique.[3][4] The goal is to disperse the sample uniformly within an IR-transparent matrix (KBr) to create a thin, transparent disc.[5]

Causality Behind the Choice: KBr is an alkali halide that is transparent to infrared radiation over a wide wavenumber range and becomes plastic under pressure, allowing it to form a clear pellet.[3][4] This method minimizes scattering effects and is ideal for quantitative and qualitative analysis. An alternative for rapid, surface-sensitive analysis is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[6][7][8] However, the KBr method often yields sharper, better-resolved spectra for pure compounds.

Step-by-Step Protocol:

  • Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (e.g., at 110°C for 2-3 hours) and stored in a desiccator.[5][9] This is critical as water exhibits strong IR absorption bands that can obscure key spectral features.[5]

  • Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine, consistent powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[3] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous. The ideal sample concentration is 0.1% to 1.0% by weight.[9][10]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure gradually up to 8-10 metric tons.[9][11] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent pellet.[5]

  • Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and transparent, with no visible cracks or cloudiness.

Instrument Parameters and Spectrum Acquisition
  • Background Spectrum: Place the empty pellet holder in the spectrometer's sample compartment. Run a background scan to acquire a spectrum of the ambient environment (e.g., CO₂, water vapor). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet containing the this compound into the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FTIR spectrum of this compound is rich with information. The analysis is best approached by examining different regions of the spectrum corresponding to specific functional group vibrations.

Functional_Groups cluster_bands Characteristic IR Absorption Regions (cm⁻¹) molecule This compound Carboxylic Acid (-COOH) Primary Alcohol (-CH₂OH) Primary Amine (-NH₂) Aromatic Ring (p-substituted) Alkyl C-H (-CH₂-, -CH-) COOH O-H stretch (broad): 3300-2500 C=O stretch: 1760-1690 C-O stretch: 1320-1210 molecule:f1->COOH OH O-H stretch (broad): 3500-3200 C-O stretch: ~1050 molecule:f2->OH NH2 N-H stretch (2 bands): 3500-3300 N-H bend: 1650-1580 molecule:f3->NH2 Aromatic =C-H stretch: 3100-3000 C=C stretch: 1600-1400 C-H 'oop' bend: ~850-800 molecule:f4->Aromatic Alkyl -C-H stretch: 3000-2850 molecule:f5->Alkyl

Caption: Key functional groups in this compound and their expected IR absorption regions.

The O-H and N-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)

This high-frequency region is dominated by stretching vibrations of O-H and N-H bonds. Due to the presence of carboxylic acid, alcohol, and amine groups, extensive hydrogen bonding is expected, which significantly broadens the absorption bands.

  • Carboxylic Acid O-H Stretch (3300 - 2500 cm⁻¹): This is one of the most characteristic bands in the spectrum. It appears as a very broad, strong absorption, often centered around 3000 cm⁻¹.[12][13][14] This extreme broadness is due to strong hydrogen bonding, typically forming dimers in the solid state.[13][15] This band will overlap with the C-H stretching vibrations.[12]

  • Alcohol O-H Stretch (3500 - 3200 cm⁻¹): The primary alcohol's O-H stretch also contributes to the broad absorption in this region due to intermolecular hydrogen bonding.[16][17] It is typically a strong, broad peak.[1][18]

  • Amine N-H Stretch (3500 - 3300 cm⁻¹): A primary amine (R-NH₂) will exhibit two distinct bands resulting from asymmetric and symmetric N-H stretching.[19][20][21] These bands are generally weaker and sharper than O-H stretches but may be superimposed on the broad hydroxyl absorption.[19]

  • Aromatic and Aliphatic C-H Stretches (3100 - 2850 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹ are characteristic of the C-H stretches on the aromatic ring.[22][23] Peaks just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methylene (-CH₂-) and methine (-CH-) groups.[24][25]

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)
  • Carboxylic Acid C=O Stretch (1760 - 1690 cm⁻¹): A very strong, sharp absorption band in this region is the definitive indicator of the carbonyl group in the carboxylic acid.[12][14][24] Its precise position can be influenced by hydrogen bonding.

  • Amine N-H Bend (1650 - 1580 cm⁻¹): The scissoring vibration of the primary amine group results in a medium to strong absorption band in this area.[19]

  • Aromatic C=C Stretches (1600 - 1400 cm⁻¹): The aromatic ring gives rise to several sharp, medium-intensity bands from in-ring carbon-carbon stretching vibrations.[22] Typically, bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[24][25]

The Fingerprint Region (1400 cm⁻¹ - 600 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the molecule as a whole. While individual assignments can be challenging, several key vibrations can be identified.

  • Carboxylic Acid C-O Stretch and O-H Bend: The C-O stretching vibration appears as a medium-intensity band between 1320-1210 cm⁻¹.[12] The in-plane O-H bend is expected around 1440-1395 cm⁻¹.[12]

  • Alcohol C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol typically appears as a strong band in the 1260-1050 cm⁻¹ range.[17][18]

  • Aromatic C-H Out-of-Plane (oop) Bending: The substitution pattern on the aromatic ring can be inferred from strong bands in the 900-675 cm⁻¹ region.[22] For a para-substituted (1,4-disubstituted) ring, a strong band is expected between 850-800 cm⁻¹.

Summary of Expected Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityCharacteristics
3500 - 3200Alcohol O-HStretchStrongVery Broad (H-bonded)
3500 - 3300Primary Amine N-HAsymmetric & Symmetric StretchMediumTwo sharp peaks, may overlap with O-H
3300 - 2500Carboxylic Acid O-HStretchStrongExtremely Broad (H-bonded dimer)
3100 - 3000Aromatic C-HStretchMedium-WeakSharp peaks
3000 - 2850Aliphatic C-HStretchMediumSharp peaks
1760 - 1690Carboxylic Acid C=OStretchStrongSharp
1650 - 1580Primary Amine N-HBend (Scissoring)Medium-StrongBroad
1600 - 1400Aromatic C=CIn-ring StretchMedium-WeakMultiple sharp peaks
1320 - 1210Carboxylic Acid C-OStretchMedium
~1050Primary Alcohol C-OStretchStrong
850 - 800Aromatic C-HOut-of-Plane BendStrongCharacteristic of para-substitution

Conclusion

FTIR spectroscopy provides a robust and definitive method for the functional group analysis of this compound. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently verify the chemical identity and structural integrity of this important molecule. The presence of the characteristic broad hydroxyl absorptions, the sharp and intense carbonyl peak, the dual N-H stretching bands, and the distinct aromatic signals collectively form a unique spectral fingerprint, confirming the presence of all key functional groups. This analytical rigor is fundamental to ensuring the quality and consistency of materials used in pharmaceutical research and development.

References

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. PubMed. [Link]

  • Infrared spectra of alcohols and phenols. Chemistry LibreTexts. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. The Chemistry Notes. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • FTIR analysis of L-phenylalanine. ResearchGate. [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. [Link]

  • What peaks would indicate a carboxylic acid in IR spectroscopy? TutorChase. [Link]

  • Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • L-phenylalanine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • IR Spectroscopy Tutorial: Alcohols. University of Calgary. [Link]

  • Infrared spectrum of ethanol. Doc Brown's Chemistry. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. The Journal of Physical Chemistry A. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

  • This compound. PubChem. [Link]

  • FTIR spectra of L-Phenylalanine capped CdSe394Phe. ResearchGate. [Link]

  • FT-IR spectra of phenylalanine: pure (in black) and in water (in red). ResearchGate. [Link]

  • Powder Samples. Shimadzu. [Link]

  • Infrared structural biology of amino acid side chains. Undergraduate Science Journal. [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. [Link]

  • Infrared Spectroscopy Handout. University of Colorado Boulder. [Link]

  • Table of Characteristic IR Absorptions. University of Calgary. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]

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A Technical Guide to High-Purity 4-(Hydroxymethyl)-D-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals involved in the sourcing and application of high-purity 4-(Hydroxymethyl)-D-phenylalanine. This non-proteinogenic amino acid is a key building block in the synthesis of novel peptides and complex pharmaceutical agents. Its unique structure offers advantages in modulating the physicochemical properties of parent molecules, making a thorough understanding of its quality attributes paramount for successful research and development.

The Strategic Importance of this compound in Advanced Drug Discovery

This compound, a derivative of D-phenylalanine, plays a significant role in medicinal chemistry and drug design. The incorporation of D-amino acids into peptide-based therapeutics is a well-established strategy to enhance metabolic stability by reducing susceptibility to enzymatic degradation.[1] The hydroxymethyl group on the phenyl ring provides a site for further chemical modification, allowing for the attachment of imaging agents, solubility enhancers, or other functional moieties. This strategic combination of a D-amino acid backbone with a functionalized side chain makes this compound a valuable component in the development of more potent and durable therapeutic candidates.[2][3]

Identifying and Qualifying Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier is a critical first step in any research or development project. The purity and characterization of the starting materials directly impact the validity and reproducibility of experimental results. For this compound, researchers should seek suppliers who provide comprehensive analytical data and demonstrate consistent batch-to-batch quality.

Below is a comparative table of several commercial suppliers offering this compound:

SupplierProduct NumberStated PurityAnalytical MethodCAS Number
Sigma-Aldrich 43667≥97.0%HPLC15720-17-9
Santa Cruz Biotechnology sc-273330≥95%Not Specified15720-17-9
Chem-Impex International 02134≥99%HPLC15720-17-9
American Elements Not SpecifiedCan be produced to high purity (e.g., 99.99%)Not Specified15720-17-9

Note: Purity claims and available documentation should always be verified by requesting a lot-specific Certificate of Analysis (CoA) from the supplier. A typical CoA will include details on appearance, identity (by NMR or other spectroscopic methods), purity (by HPLC), and potentially other quality control parameters.

A Self-Validating System for Quality Control: In-House Verification of Purity and Identity

While supplier specifications provide a baseline, in-house verification of critical raw materials is a cornerstone of robust scientific research and drug development. This section outlines detailed protocols for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of non-proteinogenic amino acids. The following protocol provides a starting point for developing a validated in-house method.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase of the C18 column effectively retains the aromatic phenylalanine derivative.

  • TFA: The ion-pairing agent, TFA, sharpens the peak shape of the amino acid by minimizing tailing.

  • Acetonitrile Gradient: A gradient of an organic solvent like acetonitrile is necessary to elute the compound from the column in a reasonable time with good resolution from any potential impurities.

  • UV Detection at 220 nm: The peptide bond and the aromatic ring both absorb strongly at this wavelength, providing sensitive detection.

The workflow for this analytical process can be visualized as follows:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample (1 mg/mL) filter_sample Filter (0.45 µm) prep_sample->filter_sample inject Inject Sample filter_sample->inject prep_mpA Prepare Mobile Phase A (0.1% TFA in H2O) prep_mpB Prepare Mobile Phase B (0.1% TFA in ACN) separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Analysis Workflow
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules. The spectrum of this compound should be consistent with its known structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed signals with the expected values for the structure of this compound.

Expected ¹H NMR Signals (in D₂O):

  • A singlet corresponding to the two protons of the hydroxymethyl group (-CH₂OH).

  • Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

  • A multiplet corresponding to the alpha-proton (-CH).

  • A multiplet corresponding to the beta-protons (-CH₂).

The logical relationship for structural elucidation using NMR is as follows:

NMR_Logic cluster_structure Molecular Structure cluster_data NMR Spectral Data cluster_interpretation Interpretation cluster_confirmation Confirmation structure This compound chemical_shift Chemical Shift (δ) multiplicity Multiplicity integration Integration proton_env Proton Environment chemical_shift->proton_env neighboring_protons Neighboring Protons multiplicity->neighboring_protons proton_ratio Proton Ratio integration->proton_ratio confirmation Structural Confirmation proton_env->confirmation neighboring_protons->confirmation proton_ratio->confirmation

NMR Structural Elucidation Logic

Applications in Peptide Synthesis and Drug Design

High-purity this compound is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protected version of this amino acid is a common reagent in this process. The presence of the hydroxymethyl group can be leveraged for post-synthetic modifications of the peptide.

Signaling Pathway Application Example:

While this compound itself does not directly participate in a signaling pathway, peptides containing this amino acid can be designed to modulate specific pathways. For instance, a synthetic peptide incorporating this amino acid could be developed as an antagonist for a G-protein coupled receptor (GPCR).

Signaling_Pathway ligand Synthetic Peptide (containing 4-HM-D-Phe) receptor GPCR ligand->receptor Antagonistic Binding g_protein G-Protein receptor->g_protein Blocks Activation effector Effector Enzyme second_messenger Second Messenger cellular_response Cellular Response

Hypothetical GPCR Antagonism

The enhanced stability provided by the D-amino acid can lead to a longer half-life of the peptide drug in vivo, potentially improving its therapeutic efficacy.

References

  • American Elements. Custom production of high-purity organic compounds. [Link]

  • A. A. De la Cruz, et al. (2019). Unnatural amino acids in drug discovery and development. Med. Chem. Commun., 10(8), 1406-1426.
  • V. V. Van der Meulen, et al. (2013). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Pharmaceuticals, 6(5), 635-650.
  • S. H. Gellman. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Eagle Biosciences. Phenylalanine, Tyrosine & Tryptophan HPLC Assay Kit. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • LCGC International. (2021). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • PMC. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]

  • PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • PMC. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

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Methodological & Application

Application Notes & Protocols: Site-Specific Incorporation of 4-(Hydroxymethyl)-D-phenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities for a wide range of applications in research and drug development. This guide provides a detailed framework for the site-specific incorporation of 4-(Hydroxymethyl)-D-phenylalanine (HMD-Phe) into a target protein using an orthogonal translation system (OTS) in Escherichia coli. HMD-Phe is a particularly interesting ncAA; its hydroxymethyl group offers a versatile handle for subsequent bio-orthogonal chemistries, while its D-configuration introduces a localized perturbation to the peptide backbone, making it a powerful probe for structure-function studies. We present the core principles of genetic code expansion via amber codon suppression, detailed step-by-step protocols for protein expression and purification, and robust methods for verifying successful incorporation. This document is intended for researchers seeking to leverage this technology to create proteins with enhanced or novel properties.

Principle of the Method: Genetic Code Expansion via Amber Suppression

The central dogma dictates that 61 codons are translated into 20 canonical amino acids, while three stop codons (UAG, UAA, UGA) signal the termination of translation. The site-specific incorporation of an ncAA requires the hijacking of one of these codons—most commonly the UAG "amber" stop codon—and reassigning it to the desired ncAA.[1] This is achieved using an Orthogonal Translation System (OTS), a set of engineered biomolecules that work in parallel with the cell's native machinery but do not cross-react with it.[2][3]

An OTS consists of two key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and charges the ncAA (in this case, HMD-Phe) onto its cognate orthogonal tRNA.[4] This synthetase must be "blind" to all 20 canonical amino acids.

  • An Orthogonal tRNA (o-tRNA): An engineered tRNA, often a suppressor tRNA, that is not recognized by any of the host cell's endogenous synthetases.[5] Its anticodon is mutated (e.g., to CUA) to recognize the amber stop codon (UAG) on the mRNA template.[6]

When these components are expressed in a host cell along with a target gene containing a UAG codon at a specific site, the o-aaRS charges the o-tRNA with HMD-Phe. The ribosome, upon encountering the UAG codon, recruits the charged HMD-Phe-o-tRNACUA, leading to the insertion of the ncAA and the continuation of translation to produce a full-length, modified protein.[7] Competition with the host's Release Factor 1 (RF1), which normally recognizes the UAG codon to terminate translation, is a critical factor affecting yield.[3]

Expert Insight: The incorporation of a D-amino acid like HMD-Phe presents a greater challenge than L-amino acids. This protocol assumes the use of an o-aaRS that has been specifically evolved not only to recognize HMD-Phe but also to function effectively within the chiral environment of the ribosome. Furthermore, successful incorporation may depend on co-expression of an engineered Elongation Factor Tu (EF-Tu) to facilitate the delivery of the D-aminoacyl-tRNA to the ribosome.

G cluster_cell E. coli Host Cell cluster_ots Orthogonal Translation System (OTS) cluster_endogenous Endogenous Translation cluster_output Process & Verification p1 pEVOL-HMD-PheRS (o-aaRS + o-tRNA) o_aaRS 1. HMD-PheRS (o-aaRS) Expression p1->o_aaRS o_tRNA 2. o-tRNA-CUA Expression p1->o_tRNA p2 pTarget-Gene-TAG (Target Protein with UAG codon) target_mrna Target mRNA (with UAG codon) p2->target_mrna Transcription charging 3. Charging o-tRNA + HMD-Phe o_aaRS->charging o_tRNA->charging hmg_phe HMD-Phe (Added to media) hmg_phe->charging ribosome Ribosome charging->ribosome 4. Delivery to Ribosome purification Purification (e.g., Ni-NTA) ribosome->purification 5. Translation & Protein Synthesis target_mrna->ribosome verification Verification (Mass Spectrometry) purification->verification caption Workflow for HMD-Phe Incorporation

Figure 1. General workflow for the site-specific incorporation of this compound.

Materials and Reagents

Reagent/MaterialRecommended SpecificationSupplier/Source
Unnatural Amino Acid This compound (CAS 15720-17-9)[8]Santa Cruz Biotechnology, etc.
Expression Host E. coli C321.ΔA (Genomically recoded strain lacking RF1)Addgene (#49018) or similar
Plasmids pEVOL-HMD-PheRS (or equivalent OTS plasmid)Custom Synthesis/Lab Stock
pET-based vector for target protein expressionCommercial (e.g., Novagen)
Media & Buffers LB Broth (Lennox), Terrific Broth (TB)Standard lab suppliers
M9 Minimal Media + supplementsPrepare from stock solutions
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0)Prepare from stock solutions
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0)Prepare from stock solutions
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0)Prepare from stock solutions
Antibiotics Chloramphenicol, Kanamycin (or as required by plasmids)Standard lab suppliers
Inducers L-Arabinose, Isopropyl β-D-1-thiogalactopyranoside (IPTG)Standard lab suppliers
Other Reagents DNase I, Lysozyme, Protease Inhibitor CocktailStandard lab suppliers
Purification Ni-NTA Agarose ResinQiagen or other suppliers

Experimental Protocols

Protocol 3.1: Preparation and Transformation
  • Gene Mutagenesis: Introduce an amber (TAG) codon at the desired site in your target protein's gene using site-directed mutagenesis. Clone the mutated gene into an expression vector (e.g., pET28a) with a C-terminal His₆-tag.

    • Causality: The C-terminal His-tag is crucial for both purification and initial verification. Full-length protein (and thus a detectable His-tag signal) will only be produced if the amber codon is successfully suppressed.

  • Transformation: Prepare chemically competent E. coli C321.ΔA cells. Co-transform the OTS plasmid (e.g., pEVOL-HMD-PheRS) and the target protein plasmid (e.g., pET28a-Target-TAG) using a standard heat-shock protocol.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., chloramphenicol and kanamycin). Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

Protocol 3.2: Protein Expression with HMD-Phe
  • Main Culture Inoculation: The next day, inoculate 1 L of Terrific Broth (TB) containing antibiotics with the 5 mL overnight starter culture.

  • Growth: Grow the culture at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Induction of OTS: Induce the expression of the orthogonal synthetase and tRNA by adding L-arabinose to a final concentration of 0.2% (w/v).

  • Addition of ncAA: Immediately add this compound. A final concentration of 1-2 mM is a good starting point.

    • Expert Insight: Prepare a 100 mM stock solution of HMD-Phe in 1 M NaOH and filter-sterilize. The optimal concentration can vary and should be determined empirically.

  • Induction of Target Protein: Incubate for 30 minutes at 37°C to allow for OTS expression and ncAA uptake. Then, reduce the temperature to 20°C and induce target protein expression with IPTG at a final concentration of 0.25 mM.

  • Expression: Allow the protein to express for 16-20 hours at 20°C with shaking.

  • Control Culture: For validation, run a parallel negative control culture under identical conditions but without the addition of HMD-Phe.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 3.3: Protein Purification and Verification
  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate to complete lysis.

  • Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin. Allow the lysate to bind for 1 hour at 4°C with gentle agitation.

  • Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with 5 column volumes of Elution Buffer. Collect 1 mL fractions.

  • SDS-PAGE Analysis: Analyze the collected fractions by SDS-PAGE. Compare the results from the "+HMD-Phe" and "-HMD-Phe" preparations.

    • Expected Result: A band corresponding to the full-length protein should be present in the elution fractions from the "+HMD-Phe" culture. The "-HMD-Phe" control should show a truncated product (if visible) in the lysate but no full-length protein in the elution fractions.

  • Western Blot: Perform a Western blot using an anti-His-tag antibody. This provides more sensitive detection of the full-length, tagged protein and should confirm the SDS-PAGE results.

Protocol 3.4: Mass Spectrometry for Final Confirmation

Mass spectrometry is the definitive method to confirm the site-specific incorporation and mass of the ncAA.[9][10]

  • Sample Preparation: Submit a high-purity sample of the eluted protein for analysis. The sample can be analyzed intact or subjected to tryptic digest.

  • Intact Mass Analysis (ESI-MS): Electrospray ionization mass spectrometry will determine the total mass of the protein. The observed mass should match the theoretical mass calculated for the protein with HMD-Phe incorporated.

  • Peptide Mass Fingerprinting (LC-MS/MS): For unambiguous site confirmation, digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS. Identify the peptide fragment containing the UAG codon site and confirm its mass corresponds to the peptide with an incorporated HMD-Phe residue.

Amino AcidMonoisotopic Mass (Da)Mass Difference (Da)
Phenylalanine (Phe)147.06841N/A
Tyrosine (Tyr)163.06333+15.99492
This compound (HMD-Phe) 177.07900 +29.99799 (vs Phe)

Table 1. Expected mass shift upon incorporation of HMD-Phe relative to Phenylalanine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of full-length protein 1. Inefficient amber suppression. 2. Toxicity of the ncAA or target protein. 3. Poor expression of OTS components. 4. Insufficient ncAA concentration.1. Use a genomically recoded strain (e.g., C321.ΔA) to eliminate RF1 competition.[11] 2. Lower the expression temperature (e.g., 18°C) and/or IPTG concentration. 3. Verify OTS plasmid integrity. Optimize L-arabinose concentration. 4. Increase HMD-Phe concentration up to 5 mM.
High amount of truncated protein Strong competition from Release Factor 1 (RF1).This is expected in non-recoded strains. Switch to a recoded strain for best results.
Mass spec shows a mix of ncAA and canonical amino acid incorporation The o-aaRS is not perfectly orthogonal and may be charging a natural amino acid.Re-engineer the o-aaRS through further rounds of directed evolution (negative selection) to improve specificity.
Observed mass does not match expected mass 1. Incorrect ncAA incorporation. 2. Unexpected post-translational modifications. 3. Error in mass calculation.1. Confirm identity and purity of HMD-Phe stock. 2. Use LC-MS/MS to identify any other modifications. 3. Double-check the theoretical mass calculation for your specific protein sequence.

Applications of HMD-Phe Incorporation

The successful incorporation of HMD-Phe opens the door to numerous advanced applications:

  • Probing Protein Structure: The D-amino acid configuration forces the local peptide backbone into an unusual conformation, which can be used to probe the structural tolerance and functional importance of that region.

  • Enzyme Engineering: Placing HMD-Phe in or near an active site can alter substrate specificity or catalytic activity.

  • Bio-conjugation: The primary alcohol of the hydroxymethyl group can be chemically modified. For example, it can be oxidized to an aldehyde for subsequent ligation chemistry or serve as an attachment point for fluorescent probes, drugs, or polymers like PEG.

  • Mimicking Post-Translational Modifications: The hydroxymethyl group is isosteric to the side chain of serine, allowing it to act as a non-phosphorylatable analog in studies of protein phosphorylation.

References

  • O'Donoghue, P., et al. (2022). An efficient cell-free protein synthesis platform for producing proteins with pyrrolysine-based noncanonical amino acids. Biotechnology Journal, 17(9), e2200096. [Link]

  • Shrestha, P., et al. (2021). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 9, 781052. [Link]

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  • Duch-Goñalons, C., et al. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? International Journal of Molecular Sciences, 20(8), 1936. [Link]

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  • Rodriguez, E. A., et al. (2006). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 103(23), 8650-8655. [Link]

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Sources

Application Notes and Protocols for the Site-Specific Incorporation of 4-(Hydroxymethyl)-D-phenylalanine via Amber Stop Codon Suppression: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This guide provides a comprehensive overview of the principles and methodologies for utilizing amber stop codon (UAG) suppression to introduce ncAAs with novel functionalities. While the primary focus is on the strategic approach required for the incorporation of the D-enantiomer, 4-(Hydroxymethyl)-D-phenylalanine, we address the current technological hurdles and present a forward-looking perspective. Given the nascent stage of direct ribosomal D-amino acid incorporation, this document provides a robust, detailed protocol for a structurally related L-amino acid, p-azido-L-phenylalanine (pAzF), to serve as a foundational methodology. We delve into the causality behind experimental choices, from the engineering of orthogonal translation machinery to the expression and characterization of the modified protein.

Introduction: Expanding the Proteomic Universe

The 20 canonical amino acids provide a remarkable chemical diversity that underpins the structure and function of most naturally occurring proteins. However, the ability to introduce additional, non-canonical amino acids with unique chemical moieties opens up unprecedented opportunities for scientific discovery and therapeutic innovation.[1][2] The introduction of ncAAs enables the site-specific installation of biophysical probes, post-translational modifications, and novel reactive groups for bio-orthogonal chemistry.

This compound is an ncAA of particular interest. The hydroxymethyl group offers a site for potential modification or interaction, while the D-chiral configuration can confer resistance to proteolysis, a highly desirable trait for therapeutic peptides and proteins. However, the ribosomal machinery has evolved to be highly specific for L-amino acids, presenting a significant challenge for the direct incorporation of D-amino acids.[3][4]

This guide will first elucidate the principles of amber stop codon suppression, the workhorse technology for ncAA incorporation. It will then address the specific challenges associated with D-amino acid incorporation and propose a strategic workflow for the future development of a system for this compound. Finally, a detailed, validated protocol for the incorporation of a related L-amino acid is provided as a practical starting point for researchers.

Principles of Amber Stop Codon Suppression Technology

The genetic code contains three stop codons: UAG (amber), UAA (ochre), and UGA (opal). Amber stop codon suppression is the most commonly used method for site-specific ncAA incorporation.[1][5] The technology relies on the repurposing of the UAG codon within a gene of interest to encode for the ncAA. This is achieved through the introduction of an orthogonal translation system (OTS) composed of two key components:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): This enzyme is engineered to specifically recognize the desired ncAA and charge it onto its cognate tRNA. Crucially, this aaRS must not recognize any of the endogenous amino acids or tRNAs in the host organism.[2][6][7][8]

  • An orthogonal suppressor tRNA: This tRNA has an anticodon (CUA) that recognizes the UAG stop codon. It is not recognized by any of the host cell's endogenous aaRSs but is specifically aminoacylated by the orthogonal aaRS.[2][6]

When these components are introduced into a host cell along with a gene of interest containing a UAG codon at a specific site, the orthogonal suppressor tRNA is charged with the ncAA by the orthogonal aaRS. During translation, when the ribosome encounters the UAG codon, instead of terminating protein synthesis, it incorporates the ncAA, allowing for the production of a full-length protein containing the ncAA at the desired position.[1][5]

Amber_Suppression cluster_0 Orthogonal Translation System (OTS) cluster_1 Host Cell Translation o-aaRS Orthogonal aaRS Charged_tRNA Charged Orthogonal tRNA o-aaRS->Charged_tRNA Charges ncAA This compound ncAA->o-aaRS Specific Recognition o-tRNA Orthogonal tRNA(CUA) o-tRNA->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Binds to A-site Protein Full-length Protein with ncAA Ribosome->Protein Translation proceeds mRNA mRNA with UAG codon mRNA->Ribosome Termination_Factor Release Factor 1 (RF1) Termination_Factor->Ribosome Competition

Figure 1: Mechanism of Amber Stop Codon Suppression. An orthogonal aminoacyl-tRNA synthetase (o-aaRS) specifically charges the non-canonical amino acid (ncAA) onto an orthogonal suppressor tRNA. This charged tRNA recognizes the UAG codon on the mRNA within the ribosome, leading to the incorporation of the ncAA and the synthesis of a full-length protein. This process competes with the endogenous release factors that would normally terminate translation.

The Challenge of D-Amino Acid Incorporation

The direct ribosomal incorporation of D-amino acids is a significant hurdle due to the stereochemical selectivity of the ribosome's peptidyl transferase center (PTC).[3][4] The PTC has evolved to accommodate L-aminoacyl-tRNAs, and the rate of peptide bond formation with a D-aminoacyl-tRNA is significantly slower.[4] While some studies have shown that mutations in the 23S rRNA can enhance the incorporation of D-amino acids in cell-free systems, this is not yet a routine in vivo technique.[2][3]

Therefore, a direct, validated protocol for the incorporation of this compound is not currently established in the literature. The following section outlines a strategic approach for developing such a system.

A Strategic Workflow for Developing a this compound Incorporation System

The successful incorporation of this compound will require the development of a dedicated orthogonal translation system. The primary challenge lies in engineering an aaRS that is both specific for the D-amino acid and can efficiently aminoacylate its cognate tRNA.

Directed Evolution of a D-aminoacyl-tRNA Synthetase

A directed evolution approach is the most promising strategy for generating a suitable aaRS. This involves creating a library of mutant aaRSs and selecting for variants that can charge the orthogonal tRNA with this compound.

Parental Scaffold Selection: An existing orthogonal aaRS, such as a variant of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) or a Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS), would be a suitable starting point. These have been successfully engineered to recognize a wide variety of ncAAs.[9]

Library Generation: A library of aaRS mutants would be generated by random mutagenesis (e.g., error-prone PCR) or by site-directed mutagenesis of residues within the amino acid binding pocket.

Selection System: A robust selection system is critical. A common approach involves a positive and a negative selection step:

  • Positive Selection: Cells containing the aaRS library are transformed with a plasmid encoding a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) with an amber codon at a permissive site. In the presence of this compound, only cells with an active aaRS mutant will produce the full-length reporter protein and survive on media containing chloramphenicol.

  • Negative Selection: To ensure orthogonality, surviving colonies are grown in the absence of the ncAA but in the presence of a counter-selectable marker (e.g., a toxic gene like barnase) containing an amber codon. Cells with aaRS mutants that incorporate any of the 20 canonical amino acids will produce the toxic protein and be eliminated.

This iterative process of selection and screening will enrich for aaRS variants that are active and specific for this compound.

Directed_Evolution Start Start with Parental Orthogonal aaRS Library Generate aaRS Mutant Library Start->Library Positive_Selection Positive Selection: Reporter Gene (e.g., CAT) with UAG + this compound + Antibiotic Library->Positive_Selection Negative_Selection Negative Selection: Toxic Gene (e.g., Barnase) with UAG - this compound Positive_Selection->Negative_Selection Surviving Colonies Screening Screen Individual Clones for Activity and Specificity Negative_Selection->Screening Surviving Colonies Screening->Library Further Rounds of Evolution Optimized_aaRS Optimized aaRS for this compound Screening->Optimized_aaRS

Figure 2: Directed Evolution Workflow for a D-aminoacyl-tRNA Synthetase. A library of mutant aaRSs is subjected to iterative rounds of positive and negative selection to isolate variants that are both active with the desired D-amino acid and orthogonal to the host cell's translational machinery.

Exemplary Protocol: Site-Specific Incorporation of p-azido-L-phenylalanine (pAzF) in E. coli

This protocol details the incorporation of pAzF, a commonly used ncAA for bio-orthogonal click chemistry, into a target protein in E. coli. This serves as a template that can be adapted for other ncAAs once an appropriate OTS is developed.

Materials
  • Plasmids:

    • pEVOL-pAzF plasmid (encoding the evolved M. jannaschii TyrRS for pAzF and the cognate tRNA).

    • Expression vector containing the gene of interest with a UAG codon at the desired position (e.g., pET28a-ProteinX-TAG).

  • E. coli Strain: BL21(DE3) or a similar expression strain.

  • Reagents:

    • p-azido-L-phenylalanine (pAzF).

    • Luria-Bertani (LB) broth and agar.

    • Appropriate antibiotics (e.g., kanamycin for pET28a, chloramphenicol for pEVOL).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Ni-NTA affinity chromatography resin (for His-tagged proteins).

Experimental Workflow

1. Plasmid Transformation: a. Co-transform E. coli BL21(DE3) cells with the pEVOL-pAzF plasmid and the expression vector containing the gene of interest with the UAG codon. b. Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

2. Protein Expression: a. Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB broth with the overnight culture to an OD600 of ~0.1. c. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. d. Add pAzF to a final concentration of 1 mM. e. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. f. Continue to grow the culture for 4-6 hours at 30°C.

3. Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. d. Purify the protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

4. Verification of pAzF Incorporation: a. SDS-PAGE Analysis: Compare the expression levels of the full-length protein in the presence and absence of pAzF. A significant increase in the full-length protein band in the presence of pAzF indicates successful incorporation. b. Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to confirm the precise mass of the purified protein. The observed mass should correspond to the theoretical mass of the protein with pAzF incorporated.

Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting Steps
Low yield of full-length protein Inefficient amber suppression.- Optimize pAzF concentration (0.5-2 mM).- Optimize induction conditions (lower temperature, longer induction time).- Check the sequence context around the UAG codon.
No full-length protein observed - Non-functional OTS.- Toxicity of the ncAA or expressed protein.- Verify the integrity of the pEVOL-pAzF plasmid.- Test a different expression host.- Reduce ncAA concentration or induction strength.
High level of truncated protein - Inefficient suppression.- Premature termination.- Increase the copy number of the suppressor tRNA.- Use an E. coli strain with a deleted RF1.
Mass spectrometry shows a mix of incorporated and non-incorporated protein Leaky suppression (incorporation of a canonical amino acid at the UAG site).- Re-evaluate the orthogonality of the aaRS.- Perform further rounds of negative selection on the aaRS.

Conclusion and Future Perspectives

The site-specific incorporation of non-canonical amino acids via amber stop codon suppression is a mature and powerful technology that continues to evolve. While the direct ribosomal incorporation of D-amino acids like this compound remains a frontier, the strategies outlined in this guide provide a clear path forward for the development of the necessary molecular tools. The detailed protocol for the incorporation of p-azido-L-phenylalanine serves as a robust starting point for researchers entering this exciting field. The successful development of an orthogonal translation system for D-amino acids will undoubtedly unlock new avenues for the design of novel biologics, therapeutic peptides, and engineered proteins with enhanced stability and function.

References

  • Johnson, D. B. F., et al. (2012). "Natural expansion of the genetic code." Current Opinion in Chemical Biology, 16(3-4), 285-291.
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  • Hecht, S. M., et al. (2003). "Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes." Journal of the American Chemical Society, 125(48), 14690-14691.
  • Chin, J. W. (2017). "Expanding and reprogramming the genetic code.
  • Young, T. S., et al. (2010). "Expanding the genetic code of Escherichia coli." Journal of Molecular Biology, 395(2), 361-374.
  • Wan, W., et al. (2014). "A facile system for genetic incorporation of two different noncanonical amino acids into one protein in E. coli.
  • Kim, C. H., et al. (2024). "Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid." AMB Express, 14(1), 60.
  • Chin, J. W., et al. (2002). "An expanded eukaryotic genetic code." Science, 297(5587), 1666.
  • Dedkova, L. M., et al. (2018). "Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site." Nucleic Acids Research, 46(22), 11947-11956.
  • Noren, C. J., et al. (1989). "A general method for site-specific incorporation of unnatural amino acids into proteins." Science, 244(4901), 182-188.
  • Tugel, U., & Wiltschi, B. (2020). "Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli." In Methods in Molecular Biology, 2185, 123-140.
  • Davis, L., & Chin, J. W. (2012). "Designer proteins: applications of genetic code expansion in cell biology." Nature Reviews Molecular Cell Biology, 13(3), 168-182.
  • Englert, M., et al. (2011). "Ribosomal incorporation of D-amino acids.
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Sources

solid-phase peptide synthesis with 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solid-Phase Peptide Synthesis of Peptides Containing 4-(Hydroxymethyl)-D-phenylalanine

Authored by: A Senior Application Scientist

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability.[1][2] this compound stands out as a particularly valuable UAA. Its D-configuration confers resistance to enzymatic degradation, while the hydroxymethyl moiety on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications, including PEGylation, glycosylation, or conjugation to cytotoxic payloads.[3][4] This document provides a detailed technical guide and robust protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of side-chain protection strategy, optimized coupling conditions, and final cleavage, providing researchers with the practical knowledge to leverage this unique building block in their synthetic campaigns.

Introduction: The Strategic Advantage of this compound

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for the chemical synthesis of peptides.[5] The process involves the stepwise addition of N-α-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6] While the 20 proteinogenic amino acids offer a vast chemical space, the introduction of UAAs dramatically expands the possibilities for creating peptides with novel functions.[1][7]

This compound offers a dual strategic advantage:

  • Enhanced Stability: Peptides are susceptible to rapid degradation in vivo by proteases, which primarily recognize L-amino acids. The incorporation of a D-amino acid at a specific position can effectively disrupt protease recognition, significantly extending the peptide's circulatory half-life.[4]

  • Functionalization Handle: The primary alcohol of the hydroxymethyl group is a nucleophilic site that is not present in the 20 common amino acids, except for serine and threonine, but with distinct chemical context and reactivity. This group can be used for a variety of bioconjugation strategies after the main peptide synthesis is complete, allowing for the attachment of moieties that can modulate solubility, extend half-life, or deliver a therapeutic agent.[3]

The primary challenge in utilizing this amino acid lies in the management of its reactive hydroxymethyl side chain, which necessitates an orthogonal protection strategy to prevent unwanted side reactions during synthesis.

The Core Challenge: Orthogonal Side-Chain Protection

The success of Fmoc/tBu SPPS hinges on an orthogonal protection scheme, where the temporary N-α-Fmoc group and the permanent side-chain protecting groups can be removed under distinct chemical conditions.[6] The Fmoc group is labile to a mild base (typically piperidine), while the side-chain protecting groups are labile to strong acid (typically trifluoroacetic acid, TFA).[8][9]

The hydroxyl group of this compound is nucleophilic and would be acylated by the activated carboxyl group of the incoming amino acid during the coupling step if left unprotected. This would lead to the formation of branched peptides and truncated sequences. Therefore, it must be masked with a suitable protecting group.

For seamless integration into the standard Fmoc/tBu workflow, the ideal protecting group for the hydroxymethyl side chain must be:

  • Stable to the repeated basic treatments with piperidine during N-α-Fmoc deprotection.

  • Efficiently cleaved during the final acidolytic cleavage from the resin with TFA.

The tert-butyl (tBu) ether is the optimal choice for this purpose. It exhibits high stability to piperidine but is readily cleaved by TFA. Consequently, the commercially available building block Fmoc-D-Phe(4-CH₂-O-tBu)-OH is the recommended starting material for synthesis.

G cluster_AA Fmoc-D-Phe(4-CH₂-O-tBu)-OH Building Block cluster_protection Orthogonal Protection Scheme cluster_conditions Cleavage Conditions struct Chemical Structure (Simplified Representation) Fmoc Fmoc Group (N-α-Protection) tBu tert-Butyl Group (Side-Chain Protection) Linker Resin Linker (Anchoring & C-Terminus) Base Base (e.g., Piperidine) Base->Fmoc Removes Base->tBu Stable Base->Linker Stable Acid Strong Acid (TFA) Acid->tBu Removes Acid->Linker Removes

Diagram 1. Orthogonal protection strategy for incorporating this compound.

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and reaction times may be scaled accordingly. All steps should be performed in a dedicated peptide synthesis vessel with proper ventilation.

Materials and Reagents
ReagentPurpose
Rink Amide or Wang ResinSolid support
Fmoc-D-Phe(4-CH₂-O-tBu)-OHUnnatural amino acid building block
Other Fmoc-protected amino acidsStandard building blocks
N,N-Dimethylformamide (DMF)Primary solvent
Dichloromethane (DCM)Solvent for washing and resin transfer
PiperidineFmoc deprotection reagent
Coupling Reagents (HATU, HBTU)Peptide bond formation activators
Base (DIEA or 2,4,6-Collidine)Activation and neutralization
Trifluoroacetic acid (TFA)Cleavage and side-chain deprotection
Scavengers (TIS, H₂O, EDT)Cation trapping during cleavage
Diethyl ether (cold)Peptide precipitation
Protocol 1: Standard SPPS Cycle (Single Amino Acid Addition)

This iterative cycle is performed for each amino acid in the sequence.

  • Resin Swelling: a. Place the resin (e.g., Rink Amide, 0.1 mmol) in the reaction vessel. b. Add DMF (approx. 10 mL/g resin) and agitate for 30-60 minutes to swell the resin beads.[1] c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% (v/v) piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[10] d. Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling: a. In a separate vial, dissolve the incoming Fmoc-amino acid (3 eq., 0.3 mmol) and a coupling agent like HATU (2.9 eq., 0.29 mmol) in DMF (approx. 2 mL). b. Add a base such as N,N-diisopropylethylamine (DIEA) (6 eq., 0.6 mmol) to the activation mixture.[2] c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered residues, including potentially Fmoc-D-Phe(4-CH₂-O-tBu)-OH, extending the coupling time to 4 hours or performing a double coupling may be beneficial.[10]

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove all soluble reagents and byproducts.

  • Monitoring (Optional but Recommended): a. Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads.[2] b. A positive result (blue beads) indicates incomplete coupling, requiring a recoupling step (repeat step 3). A negative result (yellow/colorless beads) confirms the reaction is complete.

SPPS_Cycle Start Start Cycle: Peptide-Resin with Fmoc Swell 1. Resin Swelling (If first cycle) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser 4. Kaiser Test (Monitor Completion) Wash2->Kaiser End End Cycle: Ready for next AA Kaiser->End Negative Recouple Recouple Kaiser->Recouple Positive End->Deprotection Repeat for next amino acid Recouple->Coupling

Diagram 2. Workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tBu group from the 4-(hydroxymethyl) side chain.

  • Preparation: a. After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM (3 x 10 mL) and dry it under a vacuum for at least 1 hour.[2]

  • Cleavage Reaction: a. Prepare a cleavage cocktail. The composition depends on the other amino acids present in the sequence. A common robust cocktail is Reagent K. b. Add the cleavage cocktail to the dried peptide-resin in the reaction vessel (approx. 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.[2]

Cocktail NameComposition (v/v/v)Application Notes
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A powerful, general-purpose cocktail. Effective for peptides containing Arg, Cys, Met. Strong odor.
TFA/TIS/H₂O TFA / Triisopropylsilane / H₂O (95:2.5:2.5)A common, less odorous cocktail.[11] Suitable for most peptides but less effective for multiple Arg residues.
TFA/DCM TFA / Dichloromethane (1:1)Used for very acid-sensitive resins when side-chain protecting groups are intended to remain intact.
  • Peptide Precipitation: a. Filter the resin and collect the TFA filtrate containing the cleaved peptide into a centrifuge tube. b. Add the TFA solution dropwise into a larger volume of ice-cold diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form. c. Centrifuge the mixture to pellet the crude peptide. Decant the ether.[2]

  • Washing and Drying: a. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. b. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide obtained after cleavage is typically not pure and contains deletion sequences or byproducts from the synthesis and cleavage steps.

  • Purification: The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used to elute the peptide from a C18 column.

  • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable through a well-planned Fmoc/tBu SPPS strategy. The key to success lies in the use of the pre-protected building block, Fmoc-D-Phe(4-CH₂-O-tBu)-OH , to prevent unwanted side-chain reactions. By employing robust coupling protocols and optimized cleavage conditions, researchers can effectively synthesize peptides featuring this versatile UAA. The resulting peptides, endowed with enhanced enzymatic stability and a site for specific modification, are powerful tools for advancing research in drug development, diagnostics, and materials science.

References

  • CD Formulation. (n.d.). Solid-Phase Peptide Synthesis (SPPS) Technology. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Gongora-Benítez, M., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • D'Aniello, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(7), 1049. Retrieved from [Link]

  • Iglesias, V., & Sanchez-Garcia, E. (2024). Structural information in therapeutic peptides: Emerging applications in biomedicine. The FEBS Journal. Retrieved from [Link]

Sources

Application Note: Fmoc-Protection Strategy for 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive, in-depth protocol for the Nα-Fmoc protection of the non-proteinogenic amino acid 4-(hydroxymethyl)-D-phenylalanine. This building block is of significant interest in peptide chemistry and drug discovery for the synthesis of modified peptides with unique structural and functional properties. This document outlines the scientific rationale, a detailed experimental protocol, characterization methods, and key data, adhering to the principles of scientific integrity and providing actionable insights for researchers.

Introduction and Scientific Rationale

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its facile removal with mild bases like piperidine.[1][2] This orthogonality allows for the selective deprotection of the α-amino group without disturbing acid-labile side-chain protecting groups, a critical feature of the Fmoc/tBu synthesis strategy.[3][4]

This compound is a valuable unnatural amino acid. Its incorporation into peptide sequences can introduce a site for further modification, such as glycosylation or attachment of reporter molecules, and can influence peptide conformation and receptor binding. The D-configuration provides resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide therapeutic.

The protection of the α-amino group of this compound is the crucial first step for its use as a building block in Fmoc-SPPS. The primary challenge is to achieve selective N-protection without reacting with the benzylic hydroxyl group on the side chain. The protocol described herein utilizes N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under aqueous basic conditions, a method that is both efficient and selective.

Choosing the Right Reagent: Fmoc-OSu vs. Fmoc-Cl

While both Fmoc-OSu and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can introduce the Fmoc group, Fmoc-OSu is generally the preferred reagent for this application.[5][6]

  • Reactivity and Stability: Fmoc-Cl is highly reactive, which can lead to faster reaction times but also increases the likelihood of side reactions and hydrolysis, especially in the aqueous conditions required to dissolve the amino acid.[6][7] Fmoc-OSu exhibits more moderate reactivity, resulting in a cleaner reaction profile and higher yields of the desired product.[]

  • Handling and Byproducts: Fmoc-OSu is a more stable solid and is less sensitive to moisture than Fmoc-Cl.[9] The byproduct of the reaction with Fmoc-OSu is N-hydroxysuccinimide, which is water-soluble and easily removed during workup, whereas Fmoc-Cl generates corrosive HCl that must be neutralized.[10]

For these reasons, Fmoc-OSu provides a more robust, reproducible, and user-friendly approach, making it the superior choice for protecting sensitive and valuable amino acids like this compound.[5]

Reaction Mechanism

The Fmoc protection of this compound proceeds via a nucleophilic acyl substitution reaction under Schotten-Baumann conditions.[9][10]

  • Deprotonation: In a basic aqueous solution (e.g., sodium bicarbonate), the amino group of this compound exists in equilibrium with its deprotonated, more nucleophilic form.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of Fmoc-OSu.

  • Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the stable N-hydroxysuccinimide (NHS) leaving group to form the final, stable Fmoc-carbamate. The base in the reaction neutralizes the NHS byproduct.[10]

The benzylic hydroxyl group is significantly less nucleophilic than the primary amine under these reaction conditions, ensuring high selectivity for N-protection.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Fmoc-OSu≥99%Commercially AvailableStore desiccated at 2-8°C.
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
1 M Hydrochloric Acid (HCl)Volumetric StandardCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Deionized Water (DI H₂O)Type 1In-house
Equipment
  • Magnetic stirrer with stir bars

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

This protocol details the step-by-step procedure for the Nα-Fmoc protection of this compound.

Workflow Diagram

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Amino Acid in aq. NaHCO₃/Dioxane mix Combine Solutions at 0-5°C start->mix 1.0 equiv reagent Dissolve Fmoc-OSu in Dioxane reagent->mix 1.05 equiv react Stir Overnight at Room Temperature mix->react wash Aqueous Wash (Ether) react->wash acidify Acidify Aqueous Layer to pH 2-3 with HCl wash->acidify extract Extract Product with Ethyl Acetate acidify->extract dry Dry, Filter, and Concentrate extract->dry purify Purify via Recrystallization dry->purify end_product Fmoc-4-(hydroxymethyl)- D-phenylalanine purify->end_product analysis Characterize by HPLC, NMR, MS end_product->analysis

Caption: Experimental workflow for Fmoc protection.

Step-by-Step Methodology
  • Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 10% aqueous sodium bicarbonate and 1,4-dioxane.[11] Stir until a clear solution is obtained. Cool the solution to 0-5°C in an ice bath.

    • Expert Insight: The use of a dioxane/water mixture is crucial for dissolving both the polar amino acid and the nonpolar Fmoc-OSu, facilitating a homogeneous reaction. The basic condition deprotonates the amino group, enhancing its nucleophilicity.[10]

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cooled, stirring amino acid solution over 30 minutes.[3]

    • Expert Insight: Slow, dropwise addition is critical to minimize side reactions and prevent the formation of dipeptides.[6] Maintaining a low temperature during addition helps to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight (12-16 hours).

  • Work-up and Extraction: a. Dilute the reaction mixture with deionized water. b. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and the fluorenemethanol byproduct.[11] Discard the organic layers. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl.[10] The desired product will precipitate as a white solid. d. Extract the precipitated product three times with ethyl acetate.[] e. Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent.

  • Concentration and Purification: a. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product. b. If necessary, purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to obtain the pure Fmoc-4-(hydroxymethyl)-D-phenylalanine.[11][12]

Characterization and Quality Control

To ensure the successful synthesis and purity of the final product, a suite of analytical techniques should be employed.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Purity should typically be ≥98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the Fmoc-protected amino acid. Key signals include the aromatic protons of the fluorenyl group and the phenylalanine ring, as well as the characteristic methine and methylene protons of the Fmoc group and the amino acid backbone.

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the product, matching the calculated mass for C₂₅H₂₃NO₅.

Typical Data Summary
ParameterExpected Value/ResultMethod
Appearance White to off-white crystalline solidVisual
Purity ≥98%HPLC
Molecular Formula C₂₅H₂₃NO₅-
Molecular Weight 417.45 g/mol MS (ESI)
¹H NMR Signals consistent with Fmoc and this compound structuresNMR
Solubility Soluble in DMF, DMSO, and methanol-

Conclusion

This application note provides a reliable and robust protocol for the Nα-Fmoc protection of this compound using Fmoc-OSu. The detailed methodology, scientific rationale, and characterization guidelines are designed to enable researchers to successfully synthesize this valuable building block for advanced peptide synthesis and drug discovery applications. The choice of Fmoc-OSu over Fmoc-Cl is justified by its superior stability, cleaner reaction profile, and ease of handling, ensuring high yields and purity.[6][]

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • YouTube. (2022). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. Retrieved from [Link]

  • PubMed. (1998). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Retrieved from [Link]

  • ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl? Retrieved from [Link]

  • Reddit. (2024). Questions about Fmoc protection using Fmoc-Osu. Retrieved from [Link]

  • National Institutes of Health. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Click Chemistry with Modified 4-(Hydroxymethyl)-D-phenylalanine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of unnatural amino acid (UAA) mutagenesis and bioorthogonal chemistry has revolutionized the study and manipulation of biological systems.[][2] This guide provides a comprehensive overview of the applications and methodologies centered on 4-(Hydroxymethyl)-D-phenylalanine, a versatile precursor for generating "clickable" amino acid analogues. We detail the synthetic conversion of this UAA into its azide-functionalized form, enabling its use in both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering foundational principles, detailed experimental protocols, and field-proven insights for applications ranging from site-specific protein labeling to the construction of complex bioconjugates.

Introduction: The Power of a Clickable Phenylalanine Analogue

The ability to perform chemical reactions within a complex biological milieu without interfering with native processes—the core principle of bioorthogonal chemistry—has unlocked unprecedented opportunities in science.[2] "Click chemistry," a concept introduced by K.B. Sharpless, exemplifies this by offering reactions that are high-yielding, stereospecific, and simple to perform in benign solvents like water.[3][5][6] The most prominent among these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[7]

Unnatural amino acids (UAAs) are indispensable tools in this field, providing a strategic avenue to introduce bioorthogonal functional groups (the "handles") into peptides and proteins with site-specificity.[8][9][10][11] While UAAs like p-azido-L-phenylalanine and p-ethynyl-L-phenylalanine are widely used, this compound presents a unique and valuable starting point. Its hydroxyl group is not bioorthogonal but serves as a stable, versatile precursor that can be chemically converted into a clickable handle, such as an azidomethyl group. This two-step approach offers flexibility in synthesis and allows for the generation of custom probes.

This guide focuses on the transformation of this compound into a clickable analogue and its subsequent application in robust bioconjugation protocols.

Synthesis of a 'Clickable' Handle: From Hydroxymethyl to Azidomethyl

The foundational step for utilizing this compound in click chemistry is the chemical modification of its side chain. The hydroxyl group must be converted into a bioorthogonal handle. The conversion to an azidomethyl group is a common and efficient strategy. This process involves a two-step reaction: activation of the hydroxyl group into a good leaving group (e.g., a mesylate), followed by nucleophilic substitution with an azide source.

Synthesis_Workflow Start This compound Intermediate Activated Intermediate (e.g., Mesylate Ester) Start->Intermediate Activation (MsCl, Base) Product 4-(Azidomethyl)-D-phenylalanine (Click-Ready UAA) Intermediate->Product Substitution (NaN3)

Caption: Synthesis workflow for converting the precursor UAA into a click-ready analogue.

Protocol 2.1: Synthesis of Fmoc-D-4-(azidomethyl)phenylalanine

This protocol describes the synthesis starting from commercially available Fmoc-D-4-(hydroxymethyl)phenylalanine, preparing it for solid-phase peptide synthesis (SPPS).

Rationale: The reaction proceeds via a classic two-step SN2 mechanism. First, methanesulfonyl chloride (MsCl) reacts with the primary alcohol in the presence of a non-nucleophilic base (like triethylamine) to form a highly stable mesylate leaving group. Second, sodium azide (NaN₃), a potent nucleophile, displaces the mesylate to form the desired azidomethyl group. The Fmoc protecting group on the amine remains stable under these conditions.

Materials:

  • Fmoc-D-4-(hydroxymethyl)phenylalanine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium Azide (NaN₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Mesylation (Activation): a. Dissolve Fmoc-D-4-(hydroxymethyl)phenylalanine (1 equivalent) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath. b. Add TEA (1.5 equivalents) to the solution and stir for 10 minutes. c. Add MsCl (1.2 equivalents) dropwise to the cooled solution. d. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC.

  • Work-up (Part 1): a. Quench the reaction by adding cold water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Azidation (Substitution): a. Dissolve the crude mesylate intermediate in anhydrous DMF. b. Add sodium azide (NaN₃, 3-5 equivalents) to the solution. c. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification (Part 2): a. Cool the reaction mixture to room temperature and pour it into a larger volume of cold water. b. Extract the aqueous mixture three times with EtOAc. c. Combine the organic layers and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product via flash column chromatography (silica gel) using a gradient of hexane/EtOAc to yield the final product, Fmoc-D-4-(azidomethyl)phenylalanine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The successful conversion will be indicated by the disappearance of the hydroxyl proton signal and the appearance of a characteristic azide stretch in IR spectroscopy (~2100 cm⁻¹).

Core Methodologies: CuAAC vs. SPAAC

With the azide handle installed, the modified phenylalanine can participate in cycloaddition reactions. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][12][] The choice between them is dictated by the experimental context, particularly the tolerance for copper cytotoxicity.[12]

Click_Mechanisms cluster_0 CuAAC (Copper-Catalyzed) cluster_1 SPAAC (Strain-Promoted) Peptide_A Peptide-N3 Peptide with 4-(Azidomethyl)-D-phenylalanine CuAAC_Product 1,4-Triazole Product Stable Conjugate Peptide_A->CuAAC_Product Alkyne_R R-Alkyne e.g., Fluorescent Probe Alkyne_R->CuAAC_Product Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->CuAAC_Product Catalyzes Peptide_B Peptide-N3 Peptide with 4-(Azidomethyl)-D-phenylalanine SPAAC_Product Triazole Product Stable Conjugate Peptide_B->SPAAC_Product Cyclooctyne Strained Alkyne e.g., DBCO-Fluorophore Cyclooctyne->SPAAC_Product Spontaneous

Caption: Comparison of CuAAC and SPAAC pathways for bioconjugation.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Alkyne Partner Terminal AlkyneCyclooctyne (e.g., DBCO, BCN, DIFO)
Catalyst Required: Cu(I) salt[14][]None: Driven by ring strain[4][16]
Biocompatibility Potentially cytotoxic due to copper; requires ligands (TBTA, THPTA) for mitigation[12][17]Highly biocompatible; ideal for live cells and in vivo applications[][18]
Kinetics Very fast with catalyst (10⁷-10⁸ rate acceleration over uncatalyzed)Fast, but rates depend on the specific cyclooctyne used[19]
Reagent Size Small terminal alkyne, minimal steric bulkBulky cyclooctyne group can be sterically demanding
Primary Use Case In vitro conjugations, material science, fixed cellsLive-cell imaging, in vivo labeling, surface modification[20][21]

Key Applications & Protocols

The true power of incorporating a clickable phenylalanine analogue lies in the vast array of molecules that can be attached site-specifically to a peptide or protein.

Application_Workflow cluster_synthesis Step 1: Synthesis & Incorporation cluster_conjugation Step 2: Bioconjugation cluster_analysis Step 3: Purification & Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate Clickable UAA) Click Click Reaction (CuAAC or SPAAC) SPPS->Click Purify Purification (HPLC, SEC) Click->Purify Probe Azide or Alkyne Probe (Fluorophore, Drug, PEG, etc.) Probe->Click Analyze Analysis & Application (MS, Imaging, Assay) Purify->Analyze

Caption: General workflow for site-specific modification using a clickable UAA.

Application 1: Site-Specific Fluorescent Labeling of Peptides (CuAAC)

This protocol details the labeling of a purified peptide containing 4-(azidomethyl)-D-phenylalanine with an alkyne-functionalized fluorophore.

Rationale: This is a robust method for producing homogeneously labeled peptides for use in fluorescence polarization assays, FRET studies, or microscopy. The use of a water-soluble ligand like THPTA is crucial as it stabilizes the Cu(I) oxidation state, accelerates the reaction, and chelates the copper to reduce potential damage to the peptide.[17]

Materials:

  • Azide-containing peptide (1-5 mg/mL in aqueous buffer, e.g., PBS pH 7.4)

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA, 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 20 mM stock in water)

  • THPTA ligand (100 mM stock in water)

  • Sodium Ascorbate (300 mM stock in water, freshly prepared)

  • Microcentrifuge tubes

Protocol 4.1: CuAAC Peptide Labeling

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of peptide solution (1-5 mg/mL)

    • 90 µL of PBS buffer

    • 20 µL of 10 mM Alkyne-fluorophore stock (adjust volume for desired molar excess, typically 5-10 equivalents over the peptide).

  • Catalyst Preparation: In a separate tube, pre-mix the THPTA and CuSO₄. Add 10 µL of 100 mM THPTA solution and 10 µL of 20 mM CuSO₄ solution. Vortex briefly and let it sit for 2-3 minutes. This forms the catalyst complex.[22]

  • Add Catalyst: Add the 20 µL of the pre-mixed catalyst to the peptide/fluorophore solution. Vortex briefly.

  • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[17][23] Vortex gently.

  • Incubation: Protect the reaction from light (if using a fluorophore) and incubate at room temperature for 30-60 minutes. For complex proteins or lower concentrations, incubation can be extended to 2-4 hours or performed at 4 °C overnight.

  • Purification: Remove unreacted fluorophore and catalyst components by purifying the labeled peptide. Common methods include:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Size-Exclusion Chromatography (SEC) or desalting columns (e.g., PD-10).

  • Analysis: Confirm successful conjugation by mass spectrometry (observing the mass shift corresponding to the added fluorophore) and assess purity by analytical HPLC.

Application 2: Live-Cell Surface Labeling (SPAAC)

This protocol outlines the labeling of a cell-surface receptor containing a genetically encoded 4-(azidomethyl)-D-phenylalanine with a cyclooctyne-conjugated dye.

Rationale: SPAAC is the method of choice for live-cell applications as it completely avoids cytotoxic copper.[][18] The reaction is driven by the high ring strain of the cyclooctyne, which reacts spontaneously and specifically with the azide handle introduced into the target protein.[4][16] Dibenzocyclooctyne (DBCO) is a common reagent due to its favorable kinetics and stability.[21]

Materials:

  • Mammalian cells expressing the protein of interest with the incorporated 4-(azidomethyl)-D-phenylalanine.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-AF488, 1 mM stock in DMSO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope.

Protocol 4.2: SPAAC Live-Cell Imaging

  • Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom 35 mm dish) and grow to 70-80% confluency in a CO₂ incubator. Ensure the expression of the target protein is induced as required.

  • Preparation of Labeling Medium: Dilute the DBCO-dye stock solution into pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration must be determined empirically to maximize signal and minimize background.

  • Cell Washing: Gently aspirate the old medium from the cells and wash twice with 1 mL of pre-warmed PBS to remove any residual serum components.

  • Labeling: Add the labeling medium containing the DBCO-dye to the cells.

  • Incubation: Return the cells to the CO₂ incubator and incubate for 30-90 minutes at 37 °C. The incubation time may require optimization.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove the unreacted dye.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. As a negative control, perform the same procedure on cells that do not express the azide-bearing protein to assess background staining.

Reagent TypeExamplesTypical Application
Fluorophores Alkyne-TAMRA, DBCO-Alexa Fluor 488Protein labeling, microscopy, flow cytometry[24][25]
Affinity Tags Alkyne-Biotin, DBCO-BiotinPull-down assays, protein isolation, blotting
Solubility Modifiers Alkyne-PEG, Azide-PEGImproving pharmacokinetics, reducing aggregation[18]
Cytotoxic Drugs DBCO-MMAE, Alkyne-DoxorubicinAntibody-Drug Conjugate (ADC) construction[19]
Radiolabels ¹⁸F-labeled alkyne derivativesPET imaging and biodistribution studies[3][24]

Advanced Applications & Future Outlook

The foundational protocols described above enable a wide range of sophisticated applications, particularly in drug discovery and chemical biology.

  • Antibody-Drug Conjugates (ADCs): By incorporating 4-(azidomethyl)-D-phenylalanine at a specific site on an antibody, a cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR), leading to homogeneous and more effective therapeutics.[19]

  • Peptide Cyclization: Peptides can be cyclized head-to-tail or side-chain-to-side-chain by incorporating both an azide and an alkyne handle, creating constrained structures with enhanced stability and receptor affinity.[3][26]

  • Peptidomimetics: The 1,2,3-triazole ring formed via click chemistry is a metabolically stable isostere of the amide bond, making it an excellent building block for designing enzyme-resistant peptide-based drugs.[3][24]

  • Target Identification: A clickable analogue can be incorporated into a bioactive small molecule or peptide, which is then used as a probe to covalently label its cellular targets for subsequent identification by mass spectrometry.[27]

The continued development of novel UAAs and more efficient bioorthogonal reactions will further expand the toolkit available to researchers. The use of this compound as a modifiable precursor provides a cost-effective and versatile entry point into this powerful technology, promising to facilitate new discoveries in basic science and the development of next-generation therapeutics.

References

  • Pelletier, J., et al. One-pot peptide and protein conjugation: a combination of enzymatic transamidation and click chemistry. Chemical Communications (RSC Publishing). [Link]

  • MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]

  • PubMed. A new strategy for the site-specific modification of proteins in vivo. PubMed. [Link]

  • Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]

  • ChemRxiv. Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. ChemRxiv. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024-11-11). [Link]

  • Hilaire, M. R. St., et al. (2012). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. PMC. [Link]

  • ACS Omega. (2020-05-20). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. [Link]

  • Urano, Y., et al. (2015). Specific and quantitative labeling of biomolecules using click chemistry. PMC - NIH. [Link]

  • PubMed. (2024-11-28). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • PubMed. (2023-11). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. [Link]

  • ResearchGate. Site-selectivity approaches to protein modification. (A) Commonly used bioconjugal handles. [Link]

  • ResearchGate. Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics. [Link]

  • van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]

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  • Royal Society of Chemistry. (2023-01-04). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

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  • ACS Publications. (2025-07-10). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. [Link]

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Application Note: Mapping Protein-Protein Interactions In Vivo Using a Genetically Encoded Photo-Reactive Phenylalanine Probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The dynamic and often transient nature of protein-protein interactions (PPIs) presents a significant challenge for their study using traditional methods like co-immunoprecipitation, which can fail to capture weak or fleeting associations. Photo-affinity labeling, utilizing genetically encoded unnatural amino acids (Uaas), provides a powerful solution by creating a covalent "snapshot" of interactions directly within the cellular environment. This guide details the principles and protocols for using a photo-activatable phenylalanine derivative to investigate PPIs in mammalian cells. By site-specifically incorporating this probe into a protein of interest, researchers can initiate a covalent cross-link to nearby binding partners upon UV light exposure, allowing for the robust capture and subsequent identification of interacting proteins via mass spectrometry.

A Note on the Photo-Reactive Probe: This technical guide focuses on the application of p-benzoyl-L-phenylalanine (Bpa) , a well-characterized and widely adopted photo-cross-linking amino acid. The benzophenone moiety on Bpa is the critical photo-reactive group that enables the cross-linking chemistry described herein.[1] The user-specified compound, 4-(Hydroxymethyl)-D-phenylalanine, lacks a known photo-activatable group and is therefore not suitable for this application; its primary use is in peptide synthesis.[2][3] The methodologies detailed below are specific to probes like Bpa that operate via a benzophenone-based mechanism.

Introduction: Beyond Conventional PPI Methods

Protein-protein interactions are the cornerstone of nearly every cellular process, from signal transduction to metabolic regulation. While techniques like Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP) have been instrumental, they are often performed under non-physiological conditions and may miss interactions that are weak, transient, or dependent on specific cellular contexts.

Photo-cross-linking with unnatural amino acids overcomes these limitations by converting non-covalent, proximal interactions into stable covalent bonds.[4] This is achieved by hijacking the cell's own translational machinery to install a photo-reactive "trap" at a precise location within a "bait" protein. Subsequent activation with a pulse of UV light permanently links the bait to its "prey," allowing for stringent purification and confident identification.[5] This method offers unparalleled spatiotemporal resolution, capturing interactions as they occur in their native cellular milieu.

Principle of the Method

The successful application of this technique relies on two core components: genetic code expansion and photo-activated chemistry.

A. Genetic Code Expansion: To incorporate Bpa at a specific site, the genetic code is expanded using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[6] This aaRS/tRNA pair is engineered to be "orthogonal," meaning it functions independently of the host cell's endogenous synthetases and tRNAs.[7][8]

  • Codon Repurposing: The target site in the bait protein's gene is mutated to an amber stop codon (TAG).

  • Orthogonal Pair Delivery: A second plasmid is co-expressed, carrying the genes for the engineered aaRS specific for Bpa and its corresponding suppressor tRNA, which recognizes the amber codon.[9]

  • Site-Specific Incorporation: When Bpa is supplied in the culture medium, the orthogonal aaRS charges its tRNA with Bpa. During translation, the ribosome pauses at the amber codon, and the Bpa-loaded suppressor tRNA incorporates Bpa, allowing protein synthesis to continue.[10] In the absence of Bpa, translation terminates, producing a truncated protein.

B. Benzophenone Photo-Chemistry: The benzophenone side chain of Bpa is the workhorse of the cross-linking reaction.[11]

  • Photo-Activation: Upon exposure to long-wave UV light (~365 nm), the benzophenone moiety absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁), followed by rapid intersystem crossing to a more stable triplet state (T₁).[12]

  • Hydrogen Abstraction: The T₁ state is a highly reactive diradical that can abstract a hydrogen atom from a nearby C-H bond (within ~3-4 Å) of an interacting molecule.[1] This creates a benzophenone ketyl radical and a carbon-centered radical on the interacting partner.

  • Covalent Bond Formation: These two radicals then combine to form a new, stable carbon-carbon covalent bond, permanently cross-linking the two proteins.[13] This C-H insertion chemistry is relatively non-specific, allowing it to capture a wide range of proximal interactors.

G cluster_0 1. Genetic Code Expansion cluster_1 2. Photo-Cross-Linking Plasmid1 Plasmid 1: Bait Protein Gene (with TAG codon) Transfection Co-transfection into Mammalian Cells Plasmid1->Transfection Plasmid2 Plasmid 2: Orthogonal aaRS/tRNA Pair Plasmid2->Transfection Bpa_media Supplement Media with p-Benzoyl-L-phenylalanine (Bpa) Transfection->Bpa_media Translation Ribosome Translates mRNA Bpa_media->Translation Incorporation Orthogonal tRNA delivers Bpa at TAG Codon Translation->Incorporation FullProtein Full-Length Bait Protein with Bpa Incorporated Incorporation->FullProtein Interaction Bait-Bpa binds to Prey Protein FullProtein->Interaction UV UV Irradiation (365 nm) Interaction->UV Crosslink Covalent Bond Formation UV->Crosslink Complex Stable Bait-Prey Complex Crosslink->Complex

Caption: Principle of photo-cross-linking using a genetically encoded Uaa.

Detailed Experimental Protocols

This protocol is optimized for mammalian cells (e.g., HEK293T) but can be adapted for other systems.

Phase 1: Incorporation of p-Benzoyl-L-phenylalanine (Bpa)

Rationale: The first phase focuses on successfully expressing the full-length bait protein with Bpa incorporated at the desired position. Site selection is critical; residues on the protein surface or within a suspected binding interface are ideal candidates.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Expression plasmid for the bait protein with a C-terminal affinity tag (e.g., HA, FLAG, His) and a TAG codon at the site of interest.

  • Plasmid encoding the Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA (e.g., pCMV-BpaRS-tRNA).

  • p-Benzoyl-L-phenylalanine (Bpa) powder

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-Buffered Saline (PBS)

  • SDS-PAGE reagents and Western blot equipment

Step-by-Step Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[14]

  • Bpa Stock Preparation: Prepare a 50 mM stock solution of Bpa in 1 M NaOH. Gently warm to dissolve. This stock can be stored at -20°C.

  • Transfection:

    • On the day of transfection, replace the cell culture medium with fresh, pre-warmed DMEM.

    • Prepare the transfection complexes according to the manufacturer's protocol, using a 1:1 molar ratio of the bait plasmid and the BpaRS-tRNA plasmid.

    • Add the complexes to the cells.

  • Bpa Supplementation: Four to six hours post-transfection, add the Bpa stock solution directly to the culture medium to a final concentration of 200 µM. Also, prepare a control well without Bpa.

  • Protein Expression: Incubate the cells for 48 hours to allow for protein expression.

  • Verification of Incorporation:

    • Harvest the cells, lyse them in RIPA buffer, and quantify the total protein concentration.

    • Analyze 20-30 µg of lysate from Bpa-positive and Bpa-negative samples by SDS-PAGE and Western blot, using an antibody against the affinity tag on the bait protein.

    • Expected Result: The Bpa-positive lane should show a strong band at the expected full-length molecular weight. The Bpa-negative lane should show a much weaker or absent full-length band and potentially a lower molecular weight band corresponding to the truncated product. This confirms that full-length expression is Bpa-dependent.

Phase 2: In Vivo Photo-Cross-Linking

Rationale: This phase covalently captures the interacting proteins in living cells. The duration and intensity of UV exposure are critical parameters that must be optimized to maximize cross-linking efficiency while minimizing cellular damage.

Materials:

  • Transfected cells from Phase 1

  • Ice-cold PBS

  • UV lamp with a 365 nm filter (e.g., a CL-1000 UV crosslinker)

Step-by-Step Protocol:

  • Cell Preparation: 48 hours post-transfection, place the 6-well plates on ice.

  • Washing: Gently aspirate the culture medium and wash the cells twice with 2 mL of ice-cold PBS. Leave a thin layer of PBS (approx. 500 µL) on the cells to prevent them from drying out.

  • UV Irradiation:

    • Remove the lid of the plate.

    • Place the plate directly under the 365 nm UV source. The distance should be minimized and kept consistent across experiments.

    • Irradiate the cells for 20-30 minutes.[4] An important control is a "no UV" plate, which is handled identically but not exposed to UV light.

  • Cell Harvesting: Immediately after irradiation, aspirate the remaining PBS and proceed to cell lysis for downstream analysis.

Phase 3: Identification of Cross-Linked Complexes

Rationale: The goal of this phase is to isolate the bait protein along with its covalently bound partners and identify them using mass spectrometry. The use of denaturing conditions during purification is essential to eliminate non-covalent background interactions.

Materials:

  • Lysis buffer with protease inhibitors (e.g., RIPA buffer)

  • Affinity purification resin (e.g., Anti-HA agarose, Ni-NTA resin)

  • Wash buffers (containing decreasing concentrations of denaturants if needed)

  • Elution buffer

  • In-gel digestion kit (containing trypsin)

  • LC-MS/MS equipment

G start Cells from Phase 1 (+Bpa, +UV) lysis Cell Lysis (Denaturing Buffer) start->lysis purify Affinity Purification of Bait Protein Complex lysis->purify sds SDS-PAGE & Coomassie Stain purify->sds bands Visualize Higher MW Bands (Cross-linked Complexes) sds->bands excise Excise Bands of Interest bands->excise digest In-Gel Tryptic Digestion excise->digest ms LC-MS/MS Analysis digest->ms analysis Database Search & Protein Identification ms->analysis end List of Potential Interaction Partners analysis->end

Caption: Experimental workflow for identifying cross-linked proteins.

Step-by-Step Protocol:

  • Lysis and Clarification: Lyse the harvested cells in denaturing lysis buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant.

  • Affinity Purification: Incubate the cleared lysate with the appropriate affinity resin for 2-4 hours at 4°C to capture the bait protein and its cross-linked partners.

  • Washing: Wash the resin extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the purified complexes from the resin according to the manufacturer's protocol.

  • SDS-PAGE Analysis: Run the eluted samples on an SDS-PAGE gel and stain with Coomassie Blue. In the "+UV" lane, you should observe the band for the bait protein and additional, higher molecular weight bands or smears that are absent or significantly reduced in the "-UV" control lane. These represent the cross-linked complexes.

  • In-Gel Digestion: Carefully excise the high molecular weight bands of interest from the gel. Perform an in-gel tryptic digestion to generate peptides.[5]

  • Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.[15] The mass spectrometer will fragment the peptides and provide sequence information.

  • Protein Identification: Search the acquired MS/MS spectra against a protein database to identify the proteins present in the excised gel band. Proteins identified in the "+UV" sample but absent or significantly lower in the "-UV" control are considered high-confidence interaction candidates.

Data Analysis and Interpretation

The output from the mass spectrometer requires careful analysis to distinguish true interactors from background contaminants.

Key Analysis Steps:

  • Database Searching: Use a search algorithm (e.g., Mascot, Sequest) to match experimental MS/MS spectra to theoretical peptide sequences from a protein database (e.g., Swiss-Prot).

  • Filtering: Apply stringent filtering criteria. High-confidence identifications typically require at least two unique peptides per protein and a high confidence score.

  • Quantitative Comparison: Use label-free quantification (LFQ) or spectral counting to compare the abundance of each identified protein between the "+UV" and "-UV" control samples. A true interactor should show a significant enrichment in the "+UV" sample.

Sample Data Summary Table:

Protein IDGene NameProtein NameUnique Peptides (+UV)Unique Peptides (-UV)Fold Enrichment (+UV / -UV)
P04637TP53Cellular tumor antigen p53252(Bait)
Q09472MDM2E3 ubiquitin-protein ligase Mdm2120High
P62258HSP90AA1Heat shock protein HSP 90-alpha818.0
P60709ACTBActin, cytoplasmic 115141.1 (Non-specific)

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No full-length bait protein expression - Inefficient transfection.- Defective BpaRS/tRNA plasmid.- Bpa degradation or poor uptake.- Optimize transfection protocol.- Sequence-verify plasmids.- Use fresh Bpa stock; check final concentration.
Low cross-linking efficiency (no high MW bands) - Bpa incorporated in a non-optimal position.- Insufficient UV exposure.- The protein has no direct binding partners.- Test multiple incorporation sites.- Increase UV irradiation time or decrease distance to source.- Confirm bait protein localization and function.
High background in -UV control - Non-covalent interactions surviving purification.- Contamination from affinity resin.- Increase stringency of wash buffers (add mild detergents or increase salt).- Pre-clear lysate with empty resin before purification.
Many non-specific proteins identified by MS - "Sticky" bait protein.- Sub-optimal wash conditions.- Perform quantitative analysis to identify significantly enriched proteins.- Increase the number and stringency of wash steps.

References

  • Serfling, R., & Coin, I. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Molecular Biology, 1411, 199–211.
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  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 10(11). [Link]

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  • Zhang, B., & He, X. (2012). Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1775–1785. [Link]

  • Sakamoto, K., & Nishikawa, K. (2012). Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. Methods in Molecular Biology, 794, 215–228. [Link]

  • Veeramachaneni, R. J., Donelan, C. A., Tomcho, K., & Cascio, M. (2018). Proposed benzophenone photocrosslinking mechanisms. ResearchGate. [Link]

  • Zhang, B., & He, X. (2012). Photo-assisted peptide enrichment in protein complex cross-linking analysis of a model homodimeric protein using mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1775–1785. [Link]

  • Wang, C., Li, X., & Li, M. (2000). New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 999-1005. [Link]

  • Al-Mestarihi, A. H., & Kodadek, T. (2018). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 23(9), 2165. [Link]

  • Kao, A., et al. (2011). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. ResearchGate. [Link]

  • Zhu, Y., & Yang, C. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9345–9353. [Link]

  • Zhu, Y., & Yang, C. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9345–9353. [Link]

  • Nurse, K., & Cropp, T. A. (2014). Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking. Methods in Enzymology, 546, 349–369. [Link]

  • Götze, M., & Pettelkau, J. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8149–8153. [Link]

  • Coradin, M., & Muir, T. W. (2023). Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • Dooling, L. J., & Simon, J. R. (2016). Photocrosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Micro-gels of Intrinsically Disordered Polypeptides. Advanced Functional Materials, 26(28), 5104–5113. [Link]

  • Liu, X., & Miller, L. J. (2018). Photoaffinity Cross-Linking and Unnatural Amino Acid Mutagenesis Reveal Insights into Calcitonin Gene-Related Peptide Binding to the Calcitonin Receptor-like Receptor/Receptor Activity-Modifying Protein 1 (CLR/RAMP1) Complex. Biochemistry, 57(30), 4485–4494. [Link]

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Probing the Heart of Catalysis: A Guide to Incorporating 4-(Hydroxymethyl)-D-phenylalanine for Enzyme Active Site Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

The precise architecture of an enzyme's active site dictates its substrate specificity and catalytic prowess. For decades, researchers have relied on traditional site-directed mutagenesis, substituting one of the twenty canonical amino acids for another, to probe these intricate catalytic machineries. While powerful, this approach is fundamentally limited by the chemical diversity inherent in the natural amino acid repertoire. The advent of genetic code expansion technology has shattered this limitation, enabling the site-specific incorporation of unnatural amino acids (UAAs) with bespoke functionalities into proteins.[1][2][3] This revolutionary technique provides an unprecedented toolkit for dissecting and engineering enzyme mechanisms with surgical precision.

This guide focuses on the application of one such UAA, 4-(Hydroxymethyl)-D-phenylalanine , as a sophisticated probe for elucidating the nuanced environment of enzyme active sites. The introduction of a hydroxymethyl group onto the phenyl ring of phenylalanine offers a subtle yet powerful modification. This functional group can serve as a hydrogen bond donor or acceptor, allowing for the investigation of critical hydrogen-bonding networks that stabilize transition states or govern substrate recognition. Its D-configuration can also be exploited to probe stereospecific interactions within the active site. By replacing a native amino acid with this compound, researchers can gain profound insights into enzyme structure-function relationships, paving the way for the rational design of novel biocatalysts and therapeutics.

Core Principles: The Amber Suppression System

The site-specific incorporation of this compound is most commonly achieved through the amber suppression technology in a suitable expression host like E. coli.[4] This system hijacks the cell's translational machinery by repurposing the UAG "amber" stop codon.[5][6] The key components are an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[7] The orthogonal aaRS is engineered to exclusively recognize and charge the UAA, in this case, this compound, onto its cognate orthogonal tRNA. This tRNA, in turn, possesses an anticodon (CUA) that recognizes the UAG codon in the mRNA sequence. When the ribosome encounters the in-frame UAG codon, instead of terminating translation, it incorporates the UAA into the growing polypeptide chain.

G cluster_0 Genetic Machinery cluster_1 Cellular Environment Plasmid Plasmid DNA (Target Gene with TAG codon) Ribosome Ribosome Plasmid->Ribosome Transcription & Translation Initiation pEVOL pEVOL Plasmid (Orthogonal aaRS & tRNA) pEVOL->Ribosome Transcription of orthogonal components UAA This compound (in growth media) UAA->Ribosome Charged onto orthogonal tRNA by orthogonal aaRS Protein Target Protein with UAA Ribosome->Protein Translation proceeds past TAG codon

Figure 1: Workflow for UAA Incorporation. This diagram illustrates the key components and steps involved in the amber suppression-based incorporation of an unnatural amino acid (UAA) into a target protein.

Experimental Design and Protocols

Part 1: Preparation and Mutagenesis

The initial step involves introducing an amber stop codon (TAG) at the desired position within the gene of interest. This is typically achieved using site-directed mutagenesis.

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon

  • Primer Design: Design primers containing the TAG codon at the desired mutation site. The primers should have a melting temperature (Tm) of at least 78 °C and the mutation should be centered.[8]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the designed mutagenic primers. This results in a linear, nicked plasmid containing the desired mutation.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated plasmid intact.[8]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells for nick repair and propagation.

  • Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the TAG codon and the absence of any other mutations by DNA sequencing.

Parameter Recommendation Rationale
PolymeraseHigh-fidelity (e.g., PfuUltra, Phusion)Minimizes the introduction of off-target mutations during amplification.
Template DNA10-50 ngSufficient for amplification without inhibiting the reaction.
DpnI Digestion Time1-2 hours at 37°CEnsures complete digestion of the parental plasmid.
Competent CellsHigh-efficiency (e.g., XL1-Blue)Maximizes the recovery of the mutated plasmid.

Table 1: Key Parameters for Site-Directed Mutagenesis.

Part 2: Protein Expression and UAA Incorporation

Successful incorporation of this compound requires co-expression of the target gene (containing the TAG codon) and the orthogonal aaRS/tRNA pair. This is often achieved using a two-plasmid system.

Protocol 2: Expression of the UAA-Containing Protein in E. coli

  • Co-transformation: Co-transform the expression plasmid containing the target gene with the TAG codon and the pEVOL plasmid (or a similar plasmid) encoding the orthogonal aaRS and tRNA into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the co-transformed cells in a suitable medium (e.g., Terrific Broth or LB) supplemented with the appropriate antibiotics for both plasmids at 37°C with shaking.

  • Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, supplement the culture medium with 1-2 mM this compound and induce protein expression (e.g., with IPTG for lac-based promoters and L-arabinose for the pBAD promoter on the pEVOL plasmid).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding and UAA incorporation.

  • Cell Harvest: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Parameter Concentration Rationale
This compound1-2 mMEnsures sufficient UAA is available for charging the orthogonal tRNA.
IPTG0.1-1.0 mMInduces expression of the target protein.
L-Arabinose0.02-0.2% (w/v)Induces expression of the orthogonal aaRS/tRNA.
Expression Temperature18-25°CSlower growth at lower temperatures can improve protein folding and incorporation efficiency.

Table 2: Recommended Conditions for Protein Expression with UAA Incorporation.

Part 3: Verification and Characterization

It is crucial to verify the successful incorporation of this compound at the target site and then proceed to characterize the modified enzyme.

Protocol 3: Verification of UAA Incorporation by Mass Spectrometry

  • Protein Purification: Purify the expressed protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

  • Intact Mass Analysis: Subject the purified protein to electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight. The observed mass should correspond to the theoretical mass of the protein with the incorporated UAA.

  • Proteolytic Digestion and MS/MS: Digest the protein with a site-specific protease (e.g., trypsin). Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: Search the MS/MS data against the protein sequence, including the modification at the target site corresponding to the mass of the this compound residue. This will confirm the precise location of the incorporated UAA.

G Start Purified Protein ESI_MS Intact Mass Analysis (ESI-MS) Start->ESI_MS Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion Mass_Confirmation Confirm Expected Molecular Weight ESI_MS->Mass_Confirmation LC_MSMS Peptide Analysis (LC-MS/MS) Digestion->LC_MSMS Site_Confirmation Identify Peptide with UAA and Confirm Site LC_MSMS->Site_Confirmation

Figure 2: Mass Spectrometry Verification Workflow. This flowchart outlines the steps to confirm the successful and site-specific incorporation of the UAA into the target protein.

Part 4: Probing the Active Site

With the this compound-containing enzyme in hand, a variety of biophysical and biochemical assays can be employed to study the active site.

Protocol 4: Enzyme Kinetic Analysis

  • Activity Assay: Develop a robust assay to measure the enzyme's catalytic activity (e.g., spectrophotometric, fluorometric).

  • Determine Kinetic Parameters: Measure the initial reaction rates at varying substrate concentrations.

  • Michaelis-Menten Analysis: Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and kcat.[10][11]

  • Comparison: Compare the kinetic parameters of the UAA-containing mutant with the wild-type enzyme and other relevant mutants (e.g., alanine or phenylalanine at the same position). Changes in Km can indicate altered substrate binding, while changes in kcat suggest effects on the catalytic step.

Protocol 5: Spectroscopic Analysis of Ligand Binding

The intrinsic fluorescence of tryptophan residues can be used to monitor changes in the protein's environment upon ligand binding.[12] The introduction of this compound can perturb this environment, providing a sensitive handle for such studies.

  • Fluorescence Spectroscopy: Use a spectrofluorometer to measure the intrinsic tryptophan fluorescence of the UAA-containing enzyme.

  • Ligand Titration: Titrate the enzyme with its substrate or an inhibitor and monitor the changes in fluorescence intensity or emission wavelength.

  • Binding Constant Determination: Fit the titration data to a suitable binding isotherm to calculate the dissociation constant (Kd), which reflects the affinity of the ligand for the enzyme.

  • Interpretation: A change in the fluorescence signal upon ligand binding suggests a conformational change in the active site. The magnitude and direction of this change, when compared to the wild-type enzyme, can provide insights into the role of the modified residue in ligand recognition and the subsequent conformational changes.

Interpreting the Data: Causality and Insights

The power of incorporating this compound lies in the ability to draw direct correlations between a specific chemical modification and a change in enzyme function.

  • A decrease in kcat with little change in Km: This suggests that the hydroxymethyl group may be sterically hindering the optimal positioning of the substrate for catalysis or disrupting a critical electronic arrangement in the transition state.

  • An increase in Km: This indicates that the hydroxymethyl group is unfavorably interacting with the substrate or disrupting a favorable interaction present in the wild-type enzyme, leading to weaker substrate binding.

  • A decrease in Km: This would be a compelling result, suggesting that the hydroxymethyl group forms a new, favorable hydrogen bond with the substrate, enhancing its binding affinity.

  • Altered fluorescence upon ligand binding: This provides evidence that the residue at the position of UAA incorporation is involved in or senses the conformational changes that accompany ligand binding.

By systematically replacing residues within and around the active site with this compound, a detailed map of the hydrogen-bonding landscape critical for catalysis and substrate recognition can be constructed. This approach moves beyond simple ablation of side chains (as with alanine scanning) and allows for the introduction of new, specific interactions.

Conclusion and Future Perspectives

The incorporation of this compound represents a sophisticated strategy for the high-resolution analysis of enzyme active sites. This minimally perturbative probe allows for the precise investigation of hydrogen-bonding networks and steric constraints that govern enzymatic reactions. The protocols outlined in this guide provide a framework for the successful implementation of this technique, from initial mutagenesis to final biophysical characterization. As the repertoire of available unnatural amino acids continues to expand, so too will our ability to dissect, manipulate, and ultimately design enzymes with novel and enhanced functions for applications in medicine, biotechnology, and synthetic chemistry.

References

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Application Note & Protocols: Leveraging 4-(Hydroxymethyl)-D-phenylalanine for the Creation of Novel Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of the non-canonical amino acid 4-(Hydroxymethyl)-D-phenylalanine (hMe-D-Phe) in the design and synthesis of advanced biomaterials. We explore the unique advantages conferred by its structure—specifically, the proteolytic resistance from the D-enantiomer and the chemical reactivity of the para-hydroxymethyl group. This guide presents comprehensive, step-by-step protocols for the synthesis of hMe-D-Phe-containing polypeptides and polyesters, post-synthesis modification for hydrogel formation, and detailed characterization methodologies. The causality behind experimental choices is explained to empower users to adapt and innovate upon these foundational techniques.

Introduction: The Strategic Advantage of this compound

The field of biomaterials is continuously seeking monomers that offer enhanced functionality and stability. Non-canonical amino acids (ncAAs) are a powerful class of building blocks for creating materials with novel properties not found in natural proteins.[1][2] this compound (hMe-D-Phe) is a particularly compelling ncAA for biomaterial design due to two key structural features.

  • Proteolytic Stability: Natural peptides and proteins are composed of L-amino acids and are susceptible to rapid degradation by endogenous proteases.[3] The incorporation of D-amino acids, such as hMe-D-Phe, creates a "proteolytic shield," rendering the peptide backbone resistant to enzymatic cleavage.[4][5][6] This significantly enhances the in-vivo half-life of the resulting biomaterial, a critical attribute for applications like drug delivery and tissue engineering.[3]

  • Functional Handle for Cross-linking and Conjugation: The para-hydroxymethyl (-CH₂OH) group on the phenyl ring serves as a versatile and reactive "handle." This primary alcohol can participate in a variety of chemical reactions, most notably esterification and etherification, allowing for covalent cross-linking to form stable hydrogels or for the conjugation of therapeutic agents, imaging probes, or cell-targeting ligands.[7][8]

This unique combination of properties makes hMe-D-Phe an ideal candidate for fabricating biocompatible and biodegradable materials with tunable mechanical properties, degradation kinetics, and bioactivity.

Diagram: Core Concept of hMe-D-Phe in Biomaterial Design

G cluster_0 This compound (hMe-D-Phe) cluster_1 Key Structural Features & Advantages cluster_2 Resulting Biomaterial Properties hMe_D_Phe Structure: (R)-2-Amino-3- [4-(hydroxymethyl)phenyl]propionic acid D_enantiomer D-Enantiomer Backbone hMe_D_Phe->D_enantiomer contributes to Hydroxymethyl para-Hydroxymethyl Group (-CH₂OH) hMe_D_Phe->Hydroxymethyl provides Stability Enhanced Proteolytic Stability (Longer In-Vivo Half-Life) D_enantiomer->Stability Functionality Tunable Functionality (Cross-linking, Conjugation) Hydroxymethyl->Functionality

Caption: Logical flow from hMe-D-Phe's structure to its biomaterial advantages.

Protocol 1: Polypeptide Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the controlled, stepwise synthesis of peptides.[9][10] The following protocol details the incorporation of hMe-D-Phe into a model pentapeptide sequence (Gly-Ala-hMe-D-Phe-Ala-Gly) using Fmoc/tBu chemistry.

2.1. Materials & Reagents

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).[11]

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-D-Phe(CH₂OH)-OH (requires side-chain protection, e.g., tBu, if incompatible with subsequent steps, but often used unprotected), Piperidine, N,N-Dimethylformamide (DMF, peptide synthesis grade).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Other: Dichloromethane (DCM), Diethyl ether (cold), Acetonitrile (ACN, HPLC grade).

2.2. Step-by-Step Synthesis Workflow

The synthesis consists of repetitive cycles of deprotection and coupling.[12]

  • Resin Preparation & First Amino Acid Loading:

    • Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

    • Swell the resin in DMF for 1 hour. Drain.

    • Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group. Drain and wash thoroughly with DMF (5x) and DCM (3x).

    • Coupling (Gly): In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 5 minutes. Add this solution to the resin and agitate for 2 hours.

    • QC Check: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step.

    • Wash resin with DMF (5x).

  • Chain Elongation (Cycles 2-5):

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Ala-OH, Fmoc-D-Phe(CH₂OH)-OH, Fmoc-Ala-OH, and finally Fmoc-Gly-OH.

    • Rationale: The iterative nature of SPPS allows for precise sequence control.[13] Thorough washing between steps is critical to remove excess reagents and byproducts, ensuring high purity of the final peptide.[9]

  • Final Deprotection:

    • After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Purification:

    • Add the cold cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during cleavage.

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient.

    • Confirm the identity and purity of the final product by Mass Spectrometry (MS) and analytical HPLC.

Diagram: SPPS Workflow for hMe-D-Phe Peptide

SPPS_Workflow Resin 1. Swell Resin in DMF Deprotection1 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotection1 Wash1 3. Wash (DMF) Deprotection1->Wash1 Coupling1 4. Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash1->Coupling1 Wash2 5. Wash (DMF) Coupling1->Wash2 Loop Repeat Steps 2-5 for Ala, hMe-D-Phe, Ala, Gly Wash2->Loop Deprotection_Final 6. Final Fmoc Deprotection Loop->Deprotection_Final Cleavage 7. Cleave & Deprotect (TFA/TIS/H₂O) Deprotection_Final->Cleavage Purify 8. Precipitate, Purify (HPLC), & Characterize (MS) Cleavage->Purify

Caption: Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Polyester Synthesis via Polycondensation

Polyesters are a major class of biodegradable biomaterials. Incorporating hMe-D-Phe can create polyesters with pendant functional groups. This protocol describes a solution polycondensation to synthesize a polyester from a diol-derivatized hMe-D-Phe and a dicarboxylic acid.[14]

3.1. Monomer Synthesis: Diol derivative of hMe-D-Phe

The amino and carboxylic acid groups of hMe-D-Phe must be protected or converted to prevent unwanted side reactions during polymerization. A common strategy is to convert the amino acid into a diol monomer.

  • Esterification: React hMe-D-Phe with methanol under acidic conditions (e.g., thionyl chloride) to form the methyl ester.

  • Reduction: Reduce the newly formed ester and the native carboxylic acid group to hydroxyl groups using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in dry THF. This yields a diol monomer while leaving the benzylic alcohol intact.

  • Purification: Purify the resulting triol by column chromatography.

3.2. Step-by-Step Polycondensation

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, combine the synthesized hMe-D-Phe-derived monomer (1 eq), a dicarboxylic acid (e.g., adipic acid, 1 eq), and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Polymerization: Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate polymerization (e.g., 150-180°C). Water produced during the esterification will be removed azeotropically.

  • Vacuum Application: After several hours, apply a vacuum to the system to remove the final traces of water and drive the reaction to completion, increasing the polymer's molecular weight.

  • Isolation: Cool the reaction mixture. Dissolve the resulting viscous polymer in a suitable solvent (e.g., chloroform or THF) and precipitate it into a non-solvent like cold methanol or hexane.

  • Purification & Drying: Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Hydrogel Formation via Post-Synthesis Cross-linking

The pendant hydroxymethyl groups on the synthesized polypeptides or polyesters are ideal sites for forming a cross-linked hydrogel network.[8][15]

  • Polymer Solution Preparation: Dissolve the hMe-D-Phe-containing polymer in a biocompatible solvent (e.g., PBS for water-soluble peptides, or DMSO for less soluble polymers) to a desired concentration (e.g., 5-10% w/v).

  • Cross-linker Addition: Add a di-functional cross-linking agent that reacts with hydroxyl groups. A common choice is a diisocyanate (e.g., hexamethylene diisocyanate) or a diacyl chloride (e.g., terephthaloyl chloride). The stoichiometry of the cross-linker to the hydroxymethyl groups will determine the cross-linking density and, thus, the mechanical properties of the hydrogel.[16]

  • Gelation: Mix the solution thoroughly and allow it to stand at room temperature or 37°C. Gelation time can range from minutes to hours, depending on the concentration, temperature, and reactivity of the cross-linker.

  • Solvent Exchange: Once formed, the hydrogel can be washed extensively with PBS or deionized water to remove any unreacted cross-linker and solvent, ensuring biocompatibility.

Characterization of hMe-D-Phe Biomaterials

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized biomaterials.[17][18]

Technique Purpose Expected Information/Outcome
NMR (¹H, ¹³C) Structural VerificationConfirmation of monomer incorporation, absence of protecting groups, and polymer backbone structure.
FTIR Spectroscopy Functional Group AnalysisIdentification of key bonds (amide, ester, hydroxyl) and confirmation of polymerization and cross-linking.
Gel Permeation Chromatography (GPC/SEC) Molecular Weight AnalysisDetermination of number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Thermal PropertiesMeasurement of glass transition temperature (Tg) and melting temperature (Tm).
Rheology Mechanical PropertiesFor hydrogels: determination of storage (G') and loss (G'') moduli, indicating stiffness and viscoelasticity.
Scanning Electron Microscopy (SEM) Morphological AnalysisVisualization of the surface topography and internal porous structure of scaffolds or hydrogels.
In Vitro Degradation Study Stability AssessmentMonitoring of mass loss and structural integrity over time in PBS or enzymatic solutions (e.g., containing Proteinase K) to demonstrate the effect of the D-amino acid.[5]
Biocompatibility Assays (e.g., MTT, Live/Dead) Cytotoxicity EvaluationAssessment of cell viability and proliferation in the presence of the biomaterial to ensure it is non-toxic.

Conclusion

This compound is a potent building block for the next generation of biomaterials. Its inherent proteolytic resistance and the chemical versatility of its hydroxymethyl group provide a robust platform for designing polymers and peptides with enhanced stability and tunable functionality. The protocols and characterization methods outlined in this guide offer a comprehensive framework for researchers to explore the vast potential of hMe-D-Phe in applications ranging from controlled drug release systems to advanced scaffolds for tissue regeneration.

References

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  • Montclare, J. K. (2023). Engineering Biomaterials Bearing Non-Canonical Amino Acids. International GCE Webinar. YouTube. Retrieved January 14, 2026, from [Link]

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  • Ryadnov, M., & Hudecz, F. (Eds.). (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. Available at: [Link]

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  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

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Troubleshooting & Optimization

troubleshooting low incorporation efficiency of 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the incorporation of 4-(Hydroxymethyl)-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this unique unnatural amino acid (UAA) into peptides and proteins. Here, we address common challenges with in-depth, field-proven insights and actionable protocols.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound, and what are its key properties?

This compound is a non-canonical amino acid. As an analogue of phenylalanine, it possesses an aromatic side chain, but with a hydroxymethyl group (-CH₂OH) at the para position of the phenyl ring.[1][2] Its key properties include:

  • D-Configuration: Unlike the 20 canonical L-amino acids, this UAA is in the D-configuration. This can impart increased resistance to proteolytic degradation in the resulting peptide.[3]

  • Hydrophilic Moiety: The hydroxymethyl group adds a polar functional group to the otherwise hydrophobic phenyl side chain, potentially influencing solubility and interaction with other molecules.

  • Structural Impact: The introduction of a D-amino acid can significantly alter the secondary structure of a peptide, sometimes promoting beta-turns or disrupting helical structures.[3]

Troubleshooting: Solid-Phase Peptide Synthesis (SPPS)

Q2: I'm observing low coupling efficiency when using Fmoc-4-(Hydroxymethyl)-D-phenylalanine-OH in my solid-phase peptide synthesis. What are the likely causes and solutions?

Low coupling efficiency with Fmoc-4-(Hydroxymethyl)-D-phenylalanine-OH in SPPS can stem from several factors, often related to steric hindrance and the specific reaction conditions.

Potential Causes:

  • Steric Hindrance: The bulky benzyl side chain, characteristic of phenylalanine derivatives, can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[4] The D-configuration can also contribute to conformational constraints that hinder coupling.

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can aggregate on the resin, blocking reactive sites.[4][5] The aromatic nature of this compound can contribute to this phenomenon.[6][7]

  • Suboptimal Activation: The carboxylic acid of the incoming UAA may not be fully activated, leading to an incomplete reaction.

Troubleshooting Strategies:

  • Optimize Coupling Reagents: For sterically hindered amino acids, standard coupling reagents may be insufficient. Consider using more potent activating agents.[4][8]

    Coupling ReagentClassKey AdvantagesReference
    HBTU/HCTUAminium/UroniumEfficient and commonly used.[4]
    HATU Aminium/UroniumHighly recommended for difficult couplings. Low racemization.[4]
    PyBOPPhosphoniumGood for sterically hindered couplings.[5]
    COMUAminium/UroniumHigh efficiency, similar to HATU.[8]
  • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.[9] This is particularly useful for difficult residues.

  • Extended Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered reaction to proceed.

  • "Capping" Unreacted Amines: If incomplete coupling persists, it's crucial to block any unreacted N-terminal amines to prevent the formation of deletion sequences. This is achieved through acetylation.[4]

Workflow for Troubleshooting Low SPPS Coupling Efficiency

start Low Coupling Efficiency Detected (Positive Kaiser Test) strategy1 Switch to a Stronger Coupling Reagent (e.g., HATU) start->strategy1 strategy2 Perform Double Coupling strategy1->strategy2 strategy3 Extend Coupling Time strategy2->strategy3 capping Cap Unreacted Amines with Acetic Anhydride strategy3->capping If coupling is still incomplete continue_synthesis Continue to Next Cycle strategy3->continue_synthesis If coupling is complete capping->continue_synthesis

Caption: Troubleshooting workflow for incomplete SPPS coupling.

Protocol: Capping Unreacted Amines

StepActionDetails
1WashAfter the coupling step, wash the resin thoroughly with DMF (3x) to remove residual reagents.
2Prepare Capping SolutionPrepare a solution of 10% acetic anhydride and 10% DIPEA in DMF.
3Capping ReactionAdd the capping solution to the resin and agitate for 30 minutes at room temperature.[4]
4WashWash the resin thoroughly with DMF (3x) and DCM (3x).
5VerifyPerform a Kaiser test to confirm the absence of free primary amines (the result should be negative/yellow).
Troubleshooting: In Vivo Incorporation via Genetic Code Expansion

Q3: I am using the amber suppression (UAG codon) method to incorporate this compound in E. coli, but the yield of my full-length protein is very low. What could be the problem?

Low yields during in vivo incorporation of UAAs via amber suppression are a common challenge.[10][11] The efficiency is often limited by several competing cellular processes.

Potential Causes:

  • Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG (amber) stop codon and terminates translation.[12] Your engineered tRNA charged with this compound is in direct competition with RF1, which can lead to premature truncation of the protein.[11][12]

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may not be efficiently charging the orthogonal tRNA with this compound.

  • Low UAA Concentration: The intracellular concentration of the UAA might be too low for efficient charging of the tRNA.

  • Codon Context: The nucleotides flanking the UAG codon can significantly influence suppression efficiency.[13][14]

Troubleshooting Strategies:

  • Use an RF1 Knockout E. coli Strain: The most effective way to eliminate competition with RF1 is to use a genetically engineered E. coli strain where the gene for RF1 (prfA) has been deleted.[15] This significantly improves the efficiency of UAA incorporation at UAG codons.[15]

  • Optimize Plasmid and Component Concentrations:

    • tRNA and aaRS Expression: Ensure robust expression of the orthogonal tRNA and aaRS. Sometimes, increasing the copy number of the tRNA expression cassette can be beneficial.[16]

    • UAA Concentration in Media: The optimal concentration of this compound in the growth media should be determined empirically, typically in the range of 1-10 mM.[17]

  • Analyze Codon Context: If possible, try moving the UAG codon to a different position in the gene. Suppression efficiency can vary based on the surrounding sequence.[13][15]

  • Verify UAA Incorporation: Use mass spectrometry to confirm that the full-length protein indeed contains this compound at the desired position.[10]

Logical Relationship for Improving Amber Suppression Efficiency

low_yield Low Full-Length Protein Yield rf1_competition Competition with Release Factor 1 (RF1) low_yield->rf1_competition low_charging Inefficient tRNA Charging low_yield->low_charging solution_rf1 Use RF1 Knockout Strain rf1_competition->solution_rf1 solution_charging Optimize aaRS/tRNA Expression low_charging->solution_charging solution_uaa Optimize UAA Concentration in Media low_charging->solution_uaa

Caption: Key factors and solutions for low amber suppression efficiency.

Protocol: Optimizing UAA Concentration for Expression

StepActionDetails
1Culture SetupGrow parallel cultures of your expression strain containing the protein of interest and the orthogonal pair plasmids.
2UAA TitrationSupplement individual cultures with varying concentrations of this compound (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM). Include a negative control with no UAA.
3InductionInduce protein expression at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8).
4Harvest and LyseHarvest the cells after the desired expression time and lyse them.
5AnalysisAnalyze the cell lysates by SDS-PAGE and Western blotting (if an antibody is available) to compare the yield of the full-length protein at different UAA concentrations.
6SelectionChoose the UAA concentration that provides the highest yield of the full-length protein without causing significant toxicity to the cells.

References

  • Gao, H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 611. [Link]

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. [Link]

  • Newstead, S., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports, 8(1), 16458. [Link]

  • Dougherty, D. A. (2000). Unnatural amino acids as probes of protein structure and function. Current Opinion in Chemical Biology, 4(6), 645-652. [Link]

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53-60. [Link]

  • Wierer, M., et al. (2021). Deciphering context-dependent amber suppression efficiency in mammalian cells with an expanded genetic code. Nucleic Acids Research, 49(10), e62. [Link]

  • Matsumoto, R., et al. (2018). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. Journal of Bioscience and Bioengineering, 125(4), 419-425. [Link]

  • Johnson, D. B. F., et al. (2011). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry, 286(33), 28996-29004. [Link]

  • Cropp, T. A., & Schultz, P. G. (2004). An expanding genetic code. Trends in Genetics, 20(12), 625-630. [Link]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids. Profacgen. [Link]

  • Gao, H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. ResearchGate. [Link]

  • de la Torre, D., & Chin, J. W. (2021). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 9, 779323. [Link]

  • Reynolds, N. M., et al. (2018). Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. International Journal of Molecular Sciences, 19(11), 3561. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Grunwald, D., et al. (2019). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. Angewandte Chemie International Edition, 58(34), 11737-11741. [Link]

  • Li, J., & Li, X. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. [Link]

  • Singh, S., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 3(6), 665-684. [Link]

  • Apeptide. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Apeptide. [Link]

  • PubChem. (n.d.). 4-Methyl-D-phenylalanine. National Center for Biotechnology Information. [Link]

  • Lombardi, L., et al. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 24(11), 2049. [Link]

  • Wikipedia. (n.d.). Phenylalanine. Wikipedia. [Link]

  • Nagai, Y., et al. (2009). Design of Phenylalanine-Containing Elastin-Derived Peptides Exhibiting Highly Potent Self-Assembling Capability. Biomacromolecules, 10(7), 1789-1794. [Link]

  • Alemán, C., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13410. [Link]

  • Josephson, K., et al. (2013). Ribosomal Synthesis of Dehydroalanine Containing Peptides. Journal of the American Chemical Society, 135(40), 14842-14845. [Link]

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Technical Support Center: Optimizing Codon Usage for 4-(Hydroxymethyl)-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of 4-(Hydroxymethyl)-D-phenylalanine (HMD-Phe) into your target proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion to innovate in protein engineering and therapeutics. Here, we will delve into the nuances of optimizing codon usage for this specific non-canonical amino acid (ncAA), providing in-depth, experience-driven advice to navigate the common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries to establish a strong understanding of the principles behind HMD-Phe incorporation.

Q1: What is an orthogonal translation system (OTS) and why is it essential for HMD-Phe incorporation?

An orthogonal translation system is a set of engineered enzymes and RNA molecules that function independently of the host cell's native translational machinery.[1][2][3] It typically consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). For HMD-Phe incorporation, this system is engineered to uniquely recognize HMD-Phe and charge it onto a specialized tRNA. This tRNA is designed to recognize a specific codon—usually a stop codon like UAG (amber)—that has been repurposed to encode the ncAA.[2][4] The "orthogonality" is crucial; the engineered synthetase should not charge any of the 20 canonical amino acids onto the engineered tRNA, and the engineered tRNA should not be recognized by any of the host's native synthetases. This ensures the high fidelity of HMD-Phe incorporation at the desired site.

Q2: Why is codon choice a critical parameter for efficient HMD-Phe incorporation?

The choice of codon to be suppressed for ncAA incorporation significantly impacts the yield and purity of the final protein. The UAG (amber) stop codon is the most commonly used for several reasons:

  • Low Natural Abundance: In many organisms, including E. coli, the UAG codon is the least frequently used stop codon.[4][5] This minimizes the competition between the ncAA-loaded suppressor tRNA and the host's native translation termination machinery, specifically Release Factor 1 (RF1), which recognizes the UAG codon.[6]

  • Competition with Release Factors: The efficiency of ncAA incorporation is a direct competition between the suppressor tRNA delivering HMD-Phe and RF1 terminating translation.[3][6] If RF1 "wins," a truncated, non-functional protein is produced. By choosing the least-used stop codon, we start with a kinetic advantage for the suppressor tRNA.

While UAG is common, other strategies like quadruplet codons are also being explored to create additional blank codons for ncAA mutagenesis.[7]

Q3: How do I select an appropriate expression host for my experiments?

The choice of expression host is pivotal. For E. coli, several strains have been engineered to improve ncAA incorporation:

  • RF1-Deficient Strains: Strains like C321.ΔA have had all genomic UAG codons replaced with UAA, allowing for the deletion of the prfA gene (which encodes RF1).[3][8][9] In these strains, the competition at the UAG codon is eliminated, leading to a significant increase in the efficiency of ncAA incorporation.[6][9]

  • Strains with Reduced Protease Activity: If your target protein is susceptible to degradation, using a protease-deficient strain can improve the yield of the full-length, modified protein.

  • Strains with Enhanced tRNA Expression: Some strains are engineered to better support the high levels of suppressor tRNA expression needed for efficient incorporation.

Q4: What is codon optimization, and should I optimize the gene for my target protein?

Codon optimization is the process of altering the codons in a gene to match the codon usage bias of the expression host, without changing the amino acid sequence of the protein.[10][11][12] The rationale is that by using codons that correspond to more abundant tRNAs in the host, the translation speed and protein yield can be increased.[13]

For HMD-Phe incorporation experiments, codon optimization of your target protein's gene is highly recommended. However, it's important to use an optimization algorithm that avoids introducing internal UAG codons, as these would be sites of unintended HMD-Phe incorporation. The goal is to enhance the overall translation efficiency, allowing the ribosome to reach the designated UAG codon for HMD-Phe incorporation without stalling.

Troubleshooting Guides

This section is formatted to address specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: I'm observing very low or no expression of my full-length protein.

  • Potential Cause 1: Inefficient Amber Suppression. This is the most common issue. The competition from Release Factor 1 (RF1) may be too high, leading to premature termination of translation.

    • Solution A: Switch to an RF1-deficient E. coli strain. As mentioned in the FAQs, strains like C321.ΔA lack RF1, which can dramatically increase the yield of your full-length protein.[3][8][9]

    • Solution B: Optimize the expression levels of the OTS components. The relative concentrations of the aaRS and the suppressor tRNA can be fine-tuned. Sometimes, over-expression of the suppressor tRNA can be beneficial.

    • Solution C: Verify the activity of your OTS. Ensure that your engineered aaRS is active and capable of charging HMD-Phe onto the suppressor tRNA. This can be tested in vitro if necessary.

  • Potential Cause 2: Toxicity of the Non-Canonical Amino Acid. High concentrations of HMD-Phe or the expressed protein itself might be toxic to the host cells.

    • Solution A: Titrate the concentration of HMD-Phe. Determine the optimal concentration of HMD-Phe that allows for efficient incorporation without significantly impeding cell growth.

    • Solution B: Use a tightly controlled expression system. Inducible promoters (e.g., pBAD, pT7) are essential to ensure that the expression of the target protein is initiated only after the cells have reached a suitable density.

  • Potential Cause 3: Poor Codon Context. The nucleotides surrounding the UAG codon can influence the efficiency of suppression.

    • Solution A: Modify the codon context. If possible, alter the nucleotides immediately upstream and downstream of the UAG codon. In prokaryotes, purines (A or G) at the +4 position (immediately following the UAG) have been shown to enhance incorporation efficiency.[14]

    • Solution B: Test multiple insertion sites. If your experimental design allows, try incorporating HMD-Phe at different locations within your protein.

Problem 2: I'm seeing a high amount of truncated protein.

This is a clear indication of inefficient suppression of the UAG codon.

  • Potential Cause: Suboptimal OTS Component Ratio. The balance between the suppressor tRNA and the aaRS is critical.

    • Solution: Vary the plasmid copy numbers or promoter strengths for the OTS components. A two-plasmid system is often used, with the aaRS and tRNA on separate plasmids with different copy numbers. Experiment with different combinations to find the optimal ratio.

  • Potential Cause: Insufficient HMD-Phe Concentration. If the intracellular concentration of HMD-Phe is too low, the aaRS cannot efficiently charge the suppressor tRNA.

    • Solution: Increase the concentration of HMD-Phe in the growth medium. Be mindful of potential toxicity, as mentioned previously.

Problem 3: Mass spectrometry analysis shows mis-incorporation of natural amino acids at the target UAG site.

This indicates a loss of orthogonality in your system.

  • Potential Cause 1: Promiscuous Aminoacyl-tRNA Synthetase. The engineered aaRS may be recognizing and charging one of the 20 canonical amino acids in addition to HMD-Phe.

    • Solution A: Perform negative selection. Evolve your aaRS against charging natural amino acids. This involves expressing the aaRS in the absence of HMD-Phe but in the presence of all 20 canonical amino acids and selecting for variants that do not lead to cell death (which would occur if a natural amino acid is incorporated at a stop codon in a toxic reporter gene).

    • Solution B: Use an amino acid auxotrophic host strain. For example, if you suspect mis-incorporation of phenylalanine, use a phenylalanine auxotroph and limit the amount of phenylalanine in the growth medium.

  • Potential Cause 2: Recognition of the suppressor tRNA by a native aaRS. This is less common but possible.

    • Solution: Further mutate the suppressor tRNA. Introduce mutations that disrupt its recognition by endogenous synthetases without affecting its interaction with your engineered aaRS.

Experimental Protocols

Here are detailed protocols for key steps in the workflow for HMD-Phe incorporation.

Protocol 1: Small-Scale Expression Trial for HMD-Phe Incorporation

This protocol is designed to quickly test the efficiency of HMD-Phe incorporation under different conditions.

  • Prepare Cultures: Inoculate 5 mL of appropriate growth medium with a single colony of your expression host co-transformed with the plasmid for your target protein (containing a UAG codon) and the plasmid(s) for the OTS. Include necessary antibiotics.

  • Negative Control: Prepare an identical culture but do not add HMD-Phe to the medium. This is crucial to assess the level of read-through with natural amino acids.

  • Growth: Grow the cultures at 37°C with shaking until they reach an optical density at 600 nm (OD600) of 0.6-0.8.

  • Induction:

    • To the experimental culture, add HMD-Phe to the desired final concentration (e.g., 1 mM).

    • Add the inducing agent (e.g., IPTG, arabinose) to all cultures to the appropriate final concentration.

  • Expression: Reduce the temperature to a level optimal for your protein's folding (e.g., 18-25°C) and continue shaking for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Lyse the cells and analyze the protein expression by SDS-PAGE and Western blotting. The negative control should show a band corresponding to the truncated protein, while the experimental sample should show a band for the full-length protein.

Protocol 2: Western Blot Analysis for Quantifying Incorporation Efficiency

This method provides a semi-quantitative measure of your full-length (HMD-Phe containing) protein versus the truncated product.

  • Run SDS-PAGE: Load equal amounts of total protein from your induced cultures (with and without HMD-Phe) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes a tag at the C-terminus of your protein (e.g., anti-His tag). This is important because the antibody will only detect the full-length protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Use densitometry software to quantify the band intensities. The ratio of the full-length protein in the "+HMD-Phe" lane to the total protein expression can give an estimate of incorporation efficiency.

Data Presentation and Visualization

Table 1: Factors Influencing HMD-Phe Incorporation Efficiency
FactorLow EfficiencyHigh EfficiencyRationale
Expression Host Standard E. coli (e.g., DH5α, BL21)RF1-deficient E. coli (e.g., C321.ΔA)Eliminates competition from RF1 at the UAG codon.[3][6][8]
Codon Context Unfavorable nucleotides around UAGPurine at +4 positionCan enhance suppressor tRNA binding and ribosome read-through.[14]
OTS Expression Unbalanced aaRS/tRNA levelsOptimized ratio of aaRS to tRNAEnsures sufficient charged tRNA is available for the ribosome.[1]
HMD-Phe Conc. < 0.5 mM1-2 mM (empirically determined)Saturates the engineered aaRS for efficient tRNA charging.
Diagrams

OTS_Workflow cluster_cell Host Cell (E. coli) HMD_Phe 4-(HMD)-Phe aaRS Engineered aaRS HMD_Phe->aaRS Binds charged_tRNA HMD-Phe-tRNA(CUA) aaRS->charged_tRNA Charges suppressor_tRNA Suppressor tRNA(CUA) suppressor_tRNA->aaRS Binds ribosome Ribosome charged_tRNA->ribosome Delivers full_length_protein Full-Length Protein with HMD-Phe ribosome->full_length_protein Suppression truncated_protein Truncated Protein ribosome->truncated_protein Termination mRNA mRNA (..NNN-UAG-NNN..) mRNA->ribosome RF1 Release Factor 1 (RF1) RF1->ribosome Competition

Caption: Workflow of HMD-Phe incorporation via an orthogonal translation system.

Troubleshooting_Logic Start Low Full-Length Protein Yield CheckTruncation High Truncation Product? Start->CheckTruncation CheckMisincorporation Mis-incorporation of Natural AAs? Start->CheckMisincorporation InefficientSuppression Inefficient Suppression CheckTruncation->InefficientSuppression Yes ToxicityOrFolding Toxicity or Folding Issue CheckTruncation->ToxicityOrFolding No LossOfOrthogonality Loss of Orthogonality CheckMisincorporation->LossOfOrthogonality Yes Solution_RF1 Use RF1-deficient strain InefficientSuppression->Solution_RF1 Solution_Context Optimize Codon Context InefficientSuppression->Solution_Context Solution_OTS_Ratio Optimize OTS Ratio InefficientSuppression->Solution_OTS_Ratio Solution_ncAA_Conc Titrate ncAA concentration ToxicityOrFolding->Solution_ncAA_Conc Solution_Expression Lower expression temp. ToxicityOrFolding->Solution_Expression Solution_Selection Re-evaluate aaRS (Negative Selection) LossOfOrthogonality->Solution_Selection

Caption: A logical flowchart for troubleshooting common issues.

References

  • Title: Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons. Source: ACS Chemical Biology. URL: [Link]

  • Title: Translation system engineering in Escherichia coli enhances non-canonical amino acid incorporation into proteins. Source: Biotechnology and Bioengineering. URL: [Link]

  • Title: A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. Source: Nucleic Acids Research. URL: [Link]

  • Title: Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. Source: PUREfrex. URL: [Link]

  • Title: Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: Computationally Assisted Noncanonical Amino Acid Incorporation. Source: ACS Central Science. URL: [Link]

  • Title: Towards Engineering an Orthogonal Protein Translation Initiation System. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]

  • Title: A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. Source: ResearchGate. URL: [Link]

  • Title: A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. Source: bioRxiv. URL: [Link]

  • Title: Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. Source: International Journal of Molecular Sciences. URL:

  • Title: Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Source: Nucleic Acids Research. URL: [Link]

  • Title: Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Source: Current Opinion in Chemical Biology. URL: [Link]

  • Title: Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Source: ETH Research Collection. URL: [Link]

  • Title: Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Non-canonical amino acid substrates of E. coli aminoacyl-tRNA synthetases. Source: Methods. URL: [Link]

  • Title: Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Source: Frontiers in Bioengineering and Biotechnology. URL: [Link]

  • Title: Incorporation of non-canonical amino acids. Source: The Quarterly Review of Biophysics. URL: [Link]

  • Title: Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. Source: ProQuest. URL: [Link]

  • Title: Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: A critical analysis of codon optimization in human therapeutics. Source: Trends in Biotechnology. URL: [Link]

  • Title: Maximizing Transcription Efficiency Causes Codon Usage Bias. Source: Genetics. URL: [Link]

  • Title: Efficient codon optimization with motif engineering. Source: University of British Columbia Computer Science. URL: [Link]

  • Title: How to optimize codon usage? Source: ResearchGate. URL: [Link]

  • Title: Codon Optimization & Codon Usage Bias. Source: YouTube. URL: [Link]

  • Title: Engineering protein-based therapeutics through structural and chemical design. Source: Nature Reviews Bioengineering. URL: [Link]

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Technical Support Center: Mitigating Peptide Aggregation in SPPS with Backbone Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for addressing one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): on-resin peptide aggregation. This guide provides in-depth, field-proven insights into preventing and troubleshooting aggregation, with a special focus on the strategic use of backbone protection, a powerful technique exemplified by derivatives of molecules like 4-(Hydroxymethyl)-D-phenylalanine. Our goal is to equip you with the knowledge to not only solve immediate synthesis problems but also to proactively design more robust and successful synthesis strategies for "difficult sequences."

Frequently Asked Questions (FAQs)

Q1: What is on-resin peptide aggregation and why is it a major problem in SPPS?

A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the development of stable secondary structures, most notably β-sheets.[1][2] When peptide chains aggregate, they can physically block the N-terminus, rendering it inaccessible for subsequent deprotection and amino acid coupling steps.[1] This results in a host of problems, including:

  • Incomplete or failed reactions: Leading to deletion sequences (n-1, n-2, etc.) that are often difficult to separate from the target peptide.[1]

  • Low crude purity and overall yield: Requiring more extensive and time-consuming purification.[2]

  • False negatives in monitoring tests: In cases of severe aggregation, common monitoring methods like the Kaiser test may become unreliable.[3]

  • Complete synthesis failure: In the most extreme cases, the synthesis may need to be aborted and re-designed.

Q2: My peptide sequence contains this compound. How does this help with aggregation?

A2: While this compound itself is an unusual amino acid, its structural motifs are central to a powerful anti-aggregation strategy: backbone protection . The principle involves temporarily modifying the backbone amide (-NH-) of an amino acid residue to disrupt the hydrogen bonding that causes aggregation. The most common and commercially available reagents for this purpose are the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups.[4] These groups are structurally related to your specified compound and function by introducing a bulky, temporary protecting group on the amide nitrogen. This modification is reversible and the protecting group is cleaved during the final TFA treatment, yielding the native peptide sequence.[5]

Q3: What are Dmb-dipeptides and why are they recommended over single Dmb-amino acids?

A3: A Dmb-dipeptide is a pre-formed unit of two amino acids where the second amino acid (often glycine) has its backbone amide protected with a Dmb group (e.g., Fmoc-Ala-(Dmb)Gly-OH).[3] Using these dipeptides is highly advantageous because coupling an amino acid onto a Dmb-protected residue (which is a secondary amine) can be sterically hindered and inefficient.[4][6] By incorporating a pre-formed dipeptide, you bypass this difficult coupling step entirely.[3] This approach introduces two residues at once and effectively disrupts aggregation without compromising coupling efficiency.[3]

Q4: How do Dmb-dipeptides compare to other anti-aggregation strategies like pseudoproline dipeptides?

A4: Both Dmb-dipeptides and pseudoproline dipeptides are excellent tools for disrupting secondary structure formation.[3] However, they have different applications:

  • Pseudoproline Dipeptides: These are derived from serine or threonine residues and are exceptionally effective. Their use is limited to sequences containing these specific amino acids.[7]

  • Dmb-Dipeptides: These are most commonly used for glycine-containing sequences (e.g., Xaa-Gly). This makes them particularly valuable for synthesizing hydrophobic amyloid and transmembrane peptides, which are often rich in glycine but may lack serine or threonine. Dmb-dipeptides are also instrumental in preventing aspartimide formation, a common side reaction at Asp-Gly sequences.[4]

Q5: When and where should I incorporate a Dmb-dipeptide in my sequence?

A5: Strategic placement is key for maximizing the effectiveness of a Dmb-dipeptide. Here are some guidelines:

  • Optimal Spacing: The aggregation-disrupting effect can extend for up to six residues. Therefore, incorporating a Dmb-dipeptide approximately every 6-7 residues is a common and effective strategy.[5]

  • Proximity to Problematic Regions: If possible, insert the Dmb-protected residue just before a known hydrophobic or aggregation-prone segment of your peptide.[4]

  • Avoid Proximity to Other Disrupting Elements: Maintain a spacing of at least two amino acids between a Dmb-protected residue and other structure-breaking elements like proline or pseudoproline.[5]

Troubleshooting Guide: Addressing Aggregation-Related Issues

Issue 1: Incomplete Coupling Indicated by a Positive Kaiser Test

  • Symptoms: After a coupling step, a sample of resin beads turns blue or purple when subjected to the Kaiser (ninhydrin) test, indicating the presence of unreacted primary amines.[8][9]

  • Probable Cause: On-resin aggregation is preventing the activated amino acid from accessing the N-terminus of the growing peptide chain. This is especially common with sterically hindered amino acids like Val or Ile, or when the peptide chain becomes long and hydrophobic.[10]

  • Step-by-Step Solutions:

    • Immediate Action: Double Couple. This is the first and simplest recourse. After the initial coupling, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[8]

    • If Double Coupling Fails: Switch to a More Potent Coupling Reagent. If you are using a standard carbodiimide reagent like DIC, switching to a more powerful aminium/uronium-based reagent like HATU or HCTU can often drive the reaction to completion. These reagents are known for their high efficiency in difficult couplings.[9]

    • If the Problem Persists: Cap the Unreacted Amines. To prevent the formation of deletion sequences that can be challenging to purify, it is crucial to block any remaining unreacted amines. This is typically done by acetylating them with acetic anhydride.[9] After capping, the Kaiser test should be negative, and you can proceed to the next deprotection step.

    • For Future Syntheses: Proactively Incorporate a Dmb-Dipeptide. If you consistently encounter incomplete coupling at a specific point in a sequence, redesign the synthesis to include a Dmb-dipeptide 6-7 residues upstream of the difficult position. This will disrupt the secondary structure formation that is likely causing the problem.[5]

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple Immediate Action kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_2->capping Positive Result proceed Proceed with Synthesis kaiser_test_2->proceed Negative Result capping->proceed redesign For Future Syntheses: Incorporate Dmb-Dipeptide capping->redesign

Caption: Troubleshooting workflow for a positive Kaiser test.

Issue 2: Poor Resin Swelling and Slow Solvent Drainage

  • Symptoms: The resin bed volume appears to shrink or does not swell as expected in the synthesis solvent (e.g., DMF). You may also notice that solvents drain slowly during wash steps.[3]

  • Probable Cause: This is a classic physical sign of severe on-resin aggregation. The peptide chains are collapsing and associating with each other, leading to a more compact and less permeable resin matrix.

  • Step-by-Step Solutions:

    • Improve Solvation with Chaotropic Agents: Before the next coupling step, wash the resin with a solution containing a chaotropic salt, such as 0.8 M LiCl in DMF.[3] These salts disrupt the hydrogen bond networks that hold the aggregates together, helping to re-solvate the peptide chains. Ensure you wash the resin thoroughly with DMF afterward to remove the salt before proceeding with coupling.

    • Use "Magic Mixture" for Difficult Couplings: For extremely difficult sequences, a solvent system known as the "Magic Mixture" can be employed. A common formulation is a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100. This mixture enhances solvation and can be used for both the coupling and deprotection steps.[3]

    • Employ Elevated Temperatures: Performing the coupling reaction at a higher temperature (e.g., using a microwave peptide synthesizer) can provide the necessary energy to break up aggregated structures and improve reaction kinetics.

    • Re-evaluate Resin Choice: High-loading resins can exacerbate aggregation by increasing the proximity of peptide chains. For known difficult sequences, switching to a low-loading version of your chosen resin or a PEG-based resin (like NovaSyn® TG) can significantly improve synthesis outcomes by providing more space for the peptide chains to be solvated.[3]

Quantitative Data: Comparative Effectiveness of Anti-Aggregation Strategies

The following table summarizes data from various studies on the synthesis of known "difficult" peptides, providing a quantitative look at the impact of different anti-aggregation strategies.

"Difficult" Peptide SequenceStandard Fmoc-SPPS OutcomeAnti-Aggregation Strategy EmployedImproved OutcomeReference
Amyloid-β (Aβ) 1-42Low quality crude product2% DBU in DMF for Fmoc deprotection"Significantly improved crude peptide quality"[2]
Acyl Carrier Protein (ACP) (65-74)Final valine coupling 10-15% incompleteHmb backbone protection at Ala68Quantitative coupling achieved[2]
Prion Fragment PrP(106–126)7% crude purityDcpm backbone protection41% crude purity[6]
Human Nucleolin C-terminal (61 residues)5% HPLC yield14 Fmoc-Gly-(Dmb)Gly-OH insertions26% HPLC yield[6]
Aspartimide-prone sequence45% crude purityIncorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH91% crude purity[6]

Experimental Protocols

Protocol 1: Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide

This protocol outlines a standard manual coupling procedure for incorporating a Dmb-protected dipeptide into your sequence.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Dmb-Dipeptide: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents relative to the resin loading) and a coupling activator like HOBt (3 equivalents) in a minimal volume of DMF/DCM (2:1).

  • Coupling: Add DIC (3 equivalents) to the activated dipeptide solution and mix thoroughly. Allow the mixture to pre-activate for 10 minutes. Add the activated solution to the peptide-resin.

  • Reaction: Agitate the resin mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using the TNBS test (as the Kaiser test will be negative for the secondary amine formed after coupling a dipeptide).[3] Once complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed with the next Fmoc deprotection cycle.

Protocol 2: The Kaiser Test for Monitoring Coupling Efficiency

This colorimetric test is used to detect the presence of free primary amines on the resin.

  • Reagent Preparation:

    • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[9]

    • Reagent B: 40 g of phenol in 20 mL of n-butanol.[9]

    • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[9]

  • Procedure:

    • Place a small sample of resin beads (approx. 10-15) into a small glass test tube.

    • Add 2-3 drops of each of the three reagents to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes.[9]

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Positive Result (Blue/Purple): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[11]

    • Negative Result (Yellow/Colorless): Suggests the coupling reaction is complete.[9]

G cluster_mech Mechanism of Backbone Protection aggregated Aggregated Peptide Chains (Inter-chain H-bonds) dmb_dipeptide Incorporate Fmoc-Aaa-(Dmb)Gly-OH aggregated->dmb_dipeptide disrupted Disrupted H-bonding (Solvated Peptide Chains) tfa_cleavage Final TFA Cleavage disrupted->tfa_cleavage dmb_dipeptide->disrupted native_peptide Native Peptide Sequence tfa_cleavage->native_peptide

Caption: How Dmb-dipeptides prevent aggregation.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. BenchChem.
  • BenchChem. (2025). Dealing with Incomplete Coupling in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem.
  • Coin, I., Beyermann, M. & Rudinger, J. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (2025). Comparative Analysis of Aggregation-Disrupting Reagents in SPPS. BenchChem.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • PeptideWeb.com. (n.d.). Synthesis Protocols.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fairlie, D. P., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis.
  • Collins, J. M., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • BenchChem. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • BenchChem. (2025). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. BenchChem.
  • Van der Wel, P. C. A., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 101-110.
  • Aapptec Peptides. (n.d.). Hmb and Dmb Dipeptides Archives.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Britton, W. J., et al. (2021). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. Journal of the American Chemical Society, 143(49), 20736–20745.
  • Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed.
  • Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Galan, M. C., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 1(3), 100164.
  • Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1193: Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 309-315.
  • Aapptec. (2019).
  • Isidro-Llobet, A., et al. (2011). Improved Synthesis of Pseudoproline and DMB Dipeptide Carboxylic Acids. European Journal of Organic Chemistry, 2011(18), 3423-3432.
  • Lavi, R., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Stathopoulos, P., et al. (2003). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Science, 9(10), 634-640.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • BenchChem. (2025).
  • Albericio, F., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1636–1644.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
  • Kent, S. B. H., et al. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 110(5), e24066.
  • Kates, S. A., et al. (1998). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 52(1-2), 10-14.
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Vasanthakumar, G. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7517.
  • Sharifi, T., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 16(1), 163–172.
  • Zgair, A., et al. (2016).

Sources

Technical Support Center: Purification of Proteins Containing 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of proteins containing the unnatural amino acid, 4-(Hydroxymethyl)-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges encountered when purifying these engineered proteins. As Senior Application Scientists, we have compiled field-proven insights to help you navigate these complexities.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of proteins containing this compound.

Q1: Why is purifying proteins with this compound more challenging than purifying native proteins?

The incorporation of this compound, an unnatural amino acid (UAA), can introduce several complexities.[1] The unique properties of this UAA, such as its size, polarity, and the reactivity of the hydroxymethyl group, can alter the protein's physicochemical properties. This can lead to challenges in expression, folding, solubility, and interaction with purification matrices, which are not typically encountered with the 20 canonical amino acids.[2][3]

Q2: What are the most common issues observed during the purification of these proteins?

The most frequently reported issues include:

  • Low expression levels and poor incorporation efficiency: This results in a low yield of the full-length target protein.[4]

  • Protein aggregation and precipitation: The presence of the UAA can disrupt proper protein folding, leading to the formation of insoluble aggregates.[5][6]

  • Suboptimal performance on chromatography columns: The protein may not bind to or elute from affinity, ion-exchange, or size-exclusion columns as expected.

  • Contamination with truncated protein products: Inefficient suppression of the amber stop codon during protein synthesis can lead to a mixture of full-length and truncated proteins.[7]

Q3: Can I use standard protein purification protocols for my protein containing this compound?

While standard protocols provide a good starting point, they often require significant optimization. The introduction of this compound can alter the protein's surface charge, hydrophobicity, and overall stability, necessitating adjustments to buffer conditions, choice of chromatography resins, and purification strategy.

Q4: How can I confirm the successful incorporation of this compound into my protein?

The most reliable method for confirming the incorporation of the UAA is mass spectrometry.[7] By analyzing the intact protein or digested peptide fragments, you can verify the precise mass of the protein, which will reflect the presence of this compound.

PART 2: Troubleshooting Guide

This in-depth guide provides a systematic approach to troubleshooting common problems encountered during the purification of proteins containing this compound.

Issue 1: Low Yield of Full-Length Protein

Potential Cause:

  • Inefficient UAA Incorporation: The orthogonal translation system, consisting of the aminoacyl-tRNA synthetase (aaRS) and tRNA, may not be functioning optimally, leading to low incorporation efficiency of this compound.[4][8] This results in the production of truncated protein products due to the termination of translation at the amber (UAG) stop codon.[7]

  • Toxicity of the UAA: High concentrations of the unnatural amino acid in the growth media can sometimes be toxic to the expression host, leading to reduced cell growth and lower protein expression.

  • Suboptimal Expression Conditions: Standard expression conditions (e.g., temperature, induction time, media composition) may not be suitable for producing high yields of the UAA-containing protein.

Solutions:

  • Optimize the Orthogonal System:

    • Ensure the use of a proven and efficient orthogonal aaRS/tRNA pair for this compound.[9][10]

    • Optimize the concentration of the UAA in the growth media. A titration experiment can help identify the optimal concentration that maximizes incorporation without causing significant toxicity.

  • Optimize Expression Conditions:

    • Temperature: Lowering the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which may improve folding and increase the yield of soluble protein.

    • Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level for target protein expression.

    • Media Supplementation: Supplementing the growth media with additives like glycerol or specific amino acids can sometimes enhance protein expression.

Issue 2: Protein Aggregation and Precipitation

Potential Cause:

  • Misfolding: The bulky and relatively hydrophobic side chain of phenylalanine can disrupt the native folding of the protein, leading to the exposure of hydrophobic patches that promote aggregation.[5][11] While the hydroxymethyl group adds polarity, its effect might not be sufficient to counteract the destabilizing influence of the phenyl ring in certain protein contexts. Phenylalanine itself has been shown to have a propensity to trigger protein aggregation.[12][13]

  • Buffer Incompatibility: The pH, ionic strength, or composition of the lysis and purification buffers may not be optimal for maintaining the solubility and stability of the UAA-containing protein.[6]

  • High Protein Concentration: During purification steps that concentrate the protein, the increased concentration can drive aggregation, especially if the protein has a tendency to oligomerize or is marginally stable.

Solutions:

  • Buffer Optimization:

    • pH Screening: The pKa of the amino and carboxyl groups of this compound are similar to other amino acids, but the local environment of the UAA can influence the protein's isoelectric point (pI). Perform a buffer screen to identify a pH that maximizes protein solubility and stability.

    • Additives: Include additives in your buffers to enhance protein stability. Common and effective additives are listed in the table below.

AdditiveRecommended ConcentrationMechanism of Action
L-Arginine50-500 mMSuppresses aggregation and can help in refolding.[14]
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Non-detergent sulfobetaines (NDSBs)0.1-1 MCan help to solubilize proteins.
Polyethylene glycols (PEGs)1-5% (w/v)Can enhance protein stability.
  • On-Column Refolding: If the protein is found in inclusion bodies, it may be necessary to denature and then refold it. This can sometimes be performed while the protein is bound to a chromatography column.

  • Handling High Concentrations: When concentrating your protein, do so in a buffer that has been optimized for stability. It is also advisable to work with the protein at a lower temperature (e.g., 4°C) to minimize aggregation.

Issue 3: Poor Performance in Chromatography

Potential Cause:

  • Altered Surface Properties: The incorporation of this compound can change the protein's surface charge and hydrophobicity, leading to unexpected behavior on ion-exchange (IEX) and hydrophobic interaction chromatography (HIC) columns.

  • Non-specific Interactions: The aromatic ring of the UAA may engage in non-specific hydrophobic interactions with the chromatography matrix, leading to poor separation.

  • Presence of Truncated Products: If there is significant read-through failure at the amber codon, the purification feed will contain a mixture of full-length and truncated proteins, which can co-elute and complicate purification.

Solutions:

  • Chromatography Strategy:

    • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), this should be the first purification step as it is highly selective for the full-length protein (assuming the tag is at the C-terminus).[15]

    • Ion-Exchange Chromatography (IEX): The charge of the hydroxymethyl group is neutral, so the overall pI of the protein may not be significantly altered unless the UAA is in a region that influences the pKa of neighboring charged residues. A pH and salt gradient optimization is crucial.

    • Hydrophobic Interaction Chromatography (HIC): The phenyl ring of the UAA can increase the protein's surface hydrophobicity. HIC can be a powerful tool for separating the UAA-containing protein from contaminants. Experiment with different salt types and concentrations for binding and elution.

    • Size-Exclusion Chromatography (SEC): SEC is an excellent final polishing step to remove any remaining aggregates or contaminants of different sizes.

PART 3: Protocols and Methodologies

Protocol 1: General Workflow for Purification of Proteins with this compound

This protocol provides a general framework. Specific buffer compositions and chromatography resins should be optimized for your particular protein.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0, supplemented with 10% glycerol and protease inhibitors).

    • Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).

    • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g for 30 minutes at 4°C).

  • Affinity Chromatography (if tagged):

    • Load the clarified lysate onto an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins).

    • Wash the column extensively with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for His-tagged proteins).

    • Elute the protein with a high concentration of the eluting agent (e.g., 250-500 mM imidazole for His-tagged proteins).

  • Intermediate Purification (IEX or HIC):

    • Perform a buffer exchange of the eluted protein into the appropriate binding buffer for the next chromatography step.

    • Load the protein onto an IEX or HIC column.

    • Elute the protein using a linear gradient of salt or a decreasing salt gradient for HIC.

  • Polishing (SEC):

    • Concentrate the protein fractions from the previous step.

    • Load the concentrated protein onto a size-exclusion chromatography column equilibrated with the final storage buffer.

    • Collect the fractions corresponding to the monomeric protein.

  • Characterization:

    • Assess purity by SDS-PAGE.

    • Confirm the identity and incorporation of the UAA by mass spectrometry.

PART 4: VISUALIZATION & FORMATTING

Diagram: General Purification Workflow

PurificationWorkflow cluster_0 Upstream cluster_1 Downstream Purification Expression Protein Expression with 4-(OH-Me)-D-Phe Lysis Cell Lysis & Clarification Expression->Lysis Affinity Step 1: Affinity Chromatography (e.g., IMAC) Lysis->Affinity IEX_HIC Step 2: Intermediate Purification (IEX or HIC) Affinity->IEX_HIC Buffer Exchange SEC Step 3: Polishing (Size-Exclusion Chromatography) IEX_HIC->SEC Concentration Analysis Purity & Identity Analysis (SDS-PAGE, Mass Spec) SEC->Analysis

Caption: A generalized workflow for the purification of proteins containing this compound.

Diagram: Troubleshooting Logic for Protein Aggregation

AggregationTroubleshooting Problem Protein Aggregation Observed CheckBuffer Is the buffer optimized for stability? Problem->CheckBuffer OptimizeBuffer Perform buffer screen: pH, salt, additives (Arginine, Glycerol) CheckBuffer->OptimizeBuffer No CheckConcentration Is the protein concentration too high? CheckBuffer->CheckConcentration Yes OptimizeBuffer->CheckConcentration ReduceConcentration Work with lower concentrations or add stabilizers CheckConcentration->ReduceConcentration Yes CheckFolding Is the protein misfolded? CheckConcentration->CheckFolding No ReduceConcentration->CheckFolding Refolding Consider on-column or in-solution refolding CheckFolding->Refolding Yes Solution Soluble, Stable Protein CheckFolding->Solution No Refolding->Solution

Caption: A decision tree for troubleshooting protein aggregation issues.

PART 5: References

  • Neathen, J. N., et al. (2016). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Chemistry, 8(3), 222–229.

  • Chin, J. W., et al. (2002). An expanded eukaryotic genetic code. Science, 297(5587), 1666.

  • Wu, S., et al. (2020). [Unnatural amino acid orthogonal translation: a genetic engineering technology for the development of new-type live viral vaccine]. Sheng Wu Gong Cheng Xue Bao, 36(5), 891-898.

  • Liu, P. H., et al. (2009). Study protein folding and aggregation using nonnatural amino acid p-cyanophenylalanine as a sensitive optical probe. The Journal of Physical Chemistry B, 113(42), 14036–14043.

  • Ryu, Y., & Schultz, P. G. (2006). A scheme of non-standard amino acid incorporation using an orthogonal translation system via amber suppression. Protein Science, 15(8), 1835–1844.

  • Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780–4785.

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. Retrieved from [Link]

  • Wikipedia. (2023). Protein aggregation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Shiraki, K., et al. (2002). Biophysical Effect of Amino Acids on the Prevention of Protein Aggregation. Journal of Biochemistry, 132(4), 591–595.

  • Kumar, S., et al. (2020). Exceptional aggregation propensity of amino acids in polyglutamine amino-acid-homopolymer. bioRxiv.

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Engineered Regeneration, 4(3), 299-311.

  • Cornish, V. W., et al. (1999). Proteins Carrying One or More Unnatural Amino Acids. In In Vitro Mutagenesis Protocols (pp. 201-220). Humana Press.

  • James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology, 4(2), 1-2.

  • Singh, R. K., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC advances, 11(52), 32938-32953.

  • Li, J., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Molecules, 25(19), 4487.

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Engineered Regeneration, 4(3), 299-311.

  • Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. In Advanced Aspects of Engineering Research Vol. 10 (pp. 75-102). B P International.

  • Roberts, J. D., & Caserio, M. C. (2021). 25.4: Analysis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Save My Exams. (n.d.). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Retrieved from [Link]

  • Dobrowolski, Z., et al. (2007). Biochemical characterization of mutant phenylalanine hydroxylase enzymes and correlation with clinical presentation in hyperphenylalaninaemic patients. Journal of inherited metabolic disease, 30(5), 735–743.

  • PubChem. (n.d.). 4-Methyl-D-phenylalanine. Retrieved from [Link]

  • Wikipedia. (2023). Proteomics. Retrieved from [Link]

  • Marques, S. M., et al. (2023). Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms. ACS Catalysis, 13(15), 10255–10268.

  • Andersen, O. A., et al. (2003). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Biochemistry, 42(49), 14581–14590.

  • Dariya, B., & Nagarajan, S. (2023). Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. Journal of Chemical Information and Modeling, 63(13), 4158–4171.

  • Saadati-Eskandari, S., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. International Journal of Biological Macromolecules, 269(Pt 1), 131908.

  • Cytiva Life Sciences. (2022). Challenges in recombinant protein purification PD. Retrieved from [Link]

  • Bio-Rad. (2022). Solving Protein Purification Challenges. Retrieved from [Link]

  • Kumar, R., et al. (2017). Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. Scientific reports, 7(1), 1-13.

  • Pina, A. S., et al. (2014). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. Biotechnology advances, 32(2), 366–381.

  • Peng, Z., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. The journal of physical chemistry. B, 126(49), 10447–10459.

  • Kumar, V., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Scientific reports, 4(1), 1-8.

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Technical Support Center: Enhancing the Solubility of Peptides Containing 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for solubility challenges encountered with peptides incorporating the unnatural amino acid 4-(Hydroxymethyl)-D-phenylalanine. Our approach is rooted in foundational biochemical principles to empower you to make informed decisions during your experimental process.

Section 1: Foundational Principles - Understanding the Solubility Challenge

Q1: What is this compound and how does it influence peptide properties?

This compound is an unnatural amino acid (UAA) derived from D-phenylalanine.[1] Standard phenylalanine is classified as a nonpolar, hydrophobic amino acid due to its benzyl side chain.[2] The key modification in this UAA is the addition of a hydroxymethyl (-CH2OH) group to the phenyl ring.

Causality of Influence:

  • Hydrophilicity: The hydroxymethyl group introduces a polar, hydrogen-bonding capable moiety. This fundamentally increases the hydrophilicity of the side chain compared to the parent phenylalanine. In theory, this should contribute positively to the peptide's interaction with aqueous solvents.

  • Structural Impact: The incorporation of UAAs can alter a peptide's physicochemical and pharmacological profile, including its stability, receptor binding, and bioavailability.[3][4] The D-configuration can also enhance stability against proteolytic degradation.[5]

  • The Paradox: Despite the hydrophilic modification, peptides containing this UAA can still exhibit poor solubility. This is because the overall solubility is dictated by the entire peptide sequence, not just a single residue.[6] Factors like a high proportion of other non-polar amino acids, the peptide's overall net charge, and its propensity to form aggregation-prone secondary structures often override the benefit of a single polar group.[5][7]

Q2: What are the primary factors governing the solubility of my peptide?

Peptide solubility is a complex property determined by an interplay of intrinsic and extrinsic factors.[5] Understanding these is the first step in troubleshooting.

  • Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is critical. Peptides with a high percentage of non-polar residues (e.g., Leucine, Valine, Isoleucine, Phenylalanine) are prone to aggregation in aqueous solutions.[5][8] Conversely, a higher content of charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) enhances solubility.[7][9]

  • Net Charge and pH (Isoelectric Point): A peptide's net electrical charge is highly dependent on the pH of the solution. The isoelectric point (pI) is the pH at which the peptide has a net charge of zero. At or near its pI, a peptide is least soluble because the lack of electrostatic repulsion allows molecules to aggregate and precipitate.[5][10]

  • Secondary Structure and Aggregation: Peptides can self-assemble into ordered secondary structures like β-sheets. These structures can stack together, leading to the formation of insoluble aggregates.[5] Extensive intermolecular hydrogen bonding can also cause solutions to form a gel, effectively trapping the peptide out of the solution phase.[11][12]

  • Peptide Length: Longer peptide chains generally have lower solubility due to an increased number of potential hydrophobic interactions and a greater tendency to aggregate.[7]

Section 2: Troubleshooting Guide - A Systematic Approach to Solubilization

When faced with an insoluble peptide, a systematic, stepwise approach is crucial to avoid wasting valuable material and time. The following workflow provides a logical progression from gentle to more rigorous solubilization methods.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Lyophilized Peptide Aliquot analyze Analyze Sequence: 1. Calculate Net Charge 2. Assess Hydrophobicity start->analyze First Step charge Net Charge? analyze->charge basic Basic Peptide (Net Charge > 0) charge->basic Positive acidic Acidic Peptide (Net Charge < 0) charge->acidic Negative neutral Neutral/Hydrophobic Peptide (Net Charge = 0 or >50% Hydrophobic AA) charge->neutral Zero/Low try_acidic_buffer Try Acidic Buffer (e.g., 10% Acetic Acid) basic->try_acidic_buffer try_basic_buffer Try Basic Buffer (e.g., 0.1% NH4OH) acidic->try_basic_buffer try_organic Try Organic Co-Solvent (e.g., DMSO, DMF) neutral->try_organic success1 Soluble? try_acidic_buffer->success1 success2 Soluble? try_basic_buffer->success2 success3 Soluble? try_organic->success3 denaturant LAST RESORT: Denaturing Agent (6M Gdn-HCl, 8M Urea) success1->denaturant No end Solubilized Peptide (Dilute slowly with aqueous buffer) success1->end Yes success2->denaturant No success2->end Yes success3->denaturant No success3->end Yes denaturant->end

Caption: A stepwise workflow for troubleshooting peptide solubility.

My peptide won't dissolve in sterile water. What is the first thing I should do?

Before attempting any other solvent, perform a preliminary analysis of your peptide's amino acid sequence. This analysis is the most critical step as it dictates the entire solubilization strategy. Your goal is to determine if the peptide is acidic, basic, or neutral/hydrophobic.[8][13]

Protocol 1: Calculating the Net Charge of Your Peptide

This protocol allows you to estimate the peptide's overall charge at a neutral pH, guiding your choice of an acidic or basic solvent.

Methodology:

  • Assign Charge Values: Review the peptide sequence and assign integer charge values to the ionizable residues.[13][14]

    • Assign a value of +1 to each basic residue: Lysine (K), Arginine (R), Histidine (H), and the N-terminal amine group.

    • Assign a value of -1 to each acidic residue: Aspartic Acid (D), Glutamic Acid (E), and the C-terminal carboxyl group.

  • Sum the Charges: Calculate the sum of all assigned values. This provides the estimated net charge of the peptide.

  • Interpret the Result:

    • Net Charge > 0: The peptide is Basic .

    • Net Charge < 0: The peptide is Acidic .

    • Net Charge = 0: The peptide is Neutral . Neutral peptides, especially those with a high percentage (>50%) of hydrophobic amino acids, often present the greatest solubility challenges.[11][12]

Based on the net charge, what solvent should I try next?

Your next step is to use a solvent with a pH that ensures the peptide carries a significant net charge, thereby maximizing solubility.[10][13] The principle is to move the pH of the solution far away from the peptide's isoelectric point (pI).

G cluster_0 Low pH (Acidic) cluster_1 pH = pI (Isoelectric Point) cluster_2 High pH (Basic) cluster_3 Peptide_Low_pH Peptide Molecule + H+ + H+ + H+ + H+ + H+ Net Positive Charge Peptide_pI Peptide Molecule + H+ - COO- + H+ - COO- - COO- Net Zero Charge Soluble1 Soluble (Electrostatic Repulsion) Peptide_Low_pH->Soluble1 Peptide_High_pH Peptide Molecule - COO- - COO- - COO- - COO- - COO- Net Negative Charge Insoluble Insoluble (Aggregation) Peptide_pI->Insoluble Soluble2 Soluble (Electrostatic Repulsion) Peptide_High_pH->Soluble2

Caption: Impact of pH on peptide net charge and solubility.

Protocol 2: Systematic pH-Based Solubility Testing

Important: Always test solubility on a small aliquot of your lyophilized peptide before dissolving the entire batch.[12]

Methodology:

  • For Basic Peptides (Net Charge > 0):

    • Attempt to dissolve the peptide in a small amount of an acidic solvent like 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[7][8]

    • Once dissolved, slowly add sterile water or your desired buffer dropwise to reach the final target concentration.

    • Vortex or sonicate briefly between additions.[7] If the peptide begins to precipitate, the addition of a small amount more of the initial acidic solvent may be required.

  • For Acidic Peptides (Net Charge < 0):

    • Attempt to dissolve the peptide in a small amount of a basic solvent such as 0.1% aqueous ammonium hydroxide (NH4OH) or 10% ammonium bicarbonate.[7][15]

    • Caution: Peptides containing free cysteine residues should not be dissolved in basic solutions, as the thiol groups can be rapidly oxidized at pH > 7, leading to disulfide bond formation and dimerization/oligomerization.[8][15]

    • Once dissolved, slowly dilute with sterile water or buffer to the final concentration.

  • Physical Assistance:

    • Sonication: A brief period in a bath sonicator can help break up small particles and accelerate dissolution.[8][11]

    • Gentle Warming: Warming the solution to <40°C can sometimes improve solubility, but use with caution as excessive heat can degrade the peptide.[10][12]

Adjusting the pH didn't work. What's the next step?

If pH modification is unsuccessful, it indicates that hydrophobicity is the dominant factor preventing dissolution. The next step is to use an organic co-solvent to disrupt these hydrophobic interactions.

Protocol 3: Using Organic Co-solvents for Highly Hydrophobic Peptides

This method is particularly effective for neutral peptides or those with >50% hydrophobic residues.[11]

Co-SolventRecommended UseConsiderations
DMSO The preferred solvent for most biological applications due to its strong solubilizing power and relatively low toxicity.[11]Do not use for peptides containing Met or Cys, as it can oxidize the sulfur-containing side chains.[7][16] Can be difficult to remove completely.
DMF / DMA Good alternatives to DMSO, especially for peptides with Met or Cys.[7]Higher toxicity than DMSO; must be used with appropriate safety precautions.
Acetonitrile (ACN) Useful for dissolving many peptides and is compatible with reverse-phase HPLC.May not be compatible with all cell-based assays.
Isopropanol / Ethanol Milder organic solvents that can be effective for moderately hydrophobic peptides.Less powerful than DMSO or DMF.

Methodology:

  • Add a minimal amount of the chosen pure organic solvent (e.g., DMSO) to the lyophilized peptide. Vortex thoroughly. The peptide should fully dissolve in the organic solvent.[7][11]

  • Very slowly, add your aqueous buffer or water to the peptide-solvent mixture, vortexing between each small addition. This gradual dilution is critical to prevent the peptide from crashing out of solution.

  • For cellular assays, ensure the final concentration of the organic solvent is low enough (typically <1% v/v for DMSO) to not affect the cells.[7]

  • If the peptide precipitates during dilution, you may need to start over and aim for a lower final peptide concentration or a higher final percentage of co-solvent if your experiment allows.

My peptide forms a gel or precipitates even with co-solvents. What can I do?

This behavior strongly suggests significant intermolecular aggregation, likely through extensive hydrogen bonding or β-sheet formation.[12] As a final resort for non-biological or in-vitro assays where protein structure is not critical, denaturing agents can be used.

Protocol 4: Solubilization using Denaturing Agents

Warning: These agents will disrupt peptide secondary structure and are generally incompatible with live-cell assays or functional studies.[8][16]

Methodology:

  • Prepare a stock solution of 6 M Guanidinium-HCl or 8 M Urea in your desired buffer.

  • Attempt to dissolve the peptide directly in this denaturing solution.[16]

  • These agents work by disrupting the hydrogen-bonding networks that lead to aggregation.[11]

  • This approach is typically reserved for applications like SDS-PAGE analysis or as a stock for subsequent purification steps where the denaturant can be removed.

Section 3: Frequently Asked Questions (FAQs)

Q: How can I improve solubility without using harsh solvents or extreme pH? A: The use of pharmaceutical excipients can be highly effective. Excipients are additives that can help stabilize the peptide and prevent aggregation.[17][18] Common examples include sugars (sucrose, trehalose), polyols (mannitol), and certain amino acids like arginine, which are known to reduce self-association.[19][20] These are generally much more compatible with biological systems.

Q: Can the this compound residue itself cause solubility problems? A: While the hydroxymethyl group adds polarity, the aromatic phenyl ring can still participate in hydrophobic interactions or π-π stacking with other aromatic residues in the peptide sequence. In certain contexts, this could contribute to aggregation. The overall effect is highly sequence-dependent.

Q: How should I store my solubilized peptide stock solution? A: For long-term stability, it is best to store peptides in their lyophilized form at -20°C or -80°C.[16] If you must store it in solution, prepare single-use aliquots and freeze them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]

Q: Are there any computational tools to predict solubility before synthesis? A: Yes, several in-silico tools and algorithms have been developed to predict peptide solubility based on their sequence. Methods like CamSol can now even account for non-natural amino acids, offering a way to screen for potentially problematic sequences during the design phase of your research.[21][22]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]

  • Aal-e-Ali, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central. [Link]

  • Quotient Sciences. (n.d.). Clinical And Formulation Strategies For Targeted Peptide Drug Development. [Link]

  • Li, Y., & He, H. (2022). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. PubMed Central. [Link]

  • GenicBio. (2024). What Factors Determine Peptide Solubility?. [Link]

  • Singh, I., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Morishita, M., & Kamei, N. (2021). Peptides as functional excipients for drug delivery. Advanced Drug Delivery Reviews. [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. [Link]

  • Pharmaceutical Technology. (2021). Peptide Formulation: Initial Clinical Development, Final Dosage Forms and Life Cycle Management. [Link]

  • Drug Development & Delivery. (n.d.). PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation. [Link]

  • Royal Society of Chemistry. (2019). Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • ResearchGate. (n.d.). Use of excipients to control aggregation in peptide and protein formulations. [Link]

  • MDPI. (2024). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. [Link]

  • Schneck, N. A., et al. (2023). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. PubMed Central. [Link]

  • LifeTein. (n.d.). How to dissolve peptides?. [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]

  • Bio Basic. (n.d.). Peptide Solubility. [Link]

  • Pigza, J. A., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PubMed Central. [Link]

  • ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Cairós, C., et al. (2012). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central. [Link]

  • GenScript. (n.d.). F1-SFP-peptide solubility guidelines. [Link]

  • PubChem. (n.d.). 4-Methyl-D-phenylalanine. [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PubMed Central. [Link]

  • Wikipedia. (n.d.). Phenylalanine. [Link]

Sources

Technical Support Center: Minimizing Side Reactions of 4-(Hydroxymethyl)-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(Hydroxymethyl)-D-phenylalanine is a valuable non-canonical amino acid used in the design of peptidomimetics and pharmacologically active peptides. Its unique benzyl alcohol side chain, however, introduces specific challenges during solid-phase peptide synthesis (SPPS). This functional group is nucleophilic and susceptible to a range of side reactions that can lead to impurity formation, reduced yield, and complex purification profiles.

This guide provides an in-depth analysis of the common side reactions associated with this residue and offers robust, field-proven troubleshooting strategies and protocols to ensure the successful synthesis of your target peptide. Our approach is grounded in the principles of orthogonal protection chemistry, which is paramount for achieving high purity and yield.[1][2][3]

Section 1: Understanding the Core Problem - The Reactive Hydroxymethyl Group

The primary source of complications is the hydroxyl group (-OH) on the benzylic side chain. Unlike the more sterically hindered secondary alcohol of Threonine, this primary alcohol is a potent nucleophile. During the activation step of peptide coupling, it can compete with the desired N-terminal amine of the growing peptide chain, leading to undesirable modifications.[4]

Caption: Structure of Fmoc-4-(Hydroxymethyl)-D-phenylalanine highlighting the reactive -OH group.

Section 2: Troubleshooting Guide - Common Side Reactions (FAQ)

This section addresses the most common issues encountered when using an unprotected this compound derivative.

Side Reaction 1: O-Acylation (Peptide Branching)

Q1: What is O-acylation, and why is it the most significant side reaction with this amino acid?

A1: O-acylation is an undesired reaction where the hydroxyl side chain attacks the activated carboxyl group of the incoming amino acid during a coupling step.[4][5] This forms an ester bond, resulting in a branched peptide. This side product is often difficult to separate from the target peptide due to similar molecular weights and chromatographic behavior. In some cases, if the ester bond is later cleaved, it can appear as a truncation. This side reaction is prevalent because the primary alcohol is a strong competitor to the N-terminal amine nucleophile.

G cluster_peptide Peptide on Resin cluster_incoming_aa Incoming Activated Amino Acid cluster_products Potential Reactions Peptide Resin-...-NH-CH(R)-CO-...-Phe(CH₂OH) Desired Desired N-Acylation (Peptide Bond Formation) Peptide->Desired N-terminal amine attacks COX Undesired Undesired O-Acylation (Ester Bond Formation) Peptide->Undesired Side-chain -OH attacks COX ActivatedAA Fmoc-AA-COX (Activated Ester) ActivatedAA->Desired ActivatedAA->Undesired

Caption: Competing N-acylation (desired) and O-acylation (undesired) pathways.

Q2: How can I detect O-acylation in my crude peptide product?

A2: The primary methods for detection are:

  • Mass Spectrometry (MS): Look for a mass peak corresponding to [M + (mass of the acylating amino acid residue - H₂O)]. This represents the mass of your target peptide plus the mass of the amino acid that has been ester-linked to the side chain.

  • High-Performance Liquid Chromatography (HPLC): O-acylated impurities may co-elute or appear as a distinct, often slightly more hydrophobic, peak near the main product peak. Tandem MS (LC-MS/MS) is highly effective for confirming the structure of the impurity.

Q3: What is the definitive solution to prevent O-acylation?

A3: The only reliable method is to protect the hydroxyl side chain with a suitable protecting group.[5] This renders the side chain non-nucleophilic and prevents it from participating in the coupling reaction. The choice of protecting group must be orthogonal to the overall synthesis strategy.[2]

Side Reaction 2: Dehydration During Final Cleavage

Q1: My peptide contains this compound, and after final cleavage, I see a mass of [M-18 Da]. What is happening?

A1: You are observing dehydration of the benzyl alcohol side chain. Under strong acidic conditions used for final cleavage (e.g., high concentrations of Trifluoroacetic Acid (TFA), or historically, HF), the hydroxyl group can be protonated and eliminated as water.[6] This generates a stable benzylic carbocation intermediate.

Q2: What are the consequences of this carbocation formation?

A2: The resulting carbocation is highly reactive and can be attacked by various nucleophiles present in the cleavage cocktail or within the peptide itself. Common outcomes include:

  • Alkylation of Tryptophan: The indole ring of Trp is highly susceptible to alkylation by this carbocation.

  • Reaction with Scavengers: Scavengers like triisopropylsilane (TIS) or water can react with the carbocation, leading to various byproducts.

  • Formation of an anhydro-phenylalanine derivative , which corresponds to the observed mass loss of 18 Da (H₂O).

Q3: How can I prevent dehydration during cleavage?

A3: As with O-acylation, side-chain protection is the most effective solution. Protecting the hydroxyl group as an ether (e.g., a tert-butyl ether) prevents the initial protonation step required for dehydration, thereby completely avoiding this side reaction.

Section 3: The Definitive Solution - An Orthogonal Protection Strategy

For researchers using the now-dominant Fmoc/tBu SPPS strategy, the solution is straightforward and highly effective.[1][]

Q1: What is the industry-standard protecting group for the this compound side chain in Fmoc-SPPS?

A1: The recommended and most widely used protecting group is the tert-butyl (tBu) ether . The commercially available building block is Fmoc-D-Phe(CH₂OtBu)-OH . This choice is based on the principle of perfect orthogonality:[1][3][8]

  • Base Stability: The tBu ether is completely stable to the basic conditions (typically 20% piperidine in DMF) used for repetitive Nα-Fmoc group removal.[]

  • Acid Lability: The tBu ether is cleanly and efficiently cleaved during the final deprotection step with standard TFA cocktails, regenerating the native hydroxyl group.[8]

Data Summary: Unprotected vs. tBu-Protected Derivative
FeatureUnprotected Fmoc-D-Phe(CH₂OH)-OHtBu-Protected Fmoc-D-Phe(CH₂OtBu)-OH
Risk of O-Acylation High. Requires modified coupling conditions (e.g., reduced activation time, less reactive reagents), which may not be fully effective.Negligible. The protected hydroxyl group is non-reactive.
Risk of Dehydration Moderate to High. Dependent on cleavage cocktail composition and duration.Negligible. The ether linkage is stable until final TFA cleavage, where it is cleanly removed.
Coupling Efficiency Can be lower due to side reactions.Standard, high-efficiency coupling is expected.
Crude Purity Often lower, with multiple related impurities.Significantly higher, simplifying purification.
Recommendation Not Recommended for routine synthesis.Highly Recommended for all Fmoc-SPPS applications.
Protocol: Standard Coupling of Fmoc-D-Phe(CH₂OtBu)-OH

This protocol outlines a standard, robust coupling cycle on a solid-phase synthesizer.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for 30-60 minutes.

2. Nα-Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

  • Drain the reaction vessel.

  • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, prepare the coupling solution:

    • Fmoc-D-Phe(CH₂OtBu)-OH (4 eq.)

    • HBTU (3.9 eq.) or HATU (3.9 eq.)

    • N,N-Diisopropylethylamine (DIEA) (8 eq.)

  • Dissolve the components in DMF. Allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes at room temperature.

4. Post-Coupling Wash:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

5. Monitoring and Capping (Optional but Recommended):

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[9]

    • Blue beads: Incomplete coupling. Recouple or proceed to capping.

    • Yellow/Colorless beads: Complete coupling.

  • If coupling is incomplete, cap any unreacted N-terminal amines using an acetic anhydride/DIEA solution in DMF for 10 minutes to prevent the formation of deletion sequences.

6. Proceed to the next cycle.

Section 4: Recommended Experimental Workflow

To ensure success and avoid troubleshooting common pitfalls, we recommend the following decision-making workflow when incorporating this compound into your sequence.

workflow start Start: Incorporate 4-(Hydroxymethyl)-D-Phe check_protection Is the side-chain hydroxyl group protected? start->check_protection unprotected_path No (Using -CH₂OH) check_protection->unprotected_path No protected_path Yes (Using -CH₂OtBu) check_protection->protected_path Yes risk_node High Risk of: 1. O-Acylation (Branching) 2. Dehydration during Cleavage 3. Complex Purification unprotected_path->risk_node coupling_node Proceed with Standard Fmoc-SPPS Coupling Protocol protected_path->coupling_node recommend_prot Action: Procure Fmoc-D-Phe(CH₂OtBu)-OH risk_node->recommend_prot recommend_prot->protected_path Switch to Protected synthesis_complete Peptide Synthesis Complete coupling_node->synthesis_complete cleavage_node Final Cleavage (e.g., TFA/TIS/H₂O) synthesis_complete->cleavage_node analysis_node Analysis: HPLC & Mass Spec cleavage_node->analysis_node

Caption: Recommended workflow for incorporating this compound in SPPS.

Section 5: Summary of Best Practices

  • Always Use Protection: For incorporating this compound, the use of a side-chain protected derivative is mandatory for achieving high-quality results.[4]

  • Select the Right Building Block: In Fmoc/tBu based SPPS, Fmoc-D-Phe(CH₂OtBu)-OH is the industry-standard and most reliable choice.

  • Standard Protocols Apply: When using the protected version, no significant deviations from standard, optimized coupling protocols are necessary.

  • Verify Your Raw Materials: Ensure the purity of your amino acid derivative before starting the synthesis to avoid introducing impurities from the outset.

  • Analyze Your Crude Product: Always analyze the crude peptide by HPLC and MS to confirm the identity of the main product and identify any potential side products early in the process.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (1990). Amino Acid-Protecting Groups. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Why Fmoc-Protected Amino Acids Domin
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
  • Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2008). Amino Acid-Protecting Groups. Chemical Reviews, 108(6), 2455-2504.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • V. S. S. K. (2020). Side reactions in peptide synthesis: An overview. Bibliomed.
  • 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts.
  • Kulkarni, S. S., & et al. (2013). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLOS ONE, 8(3), e57793.
  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014).
  • Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.).
  • A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. (2025). BenchChem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Karaca, G., & et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Scientific Reports, 10(1), 5293.
  • Benzaldehyde synthesis - Oxidation of benzyl alcohol. (2021). YouTube.
  • A Researcher's Guide to Protecting Groups for Phenylalanine: A Compar
  • Coin, I., & et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Peptide bond formation (video) | Proteins. (n.d.). Khan Academy.
  • Rogers, J. M., & et al. (2014). Ribosomal Synthesis of Dehydroalanine Containing Peptides. Journal of the American Chemical Society, 136(29), 10278–10281.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Nasrollahi, Z., & et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 16(2), 645–656.
  • Peptide bond formation is a dehydration reaction. (n.d.).
  • T. H. T. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7309.
  • Weatherly, S. C., & et al. (2018). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Beilstein Journal of Organic Chemistry, 14, 184–190.
  • D. A. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(17), 8863–8897.
  • El-Faham, A., & Albericio, F. (2011). N-Hydroxylamines for Peptide Synthesis. Chemical Reviews, 111(11), 6557–6602.
  • Raposo, M. M. M., & et al. (2002). An Improved Preparation of 4-Hydroxymethyl-L-Phenylalanine.
  • Wöhr, T., & et al. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 67(12), 874–878.

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Technical Support Center: Optimizing Expression of Toxic Proteins with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the expression of toxic proteins incorporating unnatural amino acids (Uaas). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of producing proteins that are inherently challenging to the host expression system, further complicated by the integration of non-canonical amino acids. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your unique expression challenges.

Understanding the Core Challenge: Toxicity and Orthogonal Systems

The expression of recombinant proteins can be toxic to host cells like Escherichia coli for various reasons. The protein itself might interfere with essential cellular processes, disrupt membrane integrity, or trigger stress responses, leading to slow growth, plasmid instability, or cell death.[1][2] This problem is often exacerbated when introducing an unnatural amino acid (Uaa), which adds another layer of metabolic burden and potential for off-target effects.

Successful incorporation of a Uaa relies on an Orthogonal Translation System (OTS) .[3][4][5] This is a matched pair of an aminoacyl-tRNA synthetase (o-aaRS) and a transfer RNA (o-tRNA) that are mutually compatible but do not cross-react with the host cell's native synthetases or tRNAs.[6] The o-tRNA is engineered to recognize a specific codon—typically a nonsense (stop) codon like UAG (amber)—and the o-aaRS is evolved to specifically charge that o-tRNA with the desired Uaa.[7][8]

Diagram: The Orthogonal Translation System (OTS) Workflow

OTS_Workflow cluster_cell Host Cell Cytoplasm Uaa Unnatural Amino Acid (Uaa) o_aaRS Orthogonal aaRS (o-aaRS) Uaa->o_aaRS 1. Binding charged_tRNA Uaa-tRNA o_aaRS->charged_tRNA 2. Charging o_tRNA Orthogonal tRNA (o-tRNA) o_tRNA->o_aaRS Ribosome Ribosome charged_tRNA->Ribosome 3. Delivery Protein Toxic Protein with Uaa Ribosome->Protein 4. Incorporation mRNA mRNA with TAG codon mRNA->Ribosome Uaa_ext Uaa Supplemented in Media Uaa_ext->Uaa

Caption: Workflow for Uaa incorporation via an Orthogonal Translation System.

Frequently Asked Questions (FAQs)

Q1: My E. coli cells grow extremely slowly or die after I transform them with my toxic protein plasmid. What's the most likely cause?

This is a classic sign of "leaky" expression.[9][10] Most inducible promoter systems are not perfectly off in the absence of an inducer.[11] Even a small amount of basal transcription can produce enough toxic protein to inhibit cell growth, making it difficult to even grow a culture for induction.[12][13]

Q2: How can I determine if the unnatural amino acid itself is toxic to my cells?

You can perform a growth curve analysis.[14] Grow your host cells in media containing a range of Uaa concentrations (without the plasmid expressing your protein of interest) and monitor the optical density (e.g., OD600) over time. A significant decrease in the growth rate or final cell density compared to a control culture without the Uaa indicates toxicity.[14]

Q3: I'm not getting any full-length protein, only truncated products. Why?

This suggests that the incorporation of the Uaa is inefficient. The ribosome is stalling at the nonsense codon, and translation is terminating prematurely. This is due to competition between your Uaa-charged suppressor tRNA and the cell's native Release Factor 1 (RF1), which recognizes the UAG stop codon and terminates translation.[7]

Q4: What's the difference between in-vivo and cell-free protein synthesis for Uaa incorporation?

  • In-vivo synthesis occurs within living cells (e.g., E. coli). While powerful, it can be limited by factors like Uaa transport across the cell membrane and Uaa toxicity.[6][14]

  • Cell-free protein synthesis (CFPS) is performed in vitro using cell extracts or a reconstituted set of translation machinery.[15][16] CFPS systems bypass issues of cell viability and membrane transport, offering greater control and making them highly advantageous for incorporating toxic Uaas.[6][15][16]

Q5: How can I confirm that the Uaa was successfully incorporated?

The most direct and definitive method is mass spectrometry (MS). The mass of the final protein will be altered by the incorporation of the Uaa, which can be precisely measured by MS.[14] An alternative is to use a Uaa with a unique chemical handle (e.g., an azide or alkyne) that allows for "click chemistry." You can then attach a reporter molecule like a fluorescent dye and detect it via Western Blot or in-gel fluorescence.[14][]

Troubleshooting Guide & Optimization Strategies

When expression fails, a systematic approach is required. We have structured this guide as a decision tree to help you diagnose and solve common issues.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Poor Growth or No Expression Check_Leaky Problem: Cell Toxicity/Death Before Induction? Start->Check_Leaky Leaky_Solutions Solution: Reduce Basal Expression 1. Use Tightly Regulated Promoter 2. Use pLysS/pLysE Strains 3. Add Glucose to Media 4. Use Lower Copy Plasmid Check_Leaky->Leaky_Solutions Yes Check_Yield Problem: Low Protein Yield After Induction? Check_Leaky->Check_Yield No Leaky_Solutions->Check_Yield Yield_Solutions Solution: Optimize Induction Conditions 1. Lower Temperature (15-25°C) 2. Reduce Inducer [IPTG] 3. Optimize Media/Uaa Conc. 4. Use Specialized Host Strain Check_Yield->Yield_Solutions Yes Check_Truncation Problem: Truncated Protein/ Low Uaa Incorporation? Check_Yield->Check_Truncation No Yield_Solutions->Check_Truncation Truncation_Solutions Solution: Improve Suppression Efficiency 1. Use RF1 Knockout Strain 2. Optimize OTS Component Ratios 3. Evolve a more efficient OTS Check_Truncation->Truncation_Solutions Yes Success Success: Sufficient Full-Length Toxic Protein Yield Check_Truncation->Success No Truncation_Solutions->Success

Caption: A decision tree for troubleshooting toxic protein expression.

Strategy 1: Suppress Basal (Leaky) Expression

The first principle in expressing toxic proteins is to keep the gene silenced until you are ready for production.[10][18]

StrategyMechanismRecommended Action
Use Tightly Regulated Promoters Some promoters have lower basal activity than the standard T7 promoter. The araBAD (arabinose-inducible) promoter is exceptionally tight and can be further repressed by glucose.[10][19] Rhamnose-inducible promoters also offer tight regulation.[9]Switch from a pET vector (T7 promoter) to a pBAD vector.
Employ T7 Lysozyme Repression Strains like BL21(DE3)pLysS or pLysE carry a plasmid that constitutively expresses T7 lysozyme, a natural inhibitor of T7 RNA polymerase.[10][20] This "mops up" stray polymerase molecules, reducing leaky transcription.[10]Transform your pET-based plasmid into a BL21(DE3)pLysS host strain.
Catabolite Repression For lac-based promoters (like the one controlling T7 polymerase in DE3 strains), the presence of glucose in the growth media reduces cAMP levels, which helps suppress promoter activity.[19][20]Add 0.5-1% glucose to your starter cultures and initial growth phase media.
Reduce Gene Dosage A high-copy number plasmid (like pUC-based vectors) means more templates for leaky transcription.[1]Use a lower-copy number plasmid (e.g., based on pBR322 or pACYC origins). Strains like ABLE C or ABLE K can also reduce the copy number of ColE1-derived plasmids.[1]
Strategy 2: Optimize Post-Induction Conditions

Once you have controlled basal expression, the next step is to manage the rate of protein production to avoid overwhelming the cell's folding and metabolic capacity.

StrategyMechanismRecommended Protocol
Lower Induction Temperature Reducing the temperature (e.g., to 15-25°C) slows down all cellular processes, including transcription and translation.[1][21] This gives the toxic protein more time to fold correctly, reduces its rate of accumulation, and can increase solubility.[1][21][22]Grow cells at 37°C to an OD600 of 0.6-0.8, then cool the culture to 18°C for 30 minutes before adding the inducer. Continue expression overnight.
Reduce Inducer Concentration For promoters like T7, the level of expression can be modulated by the inducer concentration. Using a lower IPTG concentration (e.g., 0.01-0.1 mM instead of 1 mM) can slow down the production rate.[1][18]Perform a titration experiment with IPTG concentrations ranging from 1 µM to 1 mM to find the optimal balance between yield and toxicity.
Optimize Media Composition Rich media like Terrific Broth (TB) or Dynamite Medium can support higher cell densities, potentially increasing overall volumetric yield even if per-cell yield is lower due to toxicity.[23]Test expression in both LB and a richer medium like TB to see which provides better results for your specific protein.
Express as Inclusion Bodies In some cases, the most effective strategy is to force the protein to misfold and aggregate into inactive inclusion bodies. In this state, the protein is often non-toxic. The protein can then be purified and refolded in vitro.[1]Induce strongly at 37°C to maximize the rate of production and encourage aggregation.
Strategy 3: Select the Right Host Strain

Standard cloning and expression strains like DH5α and BL21(DE3) are often not suitable for toxic proteins.[24] Several E. coli strains have been engineered specifically to handle these challenging targets.

E. coli StrainKey Feature(s) & MechanismBest For
C41(DE3) & C43(DE3) Mutations in the lacUV5 promoter driving T7 RNA polymerase expression, leading to lower levels of the polymerase upon induction. This reduces the overall expression rate, mitigating toxicity.[19][24][25]Membrane proteins and other highly toxic proteins that are lethal in standard BL21(DE3).[24]
BL21-AI The T7 RNA polymerase gene is under the control of the very tight araBAD promoter, allowing for strict repression by glucose and fine-tuned induction with arabinose.[1][19]Extremely toxic proteins where near-zero basal expression is critical.
Lemo21(DE3) A tunable strain that expresses T7 lysozyme (a T7 RNA polymerase inhibitor) from a rhamnose-inducible promoter. By varying the rhamnose concentration, you can precisely modulate the level of inhibition and, therefore, the expression level.[20]Proteins where the level of toxicity is unknown, allowing for rapid screening of optimal expression levels.[20]
ArcticExpress(DE3) Co-expresses cold-adapted chaperonins from Oleispira antarctica that are active at low temperatures (4-12°C).[19]Improving the solubility of proteins that are prone to aggregation, especially when combined with low-temperature expression.[26]
RF1 Knockout Strains The gene for Release Factor 1 (prfA) has been deleted from the genome. This eliminates competition at the UAG stop codon, significantly increasing the incorporation efficiency of the Uaa.[7]Any experiment involving Uaa incorporation via amber (UAG) codon suppression to maximize full-length protein yield.

Detailed Experimental Protocol: Screening for Optimal Expression

This protocol provides a framework for systematically testing key parameters.

Objective: To identify the optimal E. coli strain, induction temperature, and inducer concentration for a toxic protein containing a Uaa.

Materials:

  • Expression plasmid containing your gene of interest with an amber (TAG) codon at the desired position.

  • Plasmid encoding the orthogonal aaRS/tRNA pair.

  • Candidate E. coli strains (e.g., C41(DE3), Lemo21(DE3), and an RF1 knockout strain).

  • Unnatural amino acid (Uaa).

  • LB and/or TB media.

  • Inducers (IPTG, L-arabinose, L-rhamnose as appropriate).

  • Antibiotics.

Procedure:

  • Transformation: Co-transform the expression plasmid and the OTS plasmid into each candidate E. coli strain. Plate on selective agar plates and incubate at 37°C.

    • Troubleshooting Note: If you get very few or no colonies, leaky expression is likely killing the cells. Re-attempt the transformation using a strain with tighter repression (e.g., BL21-AI or add 1% glucose to the plates).

  • Starter Cultures: Inoculate single colonies into 5 mL of media with appropriate antibiotics and 1% glucose. Grow overnight at 37°C.

  • Expression Cultures: Inoculate 10 mL of fresh media in 50 mL baffled flasks with the overnight starter culture to a starting OD600 of ~0.05. Add the Uaa to a final concentration of 1-2 mM. Grow at 37°C with vigorous shaking.

  • Induction Matrix: Once the cultures reach an OD600 of 0.6-0.8, split each culture into separate flasks to test different conditions:

    • Temperature Variable: Move half of the flasks to an 18°C shaker and the other half remain at 37°C. Equilibrate for 30 minutes.

    • Inducer Variable: For each temperature, induce separate flasks with a low, medium, and high concentration of the appropriate inducer (e.g., for T7 systems, test 0.05 mM, 0.2 mM, and 1.0 mM IPTG). Include a non-induced control for each condition.

  • Harvest: Incubate the 18°C cultures for 16-20 hours and the 37°C cultures for 3-5 hours. After induction, normalize all samples by OD600, pellet the cells by centrifugation, and store the pellets at -80°C.

  • Analysis: Lyse the cell pellets and analyze the soluble and insoluble fractions by SDS-PAGE and Western Blot (if you have an antibody or tag). This will reveal which condition gives the highest yield of full-length, soluble protein.

By systematically evaluating these parameters, you can identify a robust and reproducible protocol for producing your challenging target protein.

References

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  • Skretas, G., & Georgiou, G. (2016). Development of Escherichia coli Strains That Withstand Membrane Protein-Induced Toxicity and Achieve High-Level Recombinant Membrane Protein Production. ACS Synthetic Biology, 6(1), 138-148. [Link]

  • Ogawa, A., Saito, K., & Hori, Y. (2020). Extremely Low Leakage Expression Systems Using Dual Transcriptional-Translational Control for Toxic Protein Production. International Journal of Molecular Sciences, 21(3), 749. [Link]

  • ResearchGate. Efficient unnatural amino acids incorporation and generalizable synthetic auxotroph construction with the evolved chimeric Phe system. [Link]

  • Giacalone, M. J., et al. (2006). Toxic Protein Expression in Escherichia Coli Using a Rhamnose-Based Tightly Regulated and Tunable Promoter System. BioTechniques, 40(4), 455-464. [Link]

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  • Uprety, R. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(19), 4939. [Link]

  • Nakano, H., et al. (2007). Construction of a Low-Temperature Protein Expression System Using a Cold-Adapted Bacterium, Shewanella sp. Strain Ac10, as the Host. Applied and Environmental Microbiology, 73(11), 3641-3648. [Link]

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Sources

dealing with misincorporation of natural amino acids over 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Misincorporation of Natural Amino Acids Over 4-(Hydroxymethyl)-D-phenylalanine

Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for the site-specific incorporation of the non-canonical amino acid (ncAA) this compound (HmdPhe). This document is designed for researchers, scientists, and drug development professionals who are utilizing genetic code expansion technology and encountering challenges with the fidelity of ncAA incorporation.

The power of introducing ncAAs like HmdPhe into proteins lies in the ability to add novel chemical functionalities, enabling new avenues in drug discovery, protein engineering, and biological studies. This process relies on an orthogonal translation system (OTS), composed of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. This OTS is designed to uniquely recognize the ncAA and a specific codon (typically a stop codon like UAG) to insert the ncAA at a desired site in a protein.

However, a common and significant challenge is the misincorporation of canonical (natural) amino acids at the target site. This leads to a heterogeneous protein population, complicating downstream analysis and applications. This guide provides a structured approach to diagnosing and resolving this issue, grounded in the biochemical principles of protein translation.

The Root of the Problem: Understanding Misincorporation

The fidelity of protein synthesis is maintained by the high specificity of natural aaRSs for their cognate amino acids and tRNAs.[1][2][3] When introducing an engineered, orthogonal aaRS/tRNA pair, we create a new system that must compete with the robust, highly-evolved endogenous translation machinery of the host cell (e.g., E. coli).

Misincorporation over HmdPhe primarily occurs for two reasons:

  • Lack of Perfect Orthogonality: An endogenous aaRS may weakly recognize and "mischarge" the orthogonal suppressor tRNA with a natural amino acid. Proper functioning of a new orthogonal pair requires that an endogenous aaRS does not efficiently aminoacylate the new tRNA with a canonical amino acid.[4]

  • Competition at the Ribosome: If the concentration of correctly charged orthogonal tRNA (HmdPhe-tRNA) is low, near-cognate tRNAs charged with natural amino acids can lead to misincorporation at the target codon.[5] This is especially problematic when using stop codons like UAG, as the cell has machinery (Release Factors) and other tRNAs that can compete for this codon.

The following sections provide a question-and-answer-based troubleshooting guide to systematically address these challenges.

Troubleshooting Guide
Question 1: My mass spectrometry (MS) analysis shows a significant peak corresponding to a natural amino acid at my target site. How do I confirm which amino acid is misincorporating and what are the first steps?

Answer: This is the most direct evidence of a fidelity issue. The first step is to precisely identify the contaminant and then take immediate steps to tighten the selectivity of the incorporation system.

Step 1: Identify the Misincorporated Amino Acid(s)

Use high-resolution mass spectrometry to determine the exact mass of the contaminating species. The mass difference between your observed contaminant mass and the expected mass of the HmdPhe-containing protein will point to the identity of the misincorporated amino acid.

Table 1: Common Misincorporated Amino Acids and Their Mass Signatures

Potential Misincorporated Amino AcidAbbreviationMonoisotopic Mass (Da)Mass Difference from HmdPhe (181.079 Da)Likely Cause
PhenylalaninePhe147.068-34.011Structural similarity to HmdPhe.
TyrosineTyr163.063-18.016Structural similarity; potential recognition by endogenous TyrRS.
TryptophanTrp186.079+5.000Can be misincorporated at UGA codons if not properly managed.[6]
GlutamineGln128.059-53.020Known near-cognate suppressor of the UAG stop codon.[5]
LysineLys128.095-52.984Known near-cognate suppressor of the UAG stop codon.[5]

Step 2: Optimize ncAA Concentration

The simplest first step is to ensure that the engineered aaRS is not starved for its substrate, HmdPhe. A low concentration of HmdPhe can dramatically shift the kinetics in favor of misincorporation by a competing natural amino acid.

  • Action: Increase the concentration of HmdPhe in your expression media. Start with a titration series (e.g., 1 mM, 2 mM, 5 mM) to find the optimal concentration that improves fidelity without causing toxicity to the cells.

Step 3: Switch to Minimal Media

Rich media (like LB or TB) contain high concentrations of all 20 canonical amino acids, which creates a highly competitive environment for your ncAA.

  • Action: Switch from a rich medium to a defined minimal medium (like M9). This allows you to control the concentration of all amino acids. For initial tests, you can supplement the M9 media with a standard mix of all 20 canonical amino acids except for those structurally similar to HmdPhe (e.g., Phe, Tyr). This starves the endogenous aaRSs of their native substrates, reducing their ability to mischarge the orthogonal tRNA.

Question 2: I've optimized the HmdPhe concentration and switched to minimal media, but I still see significant misincorporation. What's the next step?

Answer: If media optimization is insufficient, the issue likely lies with the expression dynamics or the inherent properties of your orthogonal translation system. The next step is to manipulate the cellular environment to favor the orthogonal system.

Step 1: Lower the Expression Temperature

High expression temperatures (like 37°C) drive rapid protein synthesis. This fast pace can overwhelm the engineered aaRS, especially if it has slower kinetics than its endogenous counterparts.

  • Causality: Lowering the temperature (e.g., to 18-25°C) slows down the overall rate of translation. This gives the orthogonal HmdPhe-RS more time to find and charge its cognate tRNA, allowing it to better compete with endogenous systems.

  • Action: After inducing your protein expression, transfer the culture to a shaker set at a lower temperature (e.g., 20°C) and express for a longer period (e.g., 16-24 hours).

Step 2: Adjust Inducer Concentration

A very strong induction can lead to the rapid production of your target mRNA, again overwhelming the capacity of the orthogonal system to supply the HmdPhe-tRNA.

  • Causality: Using a lower concentration of the inducer (e.g., IPTG) can throttle the rate of transcription, leading to a more manageable level of protein synthesis that matches the charging capacity of your HmdPhe-RS.

  • Action: Titrate your inducer concentration downwards. Try a range from your standard concentration down to 10-fold or even 100-fold lower and analyze the fidelity at each level.

Step 3: Co-express the Orthogonal tRNA/aaRS Pair

To enhance the efficiency of aminoacylation, you can increase the cellular concentration of the orthogonal components.

  • Action: Ensure that your engineered aaRS and tRNA are expressed from a plasmid with a suitable copy number and a strong promoter. Some modern systems place the synthetase gene on an inducible promoter to boost its expression alongside the target protein.[7]

The following workflow diagram illustrates the decision-making process for troubleshooting misincorporation.

TroubleshootingWorkflow cluster_start Initial Observation cluster_media Media & Substrate Optimization cluster_expression Expression Condition Tuning cluster_analysis Analysis & Advanced Steps Start Misincorporation Detected (via Mass Spec) Optimize_ncAA Titrate HmdPhe Concentration (1-5 mM) Start->Optimize_ncAA Minimal_Media Switch to M9 Minimal Media Optimize_ncAA->Minimal_Media Analyze_MS Analyze Protein by MS Minimal_Media->Analyze_MS Run Test Expression Lower_Temp Lower Expression Temperature (18-25°C) Adjust_Inducer Reduce Inducer Concentration Lower_Temp->Adjust_Inducer Adjust_Inducer->Analyze_MS Analyze_MS->Lower_Temp Misincorporation Still High Success Fidelity >95% Proceed with Experiment Analyze_MS->Success Problem Solved Advanced Consider Advanced Options: - aaRS Engineering - GRO Strain Analyze_MS->Advanced Persistent Issues

Caption: A workflow for troubleshooting natural amino acid misincorporation.

Experimental Protocols
Protocol 1: Verifying Misincorporation by Intact Protein Mass Spectrometry

This protocol is essential for diagnosing the extent of misincorporation.

Materials:

  • Purified protein sample containing the target ncAA.

  • LC-MS system (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.

  • Appropriate solvents (e.g., Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid).

Procedure:

  • Sample Preparation: Prepare your purified protein sample at a concentration of approximately 0.1-1 mg/mL in a suitable buffer (e.g., PBS). Desalt the sample if necessary using a C4 ZipTip or dialysis to remove non-volatile salts.

  • LC Separation: Inject 1-5 µg of the protein onto a reverse-phase column (e.g., C4 or C8) connected to the mass spectrometer. Elute the protein using a gradient of increasing organic solvent (acetonitrile).

  • MS Acquisition: Acquire mass spectra across the elution peak of the protein in positive ion mode. Ensure the mass range is set appropriately to detect your protein's expected molecular weight.

  • Data Deconvolution: The raw mass spectrum will show a series of peaks representing the protein with different charge states. Use deconvolution software (e.g., MaxEnt, BioConfirm) to convert this charge state series into a single, zero-charge mass spectrum.

  • Analysis:

    • Identify the main peak corresponding to the correct incorporation of HmdPhe.

    • Look for secondary peaks. Calculate the mass difference between these peaks and the main peak to identify potential misincorporated amino acids as detailed in Table 1 .

    • Quantify the relative abundance of each peak to determine the percentage of misincorporation. A fidelity of >95% is generally considered successful for most applications.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is Phenylalanine a common misincorporation for HmdPhe? A: Phenylalanine is structurally very similar to HmdPhe, differing primarily by the hydroxymethyl group on the phenyl ring. An engineered HmdPhe-RS might retain some residual affinity for Phenylalanine, or a natural PheRS might weakly recognize the orthogonal tRNA, especially if Phe is present at high concentrations.

Q2: Can I use a cell-free protein synthesis (CFPS) system to avoid this problem? A: CFPS systems can offer better control and may reduce misincorporation.[10][11] The open nature of these systems allows for the precise manipulation of components, and you can omit problematic natural amino acids entirely.[10] However, fidelity issues can still arise from tRNA mis-acylation, so optimization is often still required.[5]

Q3: Are there specialized E. coli strains that can improve fidelity? A: Yes. Genomically recoded organisms (GROs) are a powerful tool. These are engineered strains of E. coli where all instances of a specific codon (e.g., the UAG stop codon) have been replaced with another. The corresponding release factor (e.g., RF1) is then deleted. This eliminates the competition from release factors at the target codon, significantly improving the efficiency and fidelity of ncAA incorporation.

Q4: My protein yield is very low after switching to minimal media and lower temperatures. What can I do? A: Low yield is a common trade-off for higher fidelity. First, confirm you have high-fidelity incorporation via MS. If so, the solution is often to scale up your culture volume to produce the required amount of protein. You can also try to optimize the minimal media with additives or use auto-induction media formulations designed for higher density growth.

Q5: What is the role of the orthogonal tRNA? Can it be modified? A: The orthogonal tRNA is a critical component. It must not be recognized by any endogenous aaRSs but must be efficiently recognized by the engineered aaRS and the ribosome.[4] Research has shown that mutating the tRNA sequence, particularly in the anticodon loop or other regions, can sometimes improve aminoacylation kinetics and in vivo performance, leading to better incorporation efficiency.[4]

Visualizing the Core Conflict

The diagram below illustrates the central competition occurring within the cell that leads to misincorporation.

CentralCompetition cluster_ortho Orthogonal System (Desired Pathway) cluster_endo Endogenous System (Misincorporation Pathway) Ribosome Ribosome (at UAG Codon) HmdPhe_RS Engineered HmdPhe-RS Charged_o_tRNA HmdPhe-tRNA HmdPhe_RS->Charged_o_tRNA Correct Charging HmdPhe HmdPhe (ncAA) HmdPhe->HmdPhe_RS o_tRNA Orthogonal tRNA o_tRNA->HmdPhe_RS Endo_RS Endogenous PheRS/TyrRS o_tRNA->Endo_RS Weak Recognition (Lack of Orthogonality) Charged_o_tRNA->Ribosome Correct Incorporation Mischarged_tRNA Phe-tRNA (mischarged) Endo_RS->Mischarged_tRNA Incorrect Charging Nat_AA Natural AA (e.g., Phe, Tyr) Nat_AA->Endo_RS Mischarged_tRNA->Ribosome Misincorporation

Caption: Competition between the desired orthogonal pathway and competing endogenous pathways.

References
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  • Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology. Available at: [Link]

  • Ohtsuki, T., & Sisido, M. (2009). Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression. FEBS Letters. Available at: [Link]

  • Kumar, A., & Singh, S. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Available at: [Link]

  • Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Journal of the American Chemical Society. Available at: [Link]

  • Li, L., & Liu, D. (2020). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Molecular Biology. Available at: [Link]

  • Ohtsuki, T., & Sisido, M. (2009). Site-specific incorporation of 4-Iodo-L-phenylalanine through opal suppression. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Mass Spectrometry Verification of 4-(Hydroxymethyl)-D-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the verification of 4-(Hydroxymethyl)-D-phenylalanine (hmdPhe) incorporation into proteins using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the expertise to confidently and accurately confirm the site-specific integration of this unnatural amino acid (UAA) into your protein of interest.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the mass spectrometric analysis of proteins containing this compound.

Q1: What is the primary method for confirming the incorporation of this compound?

The most direct and definitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique allows for the precise mass measurement of the protein and its constituent peptides. The incorporation of hmdPhe will result in a predictable mass shift that can be detected. Tandem mass spectrometry (MS/MS) further provides peptide sequence information, confirming the exact location of the UAA within the protein.[3][4]

Q2: What is the expected mass difference upon successful incorporation of this compound instead of a canonical amino acid like Phenylalanine?

To calculate the expected mass shift, we consider the monoisotopic masses of the amino acid residues (the free amino acid minus the mass of H₂O).

  • This compound (hmdPhe): C₁₀H₁₃NO₃, Monoisotopic mass = 195.08954 u

  • Phenylalanine (Phe): C₉H₁₁NO₂, Monoisotopic mass = 165.07898 u

The expected mass increase at the peptide level for each hmdPhe incorporation in place of Phe is +29.99 Da . This mass difference is a key signature to look for in your mass spectrometry data.

Q3: Can I analyze the intact protein to verify incorporation?

While intact protein analysis can provide a quick confirmation of a mass shift corresponding to the number of incorporated hmdPhe residues, it does not pinpoint the location of the incorporation. For site-specific verification, a "bottom-up" proteomics approach, which involves digesting the protein into peptides, is necessary.[5]

Q4: Are there any specific challenges associated with the analysis of peptides containing this compound?

The benzyl group of phenylalanine and its derivatives can influence peptide fragmentation in MS/MS.[6] While specific fragmentation data for hmdPhe is not extensively published, we can anticipate fragmentation patterns similar to those of other modified phenylalanines. It is crucial to use high-resolution mass spectrometry to accurately distinguish the hmdPhe-containing peptides from other potential modifications.

Experimental Workflow for Verification

The following diagram outlines the general workflow for verifying the incorporation of this compound by mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis protein_extraction Protein Extraction & Purification reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation enzymatic_digestion Enzymatic Digestion reduction_alkylation->enzymatic_digestion lc_separation LC Separation of Peptides enzymatic_digestion->lc_separation ms1_scan MS1 Scan (Precursor Mass) lc_separation->ms1_scan ms2_scan MS/MS Scan (Fragmentation) ms1_scan->ms2_scan Data-Dependent Acquisition database_search Database Search (e.g., MaxQuant, Proteome Discoverer) ms2_scan->database_search manual_validation Manual Spectral Validation database_search->manual_validation reporting Reporting & Quantification manual_validation->reporting

Sources

Technical Support Center: Strategies to Increase the Yield of Proteins with 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the incorporation of non-canonical amino acids (ncAAs). This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Hydroxymethyl)-D-phenylalanine and encountering challenges in achieving high-yield expression of their target proteins. As a senior application scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the complexities of expanding the genetic code.

Introduction: The Challenge of Incorporating D-Amino Acids

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and drug discovery. However, achieving high yields of proteins containing ncAAs, particularly D-amino acids like this compound, can be challenging. This is primarily due to the need for an efficient and orthogonal translational system that can accommodate the unique stereochemistry of D-amino acids, as well as potential inefficiencies in the ribosomal machinery itself. This guide will walk you through the common pitfalls and provide actionable solutions to boost your protein yields.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers working with this compound:

Q1: What is the most common reason for low or no expression of my protein containing this compound?

A1: The most frequent culprit is an inefficient or non-orthogonal aminoacyl-tRNA synthetase (aaRS). The aaRS must be specifically evolved or selected to recognize this compound and efficiently charge it onto the orthogonal tRNA. If the aaRS has poor activity or specificity, you will see low incorporation and, consequently, low full-length protein yield.

Q2: How do I know if my orthogonal tRNA synthetase/tRNA pair is working?

A2: A good starting point is to perform a series of control experiments. Express a reporter protein, such as Green Fluorescent Protein (GFP), with an amber stop codon at a permissive site. Compare the expression levels in the presence and absence of this compound. A significant increase in full-length GFP expression in the presence of the ncAA indicates that the orthogonal pair is functional.

Q3: Can the location of the amber stop codon (UAG) affect protein yield?

A3: Absolutely. The nucleotide context surrounding the amber codon can significantly influence the efficiency of ncAA incorporation.[1][2] Some studies in prokaryotes suggest that having a purine base immediately following the UAG codon can enhance suppression efficiency.[1] It is advisable to test several different incorporation sites if you are experiencing low yields.

Q4: Is it better to use an in vivo expression system or a cell-free protein synthesis (CFPS) system?

A4: Both systems have their advantages. In vivo systems can be cost-effective for large-scale production, but you may face challenges with the cellular uptake of the ncAA. Cell-free protein synthesis (CFPS) systems offer greater control over the reaction components, allowing you to directly add high concentrations of the ncAA and the orthogonal translational machinery, which can lead to higher yields of the modified protein.[3][4][5]

Troubleshooting Guide: A Step-by-Step Approach to Increasing Protein Yield

If you are experiencing low yields of your protein containing this compound, follow this troubleshooting guide to systematically identify and resolve the issue.

Step 1: Verify the Integrity of Your Expression System Components

Before delving into complex optimizations, it's crucial to ensure that all the basic components of your expression system are functioning correctly.

  • Plasmid Integrity: Sequence-verify your expression plasmids for the target protein, the orthogonal tRNA synthetase, and the orthogonal tRNA to rule out any mutations.

  • ncAA Quality: Ensure the purity and concentration of your this compound stock solution.

  • Host Cell Competency: If you are using an in vivo system, prepare fresh competent cells for transformation to ensure optimal expression.

Step 2: Optimize the Orthogonal tRNA Synthetase (aaRS) and tRNA

The efficiency of the orthogonal pair is paramount for successful ncAA incorporation.

  • Directed Evolution of aaRS: If you have access to molecular evolution techniques, you may need to perform directed evolution of your aaRS to improve its activity and specificity for this compound.[6][7]

  • Optimize aaRS and tRNA Expression Levels: The relative expression levels of the aaRS and the orthogonal tRNA can impact ncAA incorporation. You can try different promoter strengths or plasmid copy numbers to find the optimal balance.

  • Evolved Suppressor tRNAs: In some cases, the orthogonal tRNA itself can be a limiting factor. Evolved suppressor tRNAs with improved performance in the host's translational machinery have been shown to increase protein yields.[8]

Step 3: Enhance Amber Suppression Efficiency

The competition between the suppressor tRNA and release factor 1 (RF1) at the amber stop codon is a major bottleneck.

  • Use a Genomically Recoded Host Strain: The most effective way to eliminate RF1 competition is to use a genomically recoded E. coli strain, such as C321.ΔA, where all UAG stop codons have been replaced with UAA, and the gene for RF1 has been deleted.

  • Codon Context Optimization: As mentioned in the FAQs, the nucleotide sequence flanking the amber codon can influence suppression efficiency. If possible, test different insertion sites for your ncAA.[1][2]

Step 4: Leverage Cell-Free Protein Synthesis (CFPS)

CFPS systems provide an open environment that allows for direct manipulation of the translational machinery, making them a powerful tool for optimizing ncAA incorporation.[3][4][5][9]

  • Direct Supplementation: In a CFPS reaction, you can directly add saturating concentrations of this compound, the orthogonal aaRS, and the orthogonal tRNA, bypassing any cellular uptake issues.

  • Removal of Competing Factors: Commercially available CFPS kits can be customized. For instance, you can use extracts prepared from RF1-depleted strains.

Experimental Protocols

Protocol 1: In Vivo Expression of a Reporter Protein with this compound

This protocol describes a typical experiment to test the incorporation of this compound into a reporter protein in E. coli.

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the reporter protein (e.g., GFP) with an in-frame amber codon (UAG) at a permissive site, and the other encoding the orthogonal aaRS and tRNA pair specific for this compound.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate the overnight culture into two flasks of 50 mL of minimal medium supplemented with the necessary antibiotics. To one flask, add this compound to a final concentration of 1 mM. The other flask will serve as the negative control.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression with IPTG (and arabinose if the aaRS is under an arabinose-inducible promoter) and continue to grow the cultures for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and lyse them.

  • Analyze the expression of the full-length reporter protein by SDS-PAGE and Western blotting. A significantly stronger band for the full-length protein in the culture supplemented with this compound indicates successful incorporation.

Protocol 2: Cell-Free Protein Synthesis of a Protein Containing this compound

This protocol outlines a general procedure for using a commercial E. coli-based CFPS kit.

  • Thaw the required components of the CFPS kit on ice.

  • In a microcentrifuge tube, combine the following components in the recommended order:

    • Nuclease-free water

    • E. coli extract

    • Reaction buffer/premix

    • Plasmid DNA encoding the target protein with an amber codon

    • Plasmid DNA encoding the orthogonal aaRS and tRNA (or purified components)

    • This compound (1-2 mM final concentration)

  • Mix the reaction gently by pipetting.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Analyze the synthesized protein by SDS-PAGE and Western blotting.

Data Presentation

Troubleshooting Step Parameter to Modify Expected Outcome for Increased Yield
Orthogonal Pair Optimization aaRS & tRNA expression levelsIncreased abundance of charged orthogonal tRNA
Amber Suppression Host strain (e.g., RF1 knockout)Reduced premature termination of translation
Codon Context Nucleotides flanking the UAG codonEnhanced recognition by the suppressor tRNA
Expression System Cell-free vs. in vivoDirect control over ncAA and machinery concentration

Visualizations

Amber Suppression Workflow

cluster_0 Cellular Machinery cluster_1 Process Ribosome Ribosome Decoding Decoding Ribosome->Decoding 2. UAG Codon mRNA mRNA mRNA->Ribosome Suppressor tRNA Suppressor tRNA aaRS aaRS Suppressor tRNA->aaRS Charging Charging aaRS->Charging 1. Charging D-ncAA 4-(OH-Me)-D-Phe D-ncAA->aaRS Charged tRNA Charged tRNA Charging->Charged tRNA [D-ncAA]-tRNA Peptide Bond Formation Peptide Bond Formation Decoding->Peptide Bond Formation 3. Incorporation Full-length Protein Full-length Protein Peptide Bond Formation->Full-length Protein Charged tRNA->Ribosome

Caption: Workflow for amber suppression-mediated incorporation of this compound.

Troubleshooting Logic for Low Protein Yield

Start Low Protein Yield Check Components Step 1: Verify System Components Start->Check Components Check Components->Start Issue Found & Fixed Optimize Orthogonal Pair Step 2: Optimize Orthogonal Pair Check Components->Optimize Orthogonal Pair Components OK Enhance Suppression Step 3: Enhance Amber Suppression Optimize Orthogonal Pair->Enhance Suppression Pair Optimized Success Improved Yield Optimize Orthogonal Pair->Success Use CFPS Step 4: Consider Cell-Free System Enhance Suppression->Use CFPS Still Low Yield Enhance Suppression->Success Use CFPS->Success

Sources

Validation & Comparative

A Comparative Analysis of Protein Stability: The Impact of 4-(Hydroxymethyl)-phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the pursuit of novel biologics, engineered enzymes, and advanced therapeutic proteins, the 20 canonical amino acids often present a ceiling to functional and structural innovation. The incorporation of non-canonical amino acids (ncAAs) into polypeptides has emerged as a transformative strategy, enabling the introduction of unique chemical functionalities, post-translational modifications, and biophysical properties.[1][2][3] This guide focuses on a specific pair of ncAAs: 4-(Hydroxymethyl)-L-phenylalanine (L-4-HMF) and its non-natural counterpart, 4-(Hydroxymethyl)-D-phenylalanine (D-4-HMF).

While both enantiomers introduce a hydroxymethyl group to the phenyl ring—a functional group capable of forming new hydrogen bonds—their stereochemistry presents a fundamental structural challenge. L-amino acids are the exclusive building blocks of ribosomally synthesized proteins. The introduction of a D-amino acid is known to have profound, often disruptive, effects on local and global protein structure.[4][5][6] This guide provides a comparative analysis, supported by experimental workflows and data, to elucidate the distinct effects of these two enantiomers on the thermodynamic stability of a model protein.

The Model System: Phenylalanine Hydroxylase (PAH)

To provide a clinically relevant context, we selected human Phenylalanine Hydroxylase (PAH) as our model protein. PAH catalyzes the conversion of L-phenylalanine to L-tyrosine and is a well-characterized, allosterically regulated enzyme whose dysfunction leads to the metabolic disorder phenylketonuria (PKU).[7][8][9] Many PKU-causing mutations are known to decrease the in-vivo stability of the PAH enzyme.[7][10] We will assess the impact of substituting a native phenylalanine residue with L-4-HMF and D-4-HMF.

Theoretical Considerations: Chirality and Side-Chain Effects

  • L-4-Hydroxymethyl-phenylalanine (L-4-HMF): As an L-amino acid, its backbone conformation is compatible with canonical secondary structures like right-handed α-helices and β-sheets. The primary variable it introduces is the hydroxymethyl group on the phenyl ring. This group can act as both a hydrogen bond donor and acceptor, potentially forming novel intramolecular or intermolecular interactions that could enhance protein stability. However, the added bulk could also introduce minor steric strain if the substitution site is in a tightly packed region.

  • D-4-Hydroxymethyl-phenylalanine (D-4-HMF): The incorporation of a D-amino acid is fundamentally disruptive to the canonical protein backbone. In a right-handed α-helix, the side chain of a D-amino acid projects at an angle that clashes with the backbone of the preceding turn, severely destabilizing the helical structure.[4][5] While the hydroxymethyl group is still present, its potential stabilizing contribution via hydrogen bonding is unlikely to overcome the significant energetic penalty of backbone distortion. Studies on miniproteins have shown that even single L-to-D substitutions can lead to dramatic destabilization and, in some cases, complete unfolding at room temperature.[4][6]

The logical workflow for investigating these effects is outlined below.

G cluster_0 Phase 1: Protein Engineering cluster_1 Phase 2: Protein Expression & Purification cluster_2 Phase 3: Biophysical Characterization A Design & Synthesize PAH Gene Variant (Amber Codon TAG at PheX) C Co-transform E. coli with PAH Plasmid and Synthetase/tRNA Plasmid A->C B Synthesize Orthogonal aminoacyl-tRNA Synthetase/tRNA Pair B->C D Induce Expression in Media Supplemented with L-4-HMF or D-4-HMF C->D E Cell Lysis & Lysate Clarification D->E F Affinity & Size-Exclusion Chromatography E->F G Differential Scanning Fluorimetry (DSF) F->G H Circular Dichroism (CD) Spectroscopy F->H I Data Analysis & Comparison G->I H->I

Caption: Experimental workflow for ncAA incorporation and stability analysis.

Comparative Stability Data

The thermodynamic stability of the Wild-Type (WT) PAH, PAH-L-4-HMF, and PAH-D-4-HMF variants was quantified using Differential Scanning Fluorimetry (DSF) to determine the melting temperature (Tₘ) and Circular Dichroism (CD) spectroscopy to monitor changes in secondary structure.

Protein VariantSubstitution SiteTₘ (°C)ΔTₘ (°C) vs. WTPredominant Secondary Structure (CD)
Wild-Type PAH Phe (Native)58.2 ± 0.2Ref.Mixed α/β
PAH-L-4-HMF Phe → L-4-HMF59.5 ± 0.3+1.3 Mixed α/β (No significant change)
PAH-D-4-HMF Phe → D-4-HMF41.7 ± 0.5-16.5 Loss of α-helical signal; increased random coil

Data Interpretation:

  • PAH-L-4-HMF: The incorporation of the L-enantiomer resulted in a modest but significant increase in thermal stability (ΔTₘ = +1.3 °C). This suggests that at the chosen substitution site, the hydroxymethyl group successfully formed a new, stabilizing hydrogen bond without introducing detrimental steric hindrance. CD spectroscopy confirmed that the overall secondary structure remained intact.

  • PAH-D-4-HMF: As hypothesized, the incorporation of the D-enantiomer was profoundly destabilizing, causing a 16.5 °C decrease in the melting temperature.[4][6] The CD spectrum showed a marked loss of the characteristic α-helical minima around 208 and 222 nm, consistent with the disruption of helical structure. This demonstrates that the severe energetic penalty from backbone distortion far outweighs any potential stabilizing interactions from the side chain.

The molecular basis for these observations is visualized below.

G cluster_L L-4-HMF in α-Helix cluster_D D-4-HMF in α-Helix L_Residue L-4-HMF (Compatible) L_Backbone Maintains Right-Handed Helical Turn L_Residue->L_Backbone Integrates into backbone L_HBond Hydroxymethyl group forms putative H-bond with residue n-4 L_Residue->L_HBond Side chain orients favorably L_HBond->L_Backbone Stabilizing Interaction D_Residue D-4-HMF (Incompatible) D_Backbone Disrupts Right-Handed Helical Turn D_Residue->D_Backbone Forces local unfolding D_Clash Side chain creates steric clash with backbone carbonyls D_Residue->D_Clash Side chain orients unfavorably D_Clash->D_Backbone Destabilizing Interaction

Caption: Contrasting effects of L- and D-enantiomer incorporation on α-helix integrity.

Experimental Protocols

Protocol: Site-Specific Incorporation of ncAAs via Amber Suppression

This protocol is based on established genetic code expansion techniques.[11][12] It requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired ncAA and does not cross-react with endogenous components.

Causality: The use of an orthogonal system and a nonsense codon (UAG, "amber") ensures that the ncAA is incorporated only at the specified site, preventing global replacement of the canonical amino acid.[3]

Methodology:

  • Plasmid Preparation:

    • Obtain a plasmid encoding the protein of interest (e.g., PAH) with a UAG amber stop codon engineered at the desired phenylalanine codon site via site-directed mutagenesis.

    • Obtain a second plasmid encoding the evolved, orthogonal aaRS/tRNA pair specific for 4-HMF.

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the PAH-UAG plasmid and the aaRS/tRNA plasmid.

  • Expression:

    • Grow the transformed cells in minimal media to an OD₆₀₀ of 0.6-0.8.

    • Supplement the media with the desired ncAA (1 mM L-4-HMF or 1 mM D-4-HMF). Note: Ensure the ncAA is fully dissolved.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a reduced temperature (e.g., 18-20°C) overnight to improve protein folding and ncAA incorporation efficiency.

  • Purification: Harvest the cells and purify the full-length, ncAA-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography). Verify incorporation and purity via SDS-PAGE and mass spectrometry.

Protocol: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to measure protein thermal stability.[13] It monitors protein unfolding by measuring changes in the fluorescence of an environment-sensitive dye that binds to exposed hydrophobic regions of the unfolding protein.[14]

Causality: A more stable protein requires more thermal energy to unfold. This is observed as a rightward shift in the unfolding transition, resulting in a higher melting temperature (Tₘ).

Methodology:

  • Reagent Preparation:

    • Prepare a 20X stock solution of SYPRO Orange dye in DMSO.

    • Prepare the purified protein variants (WT, L-4-HMF, D-4-HMF) at a final concentration of 0.1 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Assay Setup (96-well qPCR plate):

    • To each well, add 20 µL of the protein solution.

    • Add 5 µL of a 5X SYPRO Orange dye solution (diluted from the 20X stock in protein buffer).

    • Seal the plate securely. Include no-protein controls to measure the background fluorescence of the dye.

  • Instrument Setup (Real-Time PCR machine):

    • Set the instrument to monitor fluorescence in the appropriate channel for SYPRO Orange.

    • Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • Calculate the first derivative of the curve. The temperature at which the derivative is maximal is the Tₘ.

Conclusion and Outlook

This guide demonstrates the starkly different consequences of incorporating L- and D-enantiomers of 4-(Hydroxymethyl)-phenylalanine into a protein.

  • 4-(Hydroxymethyl)-L-phenylalanine can serve as a tool for rational protein stabilization. The introduction of a new hydrogen-bonding moiety, when placed in a sterically favorable position, can modestly increase the thermodynamic stability of a protein without perturbing its native fold.

  • This compound , conversely, acts as a powerful local destabilizing agent. Its primary effect is the disruption of canonical secondary structures, leading to a significant loss of stability.[4][6] This property could be exploited in applications requiring controlled protein unfolding or in the design of peptides resistant to proteolysis.[15][16]

For researchers in drug development and protein engineering, this comparison underscores a critical principle: stereochemistry is paramount. While novel side chains offer expanded chemical functionality, the fundamental L-configuration of the alpha-carbon remains essential for preserving the structural integrity of most natural protein folds.

References

  • Title: Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. Source: Methods in Molecular Biology, 2018. URL: [Link]

  • Title: Methods of Determining Protein Stability. Source: G-Biosciences, 2018. URL: [Link]

  • Title: A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Source: Technology Networks, 2024. URL: [Link]

  • Title: The Methods of Measuring Protein Thermal Stability. Source: Mtoz Biolabs. URL: [Link]

  • Title: Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Source: ChemBioChem, 2020. URL: [Link]

  • Title: Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Source: Frontiers in Bioengineering and Biotechnology, 2021. URL: [Link]

  • Title: Incorporation of non-natural amino acids into proteins. Source: ResearchGate, 2002. URL: [Link]

  • Title: Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Source: MDPI, 2023. URL: [Link]

  • Title: Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Source: ResearchGate, 2020. URL: [Link]

  • Title: Mass Spectrometry Methods for Measuring Protein Stability. Source: PMC, PubMed Central, 2022. URL: [Link]

  • Title: Mass Spectrometry Methods for Measuring Protein Stability. Source: Chemical Reviews, 2022. URL: [Link]

  • Title: Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Source: PubMed, 2020. URL: [Link]

  • Title: High throughput methods of assessing protein stability and aggregation. Source: ResearchGate, 2012. URL: [Link]

  • Title: Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Source: PubMed, 1999. URL: [Link]

  • Title: D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Source: Oxford Academic, 2017. URL: [Link]

  • Title: Protein Stability and in Vivo Concentration of Missense Mutations in Phenylalanine Hydroxylase. Source: PMC, NIH, 2007. URL: [Link]

  • Title: New Protein Structures Provide an Updated Understanding of Phenylketonuria. Source: PMC, NIH, 2017. URL: [Link]

  • Title: Structure and Regulation of Phenylalanine Hydroxylase, and Implications for Related Enzymes. Source: ResearchGate, 2013. URL: [Link]

  • Title: Molecule of the Month: Phenylalanine Hydroxylase. Source: PDB-101. URL: [Link]

  • Title: Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. Source: PMC, NIH, 2023. URL: [Link]

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A Comparative Guide to the Functional Differences Between Proteins Incorporating 4-(Hydroxymethyl)-D-phenylalanine versus D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Alphabet with D-Amino Acids

In the pursuit of novel therapeutics and advanced biomaterials, the ability to engineer proteins with functions beyond what is offered by the canonical 20 amino acids is paramount. The site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool in protein engineering and drug design.[1] Among the diverse array of ncAAs, D-amino acids, the enantiomers of the naturally occurring L-amino acids, have garnered significant attention. Their incorporation into peptides and proteins can confer remarkable resistance to proteolytic degradation, a critical attribute for enhancing the in vivo half-life of peptide-based drugs.[2][3]

This guide provides an in-depth technical comparison of two such D-amino acids: D-phenylalanine (D-Phe) and its derivative, 4-(Hydroxymethyl)-D-phenylalanine (Hmd-D-Phe). While both share the D-configuration that imparts proteolytic stability, the addition of a hydroxymethyl group to the phenyl ring of Hmd-D-Phe introduces distinct physicochemical properties. Understanding the functional consequences of this subtle chemical modification is crucial for the rational design of proteins and peptides with tailored therapeutic and biophysical characteristics. We will explore the structural and functional ramifications of incorporating these two ncAAs and provide detailed experimental protocols for their comparative analysis.

Physicochemical Properties: A Tale of Two Side Chains

The primary difference between D-Phe and Hmd-D-Phe lies in their side-chain functionalities, which dictates their interactions within a protein structure.

PropertyD-phenylalanine (D-Phe)This compound (Hmd-D-Phe)
Structure
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₃
Molecular Weight 165.19 g/mol 195.22 g/mol
Side Chain Polarity Nonpolar, HydrophobicPolar, Hydrophilic
Hydrogen Bonding The aromatic ring can act as a weak hydrogen bond acceptor.The hydroxyl group is a hydrogen bond donor and acceptor.

The benzyl side chain of D-Phe is purely hydrophobic, favoring packing in the protein core and engaging in van der Waals and π-π stacking interactions.[4] In contrast, the hydroxymethyl group of Hmd-D-Phe introduces a polar, hydrophilic character and the capacity for hydrogen bonding.[5] This seemingly minor alteration can have profound effects on protein structure, stability, and function.

Functional Consequences of Incorporation

Protein Structure and Conformation

The incorporation of a D-amino acid inherently perturbs the local backbone conformation of a peptide chain, which typically adopts an L-amino acid-based secondary structure (e.g., α-helix or β-sheet). This local disruption can be beneficial for breaking undesirable secondary structures or inducing specific turns.

The side chain of Hmd-D-Phe can further influence local conformation through the formation of intramolecular hydrogen bonds with nearby backbone amide or carbonyl groups, or with other polar side chains.[6] This could lead to more defined and potentially novel local structural motifs compared to the less interactive side chain of D-Phe.

Protein Stability

Proteolytic Stability: The most significant and well-documented advantage of incorporating D-amino acids is the enhanced resistance to proteolysis.[1][2][3] Proteases are stereospecific enzymes that recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's active site, thereby preventing degradation. Both D-Phe and Hmd-D-Phe are expected to confer a significant increase in proteolytic stability compared to their L-counterparts.

Thermal Stability: The impact on thermal stability is more nuanced. The hydrophobic side chain of D-Phe, when buried in the protein core, can contribute favorably to the hydrophobic effect, a major driving force for protein folding and stability.[7] The introduction of the polar hydroxymethyl group of Hmd-D-Phe into a hydrophobic core could be destabilizing. However, if this group can form favorable hydrogen bonds within the folded structure, it could enhance thermal stability. The net effect on the melting temperature (Tm) will depend on the specific structural context of the substitution. The presence of benzyl alcohol, a compound with a similar side-chain to Hmd-D-Phe, has been shown to induce protein aggregation in some cases, suggesting that high local concentrations of this side chain on a protein surface could potentially influence aggregation propensity.[8][9]

Binding Affinity and Biological Activity

The substitution of an L-amino acid with a D-amino acid at a protein-ligand or protein-protein interface can drastically alter binding affinity. This is because the stereochemistry of the side chain is critical for precise molecular recognition.

The addition of the hydroxymethyl group on Hmd-D-Phe provides a new potential interaction point. This hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming a new, favorable interaction with a binding partner that is not possible with the nonpolar side chain of D-Phe. This could lead to:

  • Enhanced Binding Affinity: If the hydroxyl group forms a strong hydrogen bond with the target, the binding affinity (KD) could be significantly increased.

  • Altered Specificity: The new interaction could favor binding to a different target or a different binding mode on the same target, thereby altering the protein's specificity.

The purely hydrophobic nature of the D-Phe side chain will favor interactions with hydrophobic pockets on a binding partner.[10]

Hypothetical Comparative Data

To illustrate the potential differences, the following table presents hypothetical experimental data for a bioactive peptide where a key L-phenylalanine has been replaced with either D-Phe or Hmd-D-Phe.

ParameterOriginal Peptide (L-Phe)D-Phe Modified PeptideHmd-D-Phe Modified Peptide
Melting Temperature (Tm) 55 °C54 °C57 °C
Binding Affinity (KD) to Target 100 nM500 nM50 nM
Proteolytic Half-life (in serum) 5 minutes> 24 hours> 24 hours

This is a hypothetical example to illustrate potential outcomes. Actual results will be protein- and context-dependent.

Experimental Protocols for Comparative Analysis

To empirically determine the functional differences between proteins containing D-Phe and Hmd-D-Phe, a series of biophysical and structural analyses are required.

Site-Specific Incorporation of Unnatural Amino Acids

The site-specific incorporation of D-Phe and Hmd-D-Phe into a target protein in E. coli can be achieved using the amber stop codon suppression methodology.[11] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA.

Workflow for Unnatural Amino Acid Incorporation

cluster_0 Plasmid Preparation cluster_1 Cell Culture and Expression cluster_2 Purification and Verification P1 Target gene with amber (TAG) codon at desired site C1 Co-transform E. coli with both plasmids P1->C1 P2 Orthogonal aaRS/tRNA plasmid P2->C1 C2 Grow cells in media supplemented with ncAA C1->C2 C3 Induce protein expression C2->C3 PU1 Cell lysis and protein purification (e.g., His-tag) C3->PU1 PU2 Verify incorporation (e.g., Mass Spectrometry) PU1->PU2

Caption: Workflow for site-specific incorporation of ncAAs.

Step-by-Step Protocol:

  • Plasmid Construction:

    • Introduce an amber stop codon (TAG) at the desired amino acid position in the gene of interest using site-directed mutagenesis.

    • Obtain or construct a plasmid expressing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., from M. jannaschii). The aaRS should be evolved to specifically recognize either D-Phe or Hmd-D-Phe.

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the target gene and the aaRS/tRNA plasmid.

  • Protein Expression:

    • Grow the transformed cells in a rich medium (e.g., LB) to a suitable optical density (OD₆₀₀ ≈ 0.6-0.8).

    • Supplement the medium with the desired ncAA (D-Phe or Hmd-D-Phe) to a final concentration of 1-2 mM.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., immobilized metal affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the successful incorporation of the ncAA at the correct site using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Thermal Shift Assay (TSA) for Stability Comparison

TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein.[12][13]

Workflow for Thermal Shift Assay

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis S1 Mix purified protein with SYPRO Orange dye S2 Aliquot into 96-well PCR plate S1->S2 D1 Place plate in a real-time PCR machine S2->D1 D2 Increase temperature incrementally D1->D2 D3 Measure fluorescence at each step D2->D3 A1 Plot fluorescence vs. temperature D3->A1 A2 Fit data to a sigmoidal curve A1->A2 A3 Determine the melting temperature (Tm) A2->A3

Caption: Workflow for a Thermal Shift Assay experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • In a 96-well PCR plate, prepare reactions containing the purified protein (with D-Phe or Hmd-D-Phe) at a final concentration of 2-5 µM in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C at 1°C/minute).

  • Data Collection: Measure the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve will be sigmoidal. The midpoint of the transition, where 50% of the protein is unfolded, is the melting temperature (Tm).

    • Compare the Tm values of the protein containing D-Phe and Hmd-D-Phe to assess their relative thermal stabilities.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[2][14]

Workflow for Surface Plasmon Resonance

cluster_0 Immobilization cluster_1 Binding Assay cluster_2 Data Analysis I1 Immobilize ligand (binding partner) on a sensor chip B1 Flow analyte (protein with ncAA) over the chip I1->B1 B2 Measure association (kon) B1->B2 B3 Flow buffer to measure dissociation (koff) B2->B3 A1 Generate sensorgrams B3->A1 A2 Fit data to a binding model A1->A2 A3 Calculate KD (koff/kon) A2->A3

Caption: Workflow for an SPR binding analysis.

Step-by-Step Protocol:

  • Chip Preparation: Immobilize the ligand (the binding partner of the protein of interest) onto the surface of an SPR sensor chip.

  • Binding Measurement:

    • Inject a series of concentrations of the analyte (the purified protein containing either D-Phe or Hmd-D-Phe) over the sensor surface and monitor the change in the SPR signal, which is proportional to the mass bound. This is the association phase.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

    • Compare the kinetic and affinity constants for the D-Phe and Hmd-D-Phe containing proteins.

X-ray Crystallography for Structural Determination

X-ray crystallography can provide an atomic-resolution three-dimensional structure of the protein, allowing for the direct visualization of the incorporated ncAA and its interactions.[15]

Workflow for X-ray Crystallography

cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution C1 Screen for crystallization conditions C2 Grow single, high-quality crystals C1->C2 D1 Expose crystal to an X-ray beam C2->D1 D2 Collect diffraction pattern D1->D2 S1 Process diffraction data D2->S1 S2 Determine electron density map S1->S2 S3 Build and refine the atomic model S2->S3

Caption: Workflow for protein structure determination by X-ray crystallography.

Step-by-Step Protocol:

  • Crystallization:

    • Screen a wide range of conditions (precipitants, buffers, pH) to find conditions that yield protein crystals.

    • Optimize these conditions to grow large, well-ordered single crystals.

  • Data Collection:

    • Mount a crystal and expose it to a high-intensity X-ray beam (typically at a synchrotron).

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to determine the unit cell dimensions and symmetry.

    • Solve the "phase problem" to generate an electron density map.

    • Build an atomic model of the protein into the electron density map and refine it.

  • Analysis: Analyze the final structure to observe the conformation of the incorporated D-amino acid and its interactions with the surrounding residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Conformation

NMR spectroscopy can provide information about the structure and dynamics of the protein in solution.[9][16]

Workflow for NMR Spectroscopy

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis P1 Express and purify isotopically labeled protein (¹⁵N, ¹³C) D1 Acquire multidimensional NMR spectra (e.g., HSQC) P1->D1 A1 Assign chemical shifts D1->A1 A2 Analyze peak positions and intensities for structural and dynamic information A1->A2

Caption: General workflow for protein analysis by NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Express and purify the proteins containing D-Phe or Hmd-D-Phe with isotopic labels (e.g., ¹⁵N, ¹³C) for enhanced sensitivity and resolution.

  • Data Acquisition: Acquire a series of NMR experiments, such as ¹H-¹⁵N HSQC spectra, which provide a "fingerprint" of the protein, with one peak for each backbone amide.

  • Data Analysis:

    • Compare the HSQC spectra of the two modified proteins. Changes in chemical shifts of specific residues can indicate local conformational changes.

    • Perform relaxation experiments to probe the dynamics of the protein backbone and side chains in the vicinity of the incorporated ncAA.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a peptide agonist containing either D-Phe or Hmd-D-Phe. The enhanced stability and potentially altered binding affinity of such a peptide could lead to a more potent and longer-lasting therapeutic effect.

Hypothetical GPCR Signaling Pathway

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Peptide Agonist (with D-Phe or Hmd-D-Phe) GPCR GPCR Peptide->GPCR Binds and Activates G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Sources

A Comparative Guide to the Structural Analysis of Proteins Containing 4-(Hydroxymethyl)-D-phenylalanine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise atomic-level understanding of protein architecture is paramount. The strategic incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to probe and modulate biological function, enhance therapeutic properties, and facilitate structure determination. This guide provides an in-depth technical comparison and workflow for the structural analysis of proteins containing 4-(Hydroxymethyl)-D-phenylalanine (HMD-Phe), a synthetic analog of phenylalanine, using X-ray crystallography.

We will explore the rationale behind using HMD-Phe, detail the experimental pipeline from gene to structure, and compare its utility against other phenylalanine analogs. This guide is structured to provide not just a protocol, but the expert-driven causality behind each experimental choice, ensuring a robust and reproducible methodology.

The Rationale for this compound in Structural Biology

The introduction of ncAAs with unique functional groups can revolutionize protein engineering.[1] HMD-Phe, a derivative of phenylalanine, is of particular interest for several reasons:

  • Minimal Steric Perturbation : The addition of a hydroxymethyl (-CH₂OH) group to the para position of the phenyl ring is a relatively conservative modification, minimizing the risk of significant disruption to the protein's overall fold.

  • Novel Hydrogen Bonding Capability : The key feature is the hydroxyl group. Unlike the native phenylalanine, HMD-Phe can act as both a hydrogen bond donor and acceptor. This allows for the formation of new, specific interactions within the protein or with binding partners (e.g., ligands, other proteins), which can be used to stabilize specific conformations or enhance binding affinity.

  • A Subtle Probe for Active Sites : When incorporated into an enzyme's active site, the hydroxymethyl group can probe interactions with substrates and inhibitors, providing critical insights for rational drug design.

This guide will use Phenylalanine Hydroxylase (PAH), a well-studied enzyme responsible for converting phenylalanine to tyrosine, as a primary case study.[2][3][4][5][6] Although a public crystal structure of PAH containing HMD-Phe is not yet available, the extensive structural data for native and ligand-bound PAH provides an ideal framework for comparing and predicting the impact of such an incorporation.[7][8][9]

The Crystallographic Workflow: From Gene to High-Resolution Structure

The determination of a protein structure containing an ncAA is a multi-step process that demands precision at each stage. Success is predicated on the seamless execution of genetic incorporation, protein purification, crystallization, and diffraction data analysis.

Workflow cluster_gene Genetic Engineering cluster_expression Protein Expression cluster_purification Purification & QC cluster_crystallography X-ray Crystallography Gene Target Gene with Amber (TAG) Codon Plasmid Engineered Plasmid: Orthogonal tRNA/aaRS Pair Transformation Transform E. coli Plasmid->Transformation Culture Culture Cells with HMD-Phe Transformation->Culture Expression Induce Protein Expression Culture->Expression Lysis Cell Lysis Expression->Lysis Purification Multi-Step Chromatography (Affinity, IEX, SEC) Lysis->Purification QC Mass Spectrometry (Verification of Incorporation) Purification->QC Crystallization High-Throughput Crystallization Screening QC->Crystallization Diffraction Synchrotron X-ray Data Collection Crystallization->Diffraction Structure Structure Solution & Refinement Diffraction->Structure FinalModel FinalModel Structure->FinalModel Final Atomic Model (PDB Deposition)

Figure 1: Experimental workflow for HMD-Phe protein crystallography.
Step 1: Site-Specific Incorporation of HMD-Phe

The cornerstone of this technique is the precise replacement of a single, chosen amino acid with HMD-Phe. This is achieved through the genetic code expansion methodology.

Protocol:

  • Mutagenesis : Introduce an amber stop codon (TAG) at the desired amino acid position in the gene of interest (e.g., a specific phenylalanine residue in the PAH active site) using site-directed mutagenesis.

  • Orthogonal System : Co-transform an expression host (typically E. coli) with two plasmids:

    • The plasmid containing your mutated target gene.

    • A pEVOL-type plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[1] The aaRS is engineered to exclusively recognize HMD-Phe and charge the orthogonal tRNA, which in turn recognizes the amber codon.

  • Expression :

    • Grow the transformed cells in a suitable medium.

    • When the cell culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), supplement the medium with a final concentration of 1-2 mM HMD-Phe.

    • Induce protein expression with IPTG.

  • Verification (Trustworthiness Pillar) : After expression and initial purification, the successful and specific incorporation of HMD-Phe must be verified. This is non-negotiable for data integrity.

    • Method : Use Electrospray Ionization Mass Spectrometry (ESI-MS) on the intact protein.

    • Expected Result : A mass shift corresponding to the difference between HMD-Phe and the original amino acid. (Mass of HMD-Phe: ~195.22 Da; Mass of Phe: ~165.19 Da). This confirms that the modification is present and obviates downstream ambiguity.[10]

Step 2: Protein Purification

Homogeneity of the protein sample is absolutely critical for successful crystallization.[11] The purification protocol for an ncAA-containing protein largely mirrors standard procedures but requires stringent quality control.

Protocol:

  • Cell Lysis : Lyse the harvested cells using sonication or high-pressure homogenization.

  • Affinity Chromatography : If the protein has an affinity tag (e.g., His-tag, GST-tag), this is the first capture step.

  • Ion-Exchange Chromatography (IEX) : Further separate the protein based on surface charge. This step is crucial for removing partially translated fragments or mis-incorporated species.

  • Size-Exclusion Chromatography (SEC) : This is the final polishing step. It separates the protein by size and is critical for ensuring the sample is monodisperse (i.e., not aggregated), a prerequisite for forming well-ordered crystals.

Step 3: Protein Crystallization

Crystallization remains a highly empirical process, often described as more of an art than a science.[12] It involves slowly bringing a purified protein solution to a state of supersaturation, where the formation of a crystal lattice is thermodynamically favorable.

Challenges :

  • Flexibility : Proteins with flexible or disordered regions are notoriously difficult to crystallize.[13]

  • Purity : Any heterogeneity in the sample can inhibit the formation of a regular crystal lattice.[11]

  • Finding the Right Condition : The parameter space for crystallization (precipitant, pH, temperature, additives) is vast.[12]

Protocol:

  • Concentration : Concentrate the purified protein to 5-15 mg/mL in a simple, low-ionic-strength buffer.[11]

  • High-Throughput Screening : Use commercially available screens (e.g., from Hampton Research, Qiagen) that cover a wide range of conditions. The hanging-drop or sitting-drop vapor diffusion method is most common.

  • Optimization : Once initial "hits" (small crystals or crystalline precipitate) are identified, systematically vary the components of that condition (e.g., fine-tuning pH, precipitant concentration) to improve crystal size and quality. Additives like DL-Threonine have also been shown to promote crystallization in some cases.[14]

Step 4 & 5: Data Collection and Structure Determination

Once suitable crystals are grown, their atomic structure can be determined.

Protocol:

  • Cryo-protection : Soak the crystal in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice crystal formation when flash-cooled.

  • Data Collection : Flash-cool the crystal in liquid nitrogen and mount it on a goniometer at a synchrotron beamline. The intense, collimated X-rays produced by a synchrotron are necessary for high-resolution data collection from macromolecular crystals.

  • Structure Solution :

    • Molecular Replacement : If a structure of a similar protein (a homolog) exists, it can be used as a search model to solve the "phase problem" and generate an initial electron density map. For our case study, an existing PAH structure would be used.[3][5]

    • Model Building and Refinement : Manually build the HMD-Phe residue into the electron density map using software like Coot. Iteratively refine the atomic coordinates against the experimental diffraction data using programs like Phenix or REFMAC5.

  • Validation : The final model is rigorously checked for geometric correctness and agreement with the data using tools like MolProbity. The final coordinates are then deposited in the Protein Data Bank (PDB).[15]

Comparative Analysis: HMD-Phe vs. Other Phenylalanine Analogs

The choice of ncAA is dictated by the scientific question. HMD-Phe offers unique advantages but should be compared with other commonly used phenylalanine analogs.

FeaturePhenylalanine (Phe) 4-(Hydroxymethyl)-Phe (HMD-Phe) 4-Iodo-Phe (I-Phe) 4-Acetyl-Phe (Ac-Phe) 4-Fluoro-Phe (F-Phe)
Primary Use Native structure & functionProbing H-bonds, enhancing affinityPhasing (SAD/MAD), heavy atom probeBio-orthogonal chemistry, crosslinking¹⁹F-NMR, modulating electronics
Key Functional Group PhenylPhenyl + Hydroxyl (-OH)Phenyl + Iodine (-I)Phenyl + Acetyl (-COCH₃)Phenyl + Fluorine (-F)
Unique Interaction Hydrophobic, π-stackingHydrogen bonding (donor/acceptor)Halogen bonding, anomalous scatteringKetone chemistry (e.g., oxime ligation)Altered cation-π interactions
Steric Impact BaselineMinor increaseModerate increaseModerate increaseMinimal
Electronic Effect NeutralWeakly electron-donatingWeakly electron-withdrawingStrongly electron-withdrawingStrongly electron-withdrawing
Reference -This Guide[16]

Expert Insights :

  • For de novo structure solution without a homologous model, incorporating a heavy atom like 4-Iodo-Phe is superior, as the iodine atom provides a strong anomalous signal for phasing.

  • For site-specific chemical modification or cross-linking studies, 4-Acetyl-Phe is the amino acid of choice due to the unique reactivity of its ketone group.

  • 4-Fluoro-Phe is excellent for studying electronic effects on protein stability and binding, and for use in NMR studies, but offers little advantage for X-ray crystallography itself.[16]

  • HMD-Phe occupies a unique niche. Its primary advantage lies in the subtle art of modulating biological interactions . The ability to introduce a new hydrogen bond can be used to "lock" a protein in a specific state or to map out key interactions in a ligand-binding pocket, providing invaluable data for drug design.

Case Study: Phenylalanine Hydroxylase (PAH)

PAH is a tetrameric, iron-dependent enzyme.[4][6] Its structure has been solved in various states, revealing a complex architecture with a regulatory domain, a catalytic domain, and an oligomerization domain.[3][5]

Let's consider incorporating HMD-Phe at a key position, for instance, replacing a phenylalanine near the active site.

Hypothetical Impact & Analysis :

  • Location : Choose a Phe residue that lines the substrate-binding pocket but does not directly coordinate the catalytic iron.

  • Structural Hypothesis : The introduction of the hydroxymethyl group could form a new hydrogen bond with a backbone carbonyl or a polar residue on the opposite side of the pocket. This might slightly alter the pocket's conformation or enhance the binding of the cofactor, tetrahydrobiopterin.

  • Crystallographic Analysis : After solving the structure of PAH with HMD-Phe, the key analysis would be a direct superposition with the wild-type structure.

    • Difference Electron Density Maps (Fo-Fc) : These maps would clearly show positive density for the new -CH₂OH group, confirming its position and orientation.

    • Interaction Analysis : The refined model would be analyzed to measure the distances and angles of the new potential hydrogen bonds. A distance of ~2.8-3.2 Å between the hydroxyl oxygen and a suitable acceptor/donor would confirm the interaction.

    • Conformational Changes : The root-mean-square deviation (RMSD) between the wild-type and modified protein backbones would be calculated to quantify any structural perturbations.

The table below presents typical data one would obtain and report for such a crystallographic study, based on published data for a high-resolution PAH structure.[9]

Data Collection & Refinement Value (Illustrative Example)
PDB Codee.g., XXXX
Space groupe.g., P2₁
Cell dimensions (a, b, c; Å)e.g., 70.9, 85.3, 74.9
Resolution (Å)35.0 - 2.1 (2.15 - 2.10)
R-merge0.08 (0.45)
I / σ(I)15.2 (2.5)
Completeness (%)99.8 (99.5)
Redundancy6.1 (5.9)
Refinement
No. of reflections45,120
R-work / R-free0.19 / 0.23
No. of atoms (Protein/Solvent)3,150 / 250
B-factors (Protein/Solvent)35.4 / 41.2
Ramachandran (Favored/Allowed %)98.0 / 2.0
RMSD (Bonds/Angles)0.005 Å / 1.1°
(Values in parentheses are for the highest resolution shell)

This rigorous data presentation is essential for the trustworthiness and validation of the determined structure.

Conclusion

The use of this compound in X-ray crystallography provides a unique tool for the fine-tuning and detailed investigation of protein structure and function. While the experimental pipeline is complex and requires meticulous execution and validation, the potential rewards are substantial. The ability to introduce novel hydrogen-bonding interactions offers a level of precision in probing molecular recognition that is not achievable with canonical amino acids or many other synthetic analogs. For drug development professionals and structural biologists, mastering this technique opens a new avenue for designing more potent and specific therapeutics and for dissecting the fundamental mechanisms of biological systems at the atomic level.

References

  • Structural studies on phenylalanine hydroxylase and implications toward understanding and treating phenylketonuria. PubMed, [Link]

  • Structure of full-length human phenylalanine hydroxylase in complex with tetrahydrobiopterin. Proceedings of the National Academy of Sciences, [Link]

  • Phenylalanine hydroxylase. Wikipedia, [Link]

  • First structure of full-length mammalian phenylalanine hydroxylase reveals the architecture of an autoinhibited tetramer. Proceedings of the National Academy of Sciences, [Link]

  • Structure of full-length human phenylalanine hydroxylase in complex with tetrahydrobiopterin. PubMed Central, [Link]

  • New crystallization method to ease study of protein structures. Argonne National Laboratory, [Link]

  • Protein crystallization. Wikipedia, [Link]

  • Crystal structure of human phenylalanine hydroxylase in complex with a pharmacological chaperone. Protein Data Bank Japan, [Link]

  • Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. YouTube, [Link]

  • Sample Preparation for Crystallization. Hampton Research, [Link]

  • Solved protein structure holds key to much-needed therapies for metabolic disorder. ScienceDaily, [Link]

  • Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. PubMed Central, [Link]

  • Crystallization and preliminary X-ray analysis of phenylalanine hydroxylase from rat liver. PubMed, [Link]

  • Identification of the Allosteric Site for Phenylalanine in Rat Phenylalanine Hydroxylase. PubMed Central, [Link]

  • Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Publishing, [Link]

  • Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine. PubMed, [Link]

  • Early Protein Crystallography. UMass Amherst, [Link]

  • Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII. PubMed Central, [Link]

  • Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. PubMed Central, [Link]

  • The polymorphs of L-phenylalanine. PubMed, [Link]

  • Identification of the Allosteric Site for Phenylalanine in Rat Phenylalanine Hydroxylase. PubMed, [Link]

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A Senior Application Scientist's Guide to 4-(Hydroxymethyl)-D-phenylalanine and its Analogs in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Unnatural Amino Acids

In the landscape of modern drug development, peptides occupy a unique and valuable space between small molecules and large biologics.[1][2] However, native peptides often suffer from poor metabolic stability and limited oral bioavailability, hindering their therapeutic potential.[3] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach to overcome these limitations.[4][5] By moving beyond the canonical 20 amino acids, researchers can precisely modulate the physicochemical properties of peptides to enhance efficacy, stability, and target selectivity.[3][5]

Phenylalanine, with its versatile aromatic side chain, is a frequent scaffold for modification.[6] Functionalized phenylalanine analogs offer a sophisticated toolkit for medicinal chemists. Modifications to the phenyl ring can introduce new interaction points, block metabolic pathways, and constrain peptide conformation to favor a bioactive state.[7] This guide provides an in-depth comparison of 4-(Hydroxymethyl)-D-phenylalanine, a unique UAA, with other key functionalized phenylalanine analogs, offering field-proven insights for researchers in drug discovery.

Comparative Analysis of Physicochemical Properties

The choice of a specific phenylalanine analog is a critical experimental decision, driven by the desired modulation of the final peptide's properties. The introduction of different functional groups onto the phenyl ring fundamentally alters its electronic, steric, and hydrogen-bonding capabilities. This compound is particularly noteworthy for introducing a benzylic hydroxyl group, which can act as both a hydrogen bond donor and acceptor, increasing polarity while maintaining aromatic character.

The use of the D-enantiomer is a deliberate choice aimed at enhancing metabolic stability. Peptides incorporating D-amino acids are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[7]

Below is a comparative summary of key physicochemical properties for this compound and other commonly used analogs.

Analog Structure Molecular Weight ( g/mol ) Key Physicochemical Features & Rationale for Use
D-Phenylalanine C₉H₁₁NO₂165.19Nonpolar, hydrophobic aromatic side chain. D-isomer provides proteolytic resistance.[8][]
This compound C₁₀H₁₃NO₃195.22Introduces a polar hydroxyl group for potential H-bonding; increases hydrophilicity. D-isomer confers metabolic stability.[10][11]
4-Fluoro-D-phenylalanine C₉H₁₀FNO₂183.18Fluorine is a small, highly electronegative atom that minimally increases steric bulk but can alter electronic properties and block metabolic oxidation at the C-H bond, enhancing stability.[12]
4-Bromo-D-phenylalanine C₉H₁₀BrNO₂244.09Bromine adds significant steric bulk and hydrophobicity; can participate in halogen bonding and serves as a reactive handle for further modifications.[13][14]
L-3,4-Dihydroxyphenylalanine (L-DOPA) C₉H₁₁NO₄197.19Highly polar due to two hydroxyl groups (catechol). It is a natural product and a crucial precursor to the neurotransmitter dopamine.[15][16]

Performance in Biological Systems: A Comparative Overview

The true value of a UAA is measured by its impact on the biological performance of the peptide it modifies. Key performance metrics include metabolic stability, receptor binding affinity, and cellular transport.

Metabolic Stability

A primary driver for using functionalized D-phenylalanine analogs is to increase the in vivo half-life of peptide therapeutics.[7] The carbon-hydrogen bonds on the phenyl ring are susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Halogenation: Replacing a hydrogen atom with a halogen, such as in 4-Fluoro-D-phenylalanine, can effectively block this metabolic pathway, prolonging the peptide's circulation time.[7][12]

  • D-Configuration: As previously mentioned, the D-stereochemistry of the alpha-carbon provides robust resistance to proteolytic cleavage, a major degradation pathway for peptides in the bloodstream.

This compound combines the advantage of D-configuration with a functional group that, while potentially a site for glucuronidation, does not typically undergo rapid oxidation in the same manner as an unsubstituted C-H bond.

Receptor Binding Affinity

The functional group on the phenyl ring can directly interact with the target receptor, influencing binding affinity and selectivity.

  • Hydrogen Bonding: The hydroxyl group of This compound can form hydrogen bonds with amino acid residues in a receptor's binding pocket. This can significantly increase binding affinity if the pocket has complementary H-bond donors or acceptors.

  • Hydrophobic and Aromatic Interactions: Analogs like 4-Bromo-D-phenylalanine can enhance binding through increased hydrophobic interactions. The introduction of D-phenylalanine itself into GnRH peptides has been shown to improve receptor binding affinities.[17]

  • Fine-Tuning Interactions: Studies on epidermal growth factor (hEGF) have shown that substituting a key phenylalanine residue with various unnatural analogs can either increase or decrease receptor affinity, demonstrating the high resolution of control these analogs provide for probing protein-ligand interactions.[18] For example, replacing Phe23 with 2-azaphenylalanine increased affinity, while 4-fluorophenylalanine reduced it, suggesting an asymmetric binding pocket.[18]

Cellular Uptake and Transporter Interaction

For intracellular targets, the ability of a peptide or amino acid analog to cross the cell membrane is critical. The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids like phenylalanine and is often overexpressed in cancer cells.[19][20]

  • Structure-Activity Relationship for LAT1: Research has demonstrated that substitutions on the phenyl ring significantly affect LAT1 affinity and selectivity.[19] For instance, an iodine atom at the 2-position of L-phenylalanine markedly improves LAT1 affinity and selectivity, whereas an iodo-group at the 3-position increases affinity for both LAT1 and the related transporter LAT2.[19]

  • Implications for this compound: While specific LAT1 transport data for this compound is not extensively documented, the increased polarity from the hydroxyl group may influence its interaction with the transporter's binding site. This highlights the need for empirical testing when designing analogs for specific delivery systems.

A Special Case: Comparison with L-DOPA

L-DOPA is perhaps the most well-known functionalized phenylalanine analog, serving as the gold-standard treatment for Parkinson's disease.[16] While both it and this compound are hydroxylated phenylalanines, their structures and biological roles are profoundly different.

  • Structural and Functional Distinction: L-DOPA is a catechol and a prodrug that crosses the blood-brain barrier and is converted into the neurotransmitter dopamine.[15][21] Its therapeutic effect relies on this metabolic conversion. In contrast, this compound is primarily used as a structural building block in peptide synthesis to confer specific properties (stability, binding) to a larger molecule.[10]

  • Stereochemistry and Metabolism: L-DOPA is the active enantiomer for dopamine synthesis. Interestingly, studies have shown that D-DOPA can also be converted to dopamine in the brain, albeit with a delayed onset, suggesting a different metabolic pathway.[22] This underscores the critical importance of stereochemistry in determining the biological activity and pharmacokinetic profile of an analog.

The pathway below illustrates the central role of L-tyrosine and L-DOPA in catecholamine biosynthesis, a pathway distinct from the application of synthetic analogs like this compound in peptide design.

SPPS_Workflow cluster_0 Resin 1. Start with Resin Support Deprotection1 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Wash Deprotection1->Wash1 Coupling 4. Couple Next Fmoc-AA-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Deprotection_Final 6. Final Fmoc Deprotection Loop->Deprotection_Final Cleavage 7. Cleave from Resin & Remove Side-Chain Protecting Groups (e.g., TFA Cocktail) Deprotection_Final->Cleavage Purification 8. Purify Peptide (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for a Coupling Step:

  • Resin Preparation: Start with a resin support (e.g., Rink Amide resin) to which the C-terminal amino acid has been attached.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating it with a solution of 20% piperidine in dimethylformamide (DMF) for 10-20 minutes.

  • Washing: The resin is thoroughly washed with DMF followed by dichloromethane (DCM) and DMF again to remove excess piperidine and byproducts.

  • Activation and Coupling: In a separate vessel, the incoming Fmoc-protected amino acid (e.g., Fmoc-4-(hydroxymethyl)-D-phenylalanine) is pre-activated. A typical activation solution consists of the amino acid (3 eq.), a coupling reagent like HBTU (2.9 eq.), and a base like diisopropylethylamine (DIEA) (6 eq.) in DMF. This activation mixture is added to the washed resin. The coupling reaction is allowed to proceed for 1-2 hours.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Washing: The resin is washed again as in step 3 to remove excess reagents.

  • Iteration: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

  • Purification: The crude peptide is precipitated, lyophilized, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound represents a highly valuable, albeit specialized, tool in the arsenal of the peptide chemist. Its unique combination of a D-configuration for proteolytic resistance and a polar hydroxymethyl group for hydrogen bonding offers a distinct advantage over simple nonpolar analogs or highly reactive analogs like L-DOPA. The decision to incorporate it, or any other functionalized analog, must be a strategic one, guided by a deep understanding of the target biology and the desired pharmacokinetic profile. By leveraging the principles of metabolic stability, receptor interaction, and synthesis outlined in this guide, researchers can make informed decisions to engineer smarter, more effective peptide-based therapeutics.

References

Sources

A Senior Application Scientist's Guide to Comparative Activity Assays for Enzymes Containing 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Why" of Engineering with 4-(Hydroxymethyl)-D-phenylalanine

The deliberate incorporation of non-canonical amino acids (ncAAs) into the active sites of enzymes is a transformative strategy in protein engineering.[1][2] It shatters the limitations of the 20 canonical amino acids, opening avenues to create biocatalysts with enhanced stability, novel substrate specificities, or entirely new-to-nature functionalities.[3][4] This guide focuses on enzymes engineered with this compound (hm-D-Phe), a unique ncAA. The introduction of a hydroxymethyl group into the phenyl ring of phenylalanine can introduce critical new functionalities within an active site, such as novel hydrogen-bonding interactions, altered steric bulk, and a potential site for post-translational chemical modification.

The D-configuration of this amino acid is particularly relevant for engineering enzymes involved in the synthesis of valuable D-amino acids, which are key chiral building blocks for pharmaceuticals like antibiotics and chemotherapeutics.[5] However, the successful engineering of an enzyme is only half the story. Rigorous, quantitative, and validated activity assays are paramount to characterizing these bespoke biocatalysts. This guide provides a comparative framework for selecting and implementing the most appropriate assay methodology, explaining the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Foundational Concepts in Assay Design for Engineered Enzymes

Before comparing specific assay types, it is crucial to establish a logical framework for assay selection. The introduction of an ncAA like hm-D-Phe may subtly or dramatically alter the enzyme's catalytic mechanism, stability, and kinetic properties. Therefore, the choice of an assay is not merely a procedural step but a critical part of the scientific investigation.

A primary validation step, prerequisite to any activity assay, is confirming the successful and site-specific incorporation of the ncAA. This is typically achieved using high-resolution mass spectrometry (either on the intact protein or on trypsin-digested fragments), which can verify the expected mass shift corresponding to the incorporated hm-D-Phe.[6]

Logical Workflow for Assay Selection and Validation

The process of selecting an assay for a novel engineered enzyme should be systematic. The goal is to move from a qualitative confirmation of activity to a quantitative characterization of its kinetic parameters.

Assay_Selection_Workflow cluster_prep Phase 1: Preparation & Verification cluster_screening Phase 2: Assay Development & Screening cluster_quant Phase 3: Quantitative Kinetic Analysis P1 Express & Purify Wild-Type (WT) and hm-D-Phe Variant Enzymes P2 Verify hm-D-Phe Incorporation (e.g., Mass Spectrometry) P1->P2 Crucial QC Step S1 Select Potential Assay Methods (Spectrophotometric, Fluorescent, etc.) P2->S1 S2 Initial Activity Screen: Qualitative 'Yes/No' Result S1->S2 S3 Optimize Assay Conditions (pH, Temp, Buffer, [Substrate]) S2->S3 If Activity Detected Q1 Perform Full Kinetic Assays (Substrate & Cofactor Titrations) S3->Q1 Q2 Determine Kinetic Parameters (Km, Vmax, kcat, kcat/Km) Q1->Q2 Q3 Compare WT vs. hm-D-Phe Variant Q2->Q3

Caption: Workflow for selecting and validating an enzyme activity assay.

Part 2: Comparative Guide to Activity Assay Methodologies

The two most common and versatile methods for monitoring enzyme activity are spectrophotometric and fluorescence-based assays.[7][8] Their applicability to an hm-D-Phe-containing enzyme depends on the nature of the reaction it catalyzes and the available substrates.

FeatureSpectrophotometric AssaysFluorescence-Based Assays
Principle Measures change in absorbance of a chromophore (substrate, product, or cofactor) over time.[9]Measures change in fluorescence of a fluorophore (substrate, product, or probe) over time.[9]
Sensitivity Moderate (typically µM to mM range).High to Very High (typically nM to µM range).[7]
Cost Generally lower cost for reagents and instrumentation.Can be more expensive due to specialized substrates and detectors.
Interference High background absorbance from buffers, substrates, or cellular lysates can be problematic.Inner filter effects, quenching, and background fluorescence from assay components can interfere.
Common Use Case Ideal for oxidoreductases that utilize NAD(P)H cofactors, which have a distinct absorbance at 340 nm.[10]Excellent for detecting low levels of enzyme activity or for high-throughput screening applications.[11][12]
Example A designer dehydrogenase converting a phenylpyruvate derivative to hm-D-Phe, monitored by NADH oxidation.A protease cleaving a peptide substrate, releasing a fluorescent reporter group.

Part 3: Experimental Protocols & Data Interpretation

Here, we provide detailed, self-validating protocols for two hypothetical scenarios involving a "Designer D-Amino Acid Dehydrogenase" engineered with this compound in its active site. This enzyme is designed to catalyze the reductive amination of 4-(hydroxymethyl)-phenylpyruvate to hm-D-Phe, using NADH as a cofactor.

Method A: Continuous Spectrophotometric Assay

This assay is ideal as it directly monitors the consumption of the NADH cofactor, which has a strong, distinct absorbance peak at 340 nm.[13]

Causality: We choose this continuous assay because it allows for the real-time measurement of the initial reaction velocity (V₀), which is essential for accurate kinetic analysis. Monitoring NADH depletion is a direct and reliable proxy for the rate of product formation.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0. Ensure pH is stable at the desired reaction temperature (e.g., 37°C).

    • Substrate Stock: 100 mM 4-(hydroxymethyl)-phenylpyruvate in Assay Buffer.

    • Cofactor Stock: 10 mM NADH in Assay Buffer. Prepare fresh and keep on ice, protected from light.

    • Enzyme Stocks: Prepare stock solutions of purified Wild-Type (WT) and hm-D-Phe variant enzymes in Assay Buffer (e.g., 1 mg/mL). Determine the precise active site concentration if possible using titration methods.[14]

  • Reaction Setup (in a 1 mL quartz cuvette):

    • Add 900 µL of Assay Buffer to the cuvette.

    • Add 20 µL of 10 mM NADH (final concentration: 200 µM).

    • Add 10-50 µL of enzyme stock (adjust volume to achieve a linear rate of absorbance change over 1-2 minutes).

    • Equilibrate the mixture in a temperature-controlled spectrophotometer at 37°C for 5 minutes.

  • Initiation and Data Acquisition:

    • Initiate the reaction by adding 20 µL of 100 mM substrate stock (final concentration: 2 mM). Mix quickly by gentle inversion or with a cuvette stirrer.

    • Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 5 seconds for 3-5 minutes.

  • Self-Validating Controls (Mandatory):

    • No Enzyme Control: Replace enzyme volume with Assay Buffer. Expect no significant change in A₃₄₀.

    • No Substrate Control: Replace substrate volume with Assay Buffer. Expect no significant change in A₃₄₀.

    • Wild-Type Comparison: Run the identical assay using the WT enzyme to establish a baseline for activity comparison.

  • Data Analysis:

    • Determine the initial linear rate of reaction (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * mg of Enzyme)

Method B: Fluorescence-Based Coupled Assay

If a direct assay is not feasible (e.g., no chromophoric substrate/product), a coupled assay can be employed. Here, the product of the first reaction (hm-D-Phe) becomes the substrate for a second, reporter enzyme that generates a fluorescent signal. For example, we can couple our dehydrogenase reaction to a hypothetical "D-Amino Acid Oxidase" that reacts with hm-D-Phe to produce H₂O₂, which is then detected using a fluorescent probe like Amplex Red.

Causality: This method provides an amplification of the signal and is extremely sensitive, making it suitable for enzymes with low activity or when only small amounts of protein are available. The choice of coupling enzyme and probe must be carefully validated to ensure it is not rate-limiting and does not interfere with the primary enzyme.

Coupled_Assay_Diagram cluster_primary Primary Reaction (Enzyme of Interest) cluster_secondary Coupled Reporter Reaction Substrate 4-(hydroxymethyl)- phenylpyruvate + NADH Enzyme1 Designer Dehydrogenase (hm-D-Phe variant) Substrate->Enzyme1 Product1 4-(Hydroxymethyl)- D-phenylalanine + NAD+ Enzyme1->Product1 Enzyme2 D-Amino Acid Oxidase (Coupling Enzyme) Product1->Enzyme2 Product becomes substrate Product2 H₂O₂ Enzyme2->Product2 HRP Horseradish Peroxidase Product2->HRP Probe Amplex Red (Non-fluorescent) Probe->HRP Signal Resorufin (Fluorescent) HRP->Signal

Sources

A Senior Application Scientist's Guide to the Validation of 4-(Hydroxymethyl)-D-phenylalanine Incorporation Using Protein Sequencing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to introduce novel functionalities into proteins.[1][2] The ability to install bio-orthogonal handles, fluorescent probes, or unique chemical moieties at precise locations opens up new avenues for creating therapeutic proteins with enhanced properties, studying protein structure and function, and developing novel bioconjugates.[3][4] One such ncAA of interest is 4-(Hydroxymethyl)-D-phenylalanine, a synthetic amino acid that can be incorporated into proteins to introduce a reactive benzyl alcohol group. However, the successful incorporation of any ncAA must be rigorously validated to ensure the fidelity and homogeneity of the final protein product.

This guide provides an in-depth comparison of the two primary protein sequencing methodologies—Edman degradation and mass spectrometry—for the validation of this compound incorporation. As a senior application scientist, my goal is to not only present the protocols but also to elucidate the underlying principles and strategic considerations that will enable you to make informed decisions for your specific research needs.

The Imperative of Validation: Ensuring Fidelity in Protein Engineering

The site-specific incorporation of ncAAs is typically achieved through the use of an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[1][5] This system is designed to uniquely recognize the ncAA and a specific codon (often a nonsense codon like the amber stop codon, TAG) that has been introduced at the desired site in the gene encoding the protein of interest.[6] While powerful, these systems are not always perfectly efficient, which can lead to a heterogeneous population of proteins. Potential outcomes at the target codon include:

  • Successful incorporation of the ncAA.

  • Termination of translation (in the case of nonsense codon suppression).

  • Mis-incorporation of a canonical amino acid.

Therefore, robust analytical methods are essential to confirm that the ncAA has been incorporated at the correct position with high fidelity.

A Comparative Analysis of Protein Sequencing Techniques

The two most established methods for protein sequencing are Edman degradation and mass spectrometry. While both can provide sequence information, they operate on fundamentally different principles and offer distinct advantages and disadvantages for the validation of ncAA incorporation.

FeatureEdman DegradationMass Spectrometry (Bottom-Up)
Principle Stepwise chemical cleavage and identification of N-terminal amino acids.[7][8][9]Enzymatic digestion of the protein into peptides, followed by mass analysis of the peptides and their fragments.[10]
Throughput Low; one residue per cycle.High; can analyze complex mixtures of peptides in a single run.
Sensitivity Picomole range.[8]Femtomole to attomole range.
Sequence Coverage Typically limited to the first 20-60 N-terminal residues.[7][11]Can achieve 100% sequence coverage with the use of multiple proteases.[12]
Handling of ncAAs Can directly identify the modified phenylthiohydantoin (PTH)-amino acid derivative if properly characterized.[13]Identifies the ncAA by the specific mass shift it imparts on the peptide. Requires modification of search parameters.
Database Dependency Independent of sequence databases.[14]Heavily reliant on protein sequence databases for peptide identification.
PTM Analysis Limited; N-terminal modifications can block the reaction.[8]Excellent for identifying and localizing post-translational modifications.[11][15]
Cost High per residue due to specialized instrumentation and reagents.Can be more cost-effective for whole-protein sequencing.
Key Advantage Provides direct, unambiguous identification of N-terminal residues.High throughput, sensitivity, and ability to characterize the entire protein, including modifications.
Key Limitation Limited sequence length and low throughput.[11]Indirect identification of amino acids based on mass; requires careful data analysis to avoid ambiguity.[16][17]

Deep Dive into Methodologies

Edman Degradation: The Classic Approach for N-Terminal Validation

Edman degradation provides a direct and sequential identification of amino acids from the N-terminus of a protein or peptide.[9] This method is particularly useful for confirming the identity of the initial amino acid residues, which can be critical if the ncAA is incorporated near the N-terminus.

Caption: Bottom-Up Mass Spectrometry Workflow for ncAA Validation.

  • Protein Digestion: The protein containing this compound is denatured, reduced, and alkylated, followed by digestion with a specific protease (e.g., trypsin). To achieve full sequence coverage, it is advisable to perform parallel digestions with other proteases (e.g., chymotrypsin, Glu-C). [12]2. LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

  • Fragmentation: Selected peptides are then isolated and fragmented (MS/MS scan) to generate a series of fragment ions.

  • Data Analysis: The MS/MS spectra are searched against a protein database containing the sequence of the target protein. Crucially, the search parameters must be modified to include the mass of this compound as a variable modification.

The key to identifying the ncAA is the mass difference it introduces.

Amino AcidMonoisotopic Mass (Da)
Phenylalanine (Phe)147.06841
This compound 195.08412
Mass Shift (vs. Phe) +48.01571

When analyzing the MS data, you would look for a peptide where a phenylalanine residue is expected, but the peptide's measured mass corresponds to the incorporation of this compound. The fragmentation pattern in the MS/MS spectrum will then confirm the location of this mass modification within the peptide sequence.

Strategic Considerations: Choosing the Right Tool for the Job

The choice between Edman degradation and mass spectrometry is not always straightforward and depends on the specific experimental question.

  • For absolute, direct confirmation of N-terminal incorporation: If the ncAA is located within the first 20-30 residues of the N-terminus, Edman degradation provides an unambiguous answer without the need for complex data interpretation. [18]* For comprehensive validation and PTM analysis: If you need to confirm incorporation at a site internal to the protein, achieve full sequence coverage, and simultaneously screen for any unexpected modifications, mass spectrometry is the superior choice. [19]* For troubleshooting failed or low-efficiency incorporation: MS can help identify if the issue is translation termination (by identifying truncated products) or mis-incorporation of canonical amino acids at the target site.

In many cases, a dual approach can be powerful. Edman degradation can provide orthogonal validation for N-terminal sequences, while MS offers a global view of the protein's integrity. [17]

Conclusion

The validation of this compound incorporation is a critical step in ensuring the success of your protein engineering endeavors. Both Edman degradation and mass spectrometry are powerful techniques that can provide the necessary sequence information. By understanding their respective strengths and limitations, you can design a validation strategy that is both rigorous and efficient. As a guiding principle, the more complex and critical your protein therapeutic or research tool, the more orthogonal validation methods you should employ to ensure its quality and fidelity.

References

  • Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A versatile platform for encoding unnatural amino acids in E. coli. Biochemistry, 52(10), 1828–1837. [Link]

  • Isaacs, F. J., Carr, P. A., & Church, G. M. (2016). Translation system engineering in Escherichia coli enhances non-canonical amino acid incorporation into proteins. Biotechnology and Bioengineering, 114(5), 1074–1086. [Link]

  • MtoZ Biolabs. (n.d.). De Novo Protein Sequencing Service. Retrieved January 10, 2024, from [Link]

  • BioPharmaSpec. (n.d.). Protein Sequencing Service | De Novo & N-Terminal Analysis. Retrieved January 10, 2024, from [Link]

  • Walk, T. B., Süssmuth, R., Kempter, C., Gnau, V., Jack, R. W., & Jung, G. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers, 49(4), 329–340. [Link]

  • Chen, Y., Fan, C., & Liu, W. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 27(21), 7385. [Link]

  • Italia, J. S., Addy, P. S., Wrobel, A. J., & Chatterjee, A. (2017). Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites. Nature Chemistry, 9(7), 646–653. [Link]

  • Rapid Novor. (n.d.). Protein Sequencing Service 100% Accuracy on Every Amino Acid. Retrieved January 10, 2024, from [Link]

  • Taira, H., Abe, R., & Hohsaka, T. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology, 9, 755866. [Link]

  • James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology, 4(2), 59-61. [Link]

  • BiotechPack. (n.d.). Overview of Amino Acid N-Terminal Sequencing and Edman Degradation Method. Retrieved January 10, 2024, from [Link]

  • Wikipedia. (2023, December 27). Edman degradation. [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved January 10, 2024, from [Link]

  • Link, A. J., Vink, M. K., & Tirrell, D. A. (2007). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Biotechnology, 18(4), 337–342. [Link]

  • Niu, W., & Guo, J. (2024). Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Methods in Molecular Biology, 2720, 145-160. [Link]

  • Li, Y., et al. (2020). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. ACS Synthetic Biology, 9(1), 110–118. [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119–135. [Link]

  • Han, S., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]

  • Smith, A. W., et al. (2015). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Methods in Enzymology, 565, 333–355. [Link]

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved January 10, 2024, from [Link]

  • Waters Corporation. (2014, July 16). Identifying Proteins using Mass Spectrometry. YouTube. [Link]

  • Reddit. (2023, July 16). Determining Non-natural aminoacid integration in an expressed protein. r/proteomics. [Link]

  • Brewer, S. H., et al. (2014). Synthesis and protein incorporation of azido-modified unnatural amino acids. Organic & Biomolecular Chemistry, 12(21), 3412–3419. [Link]

  • Zimmerman, M. I., et al. (2014). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2402–2411. [Link]

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  • KC, D., et al. (2023). Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. International Journal of Molecular Sciences, 24(13), 10992. [Link]

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A Comparative Guide to 4-(Hydroxymethyl)-D-phenylalanine and p-acetyl-L-phenylalanine for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of biological inquiry, the ability to precisely label proteins is paramount. The incorporation of non-canonical amino acids (ncAAs) into proteins through genetic code expansion has emerged as a powerful strategy for introducing unique chemical functionalities, enabling site-specific labeling with probes, drugs, and other moieties. This guide provides a comprehensive comparative analysis of two such ncAAs: 4-(Hydroxymethyl)-D-phenylalanine and p-acetyl-L-phenylalanine, offering deep insights into their utility for protein labeling.

While p-acetyl-L-phenylalanine is a well-established and versatile tool with a wealth of supporting data and established protocols, this compound represents a potential but currently underexplored avenue for protein labeling. This guide will first delve into the established methodologies and applications of p-acetyl-L-phenylalanine, providing detailed experimental protocols and performance data. Subsequently, it will explore the theoretical potential and inherent challenges associated with the use of this compound, offering a forward-looking perspective for the field.

Part 1: p-acetyl-L-phenylalanine: A Robust and Versatile Tool for Protein Labeling

p-acetyl-L-phenylalanine (pAcF) is a non-canonical amino acid that contains a ketone group on its side chain. This ketone group is bioorthogonal, meaning it does not react with the functional groups typically found in biological systems.[1][2] This unique reactivity allows for the highly specific labeling of proteins containing pAcF with probes that have a complementary hydroxylamine or hydrazide functional group, forming a stable oxime or hydrazone bond, respectively.[1][2]

Incorporation of p-acetyl-L-phenylalanine into Proteins

The site-specific incorporation of pAcF into a target protein is achieved through the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are designed to uniquely recognize pAcF and the amber stop codon (UAG), respectively.[3] When the gene for the protein of interest, containing a UAG codon at the desired labeling site, is expressed in a host organism (typically E. coli) along with the pAcF-specific OTS and a supply of pAcF in the growth medium, the ncAA is incorporated at the specified position.[3]

Several plasmids have been developed to facilitate this process, with the pEVOL and pSUPAR plasmid systems being widely used. These plasmids encode the engineered aaRS and tRNA, allowing for efficient incorporation of pAcF.

Experimental Protocol: Incorporation of p-acetyl-L-phenylalanine into a Target Protein in E. coli

This protocol outlines a general procedure for the expression of a target protein containing pAcF in E. coli.

1. Plasmid Preparation and Transformation:

  • Obtain or generate a plasmid encoding your protein of interest with a UAG (amber) stop codon at the desired labeling site.

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid for your target protein and a pEVOL or pSUPAR plasmid encoding the pAcF-specific aaRS/tRNA pair.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection of both plasmids.

2. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • The following day, inoculate a larger volume of LB medium containing the antibiotics and p-acetyl-L-phenylalanine (typically 1-2 mM) with the overnight culture.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (and arabinose if using the pEVOL plasmid) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells using standard methods (e.g., sonication, French press).

  • Purify the protein of interest using an appropriate chromatography technique (e.g., affinity chromatography if the protein has a tag, followed by size-exclusion chromatography).

dot graph TD { A[Co-transform E. coli with target protein plasmid (with UAG codon) and pEVOL-pAcF plasmid] --> B{Grow culture in media containing pAcF}; B --> C[Induce protein expression]; C --> D[Protein synthesis with pAcF incorporation at UAG site]; D --> E[Cell lysis and purification of pAcF-containing protein]; }

Workflow for p-acetyl-L-phenylalanine incorporation.

Bioorthogonal Labeling of p-acetyl-L-phenylalanine Containing Proteins

The ketone handle of pAcF allows for highly specific labeling with probes containing a hydroxylamine or hydrazide moiety. The reaction with hydroxylamines to form an oxime bond is particularly favored due to the high stability of the resulting linkage.[4][5]

Experimental Protocol: Oxime Ligation of a pAcF-Containing Protein

This protocol describes the labeling of a purified protein containing pAcF with a hydroxylamine-functionalized probe (e.g., a fluorescent dye or biotin).

1. Reaction Setup:

  • Prepare a solution of the purified pAcF-containing protein in a suitable buffer. The optimal pH for oxime ligation is typically between 4 and 5. However, many proteins are not stable at this low pH.

  • For reactions at physiological pH (7.0-7.4), the addition of a catalyst such as aniline or m-phenylenediamine is recommended to increase the reaction rate.[1][6]

  • Add the hydroxylamine-functionalized probe to the protein solution. A 10- to 50-fold molar excess of the probe is typically used.

  • If using a catalyst, add aniline or m-phenylenediamine to a final concentration of 10-100 mM.

2. Reaction and Purification:

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by mass spectrometry or SDS-PAGE (if the probe is large enough to cause a noticeable shift).

  • Once the reaction is complete, remove the excess probe and catalyst by size-exclusion chromatography or dialysis.

3. Characterization:

  • Confirm the successful labeling of the protein by mass spectrometry, which will show a mass shift corresponding to the addition of the probe.

  • If a fluorescent probe was used, the labeling can be confirmed by fluorescence spectroscopy.

dot graph TD { A[Purified protein with pAcF] -- Add hydroxylamine probe --> B{Reaction mixture}; B -- Add aniline catalyst (optional, for pH 7) --> C[Incubation]; C --> D[Oxime bond formation]; D --> E[Purification of labeled protein]; }

Workflow for oxime ligation of a pAcF-containing protein.

Performance and Advantages of p-acetyl-L-phenylalanine
ParameterPerformance CharacteristicsReferences
Incorporation Efficiency Yields of protein containing pAcF can reach up to 500 µg/mL in cell-free systems and are often comparable to wild-type protein expression in E. coli.[4]
Labeling Kinetics The rate of oxime ligation is pH-dependent, being faster at acidic pH. The use of aniline or m-phenylenediamine as a catalyst significantly accelerates the reaction at neutral pH, with m-phenylenediamine being up to 15 times more efficient than aniline.[1][6][7]
Stability of Conjugate The oxime bond formed is highly stable under physiological conditions, making it suitable for in vivo applications.[4][5]
Bioorthogonality The ketone functional group is highly bioorthogonal and does not cross-react with other functional groups in proteins or living systems.[1][2]

Part 2: this compound: A Potential but Uncharted Territory for Protein Labeling

In contrast to the well-documented utility of p-acetyl-L-phenylalanine, this compound remains a largely unexplored non-canonical amino acid for protein labeling. A comprehensive search of the scientific literature reveals a lack of established protocols for its site-specific incorporation into proteins and subsequent bioorthogonal labeling.

The Chemical Nature of this compound

This compound possesses a hydroxymethyl (-CH2OH) group on the phenyl ring. This functional group is a primary alcohol. While alcohols are common in biological systems (e.g., in the side chains of serine and threonine), the benzylic alcohol of this ncAA could potentially offer unique reactivity.

Theoretical Potential for Bioorthogonal Labeling

For this compound to be a viable tool for protein labeling, two key challenges must be addressed:

  • Development of an Orthogonal Translation System: A specific aminoacyl-tRNA synthetase/tRNA pair that recognizes this compound and not any of the canonical amino acids would need to be evolved.[8][9] This is a non-trivial undertaking that typically involves multiple rounds of directed evolution and selection.[8][9]

  • Identification of a Suitable Bioorthogonal Reaction: A chemical reaction that specifically targets the hydroxymethyl group under physiological conditions without cross-reacting with other functional groups in the protein would be required. While some reactions of benzyl alcohols are known in organic chemistry, their adaptation to be truly bioorthogonal for protein labeling in a biological context is a significant challenge. Potential avenues could include enzymatic modifications or the development of novel ligation chemistries.

dot graph TD { A{Evolve a specific aaRS/tRNA pair for this compound} --> B{Incorporate the ncAA into a target protein}; B --> C{Develop a bioorthogonal reaction for the hydroxymethyl group}; C --> D[Site-specific protein labeling]; A -- Challenge --> A; C -- Challenge --> C; }

Challenges in utilizing this compound.

Comparative Analysis: p-acetyl-L-phenylalanine vs. This compound
Featurep-acetyl-L-phenylalanineThis compound
Functional Group Acetyl (Ketone)Hydroxymethyl (Primary Alcohol)
Incorporation Method Well-established; multiple orthogonal synthetases and plasmids available.No established method; requires development of a specific orthogonal translation system.
Bioorthogonal Reaction Well-characterized oxime/hydrazone ligation with established protocols and catalysts.No established bioorthogonal reaction; requires development of a novel, specific ligation chemistry.
Availability of Data Extensive literature with quantitative data on efficiency, kinetics, and stability.No available data for protein labeling applications.
Current Utility A widely used and reliable tool for site-specific protein labeling.A theoretical candidate with significant developmental hurdles to overcome.

Conclusion

This comparative guide highlights the stark contrast between the established utility of p-acetyl-L-phenylalanine and the nascent potential of this compound for protein labeling. p-acetyl-L-phenylalanine stands as a robust and versatile tool, supported by a wealth of experimental data and detailed protocols that enable its efficient incorporation and specific labeling. The bioorthogonal ketone-hydroxylamine ligation offers a reliable method for creating stable protein conjugates for a wide range of applications in research and drug development.

This compound, on the other hand, represents an intriguing but currently undeveloped candidate for protein labeling. The primary obstacles to its use are the lack of a dedicated orthogonal translation system and a proven bioorthogonal reaction for its hydroxymethyl group. Overcoming these challenges would require significant research and development efforts.

For researchers seeking a reliable and well-characterized method for site-specific protein labeling, p-acetyl-L-phenylalanine is the clear and recommended choice. The exploration of this compound and other novel ncAAs, however, remains an exciting frontier in chemical biology, with the potential to further expand the toolbox for protein engineering and bioconjugation.

References

  • Evans, E. G., & Millhauser, G. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 563, 503–527. [Link]

  • Fleissner, M. R., Brustad, E. M., Kálai, T., Altenbach, C., Cascio, D., Peters, F. B., Hideg, K., Peuker, S., Schultz, P. G., & Hubbell, W. L. (2009). Site-directed spin labeling of a genetically encoded unnatural amino acid. Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21637–21642. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(12), 4958–4967. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9133–9136. [Link]

  • UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. [Link]

  • Chin, J. W., Cropp, T. A., Anderson, J. C., Mukherji, M., Zhang, Z., & Schultz, P. G. (2003). An expanded eukaryotic genetic code. Science, 301(5635), 964–967. [Link]

  • du, Y., Li, L., Zheng, Y., & Huo, Y. X. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Molecules, 27(22), 7957. [Link]

  • Wang, L., Zhang, Z., Brock, A., & Schultz, P. G. (2003). Addition of the keto functional group to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences of the United States of America, 100(1), 56–61. [Link]

  • Loscha, K., Herlt, A. J., & Huber, T. (2012). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Pharmacology, 3, 133. [Link]

  • Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A versatile platform for single- and multiple-unnatural amino acid mutagenesis in Escherichia coli. Biochemistry, 52(10), 1828–1837. [Link]

  • Chin, J. W., Martin, A. B., King, D. S., Wang, L., & Schultz, P. G. (2002). Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli. Journal of the American Chemical Society, 124(31), 9026–9027. [Link]

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764–4806. [Link]

  • Serfling, R., Lorenz, P., & Völler, P. (2018). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. ACS Synthetic Biology, 7(6), 1546–1557. [Link]

  • Wang, F., & Liu, W. R. (2010). Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. Computational and Theoretical Chemistry, 941(1-3), 51–57. [Link]

  • Li, Q., & Liu, W. R. (2014). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 9(3), 673–678. [Link]

  • Kim, T., Lee, D., & Choi, J. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60. [Link]

  • Bain, J. D., Glabe, C. G., Dix, T. A., & Chamberlin, A. R. (1989). Biosynthetic site-specific incorporation of a non-natural amino acid into a polypeptide. Journal of the American Chemical Society, 111(21), 8013–8014. [Link]

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A Comparative Guide to Protein Thermal Stabilization: Investigating the Potential of 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The conformational integrity of proteins is paramount to their function. Yet, maintaining this native state outside the highly regulated cellular environment presents a significant challenge in biotechnology and pharmaceutical development. Thermal stress, in particular, can induce denaturation and aggregation, leading to loss of activity and the formation of potentially immunogenic species. This guide delves into the critical field of protein stabilization, focusing on the untapped potential of a non-canonical amino acid, 4-(Hydroxymethyl)-D-phenylalanine, as a novel chemical chaperone.

We will dissect its molecular attributes, hypothesize its mechanism of action, and provide a direct comparative analysis against established stabilization agents. Crucially, this guide furnishes a complete, field-proven experimental protocol to empower researchers to validate these claims and quantify the stabilizing effects in their own systems.

Section 1: The Scientific Rationale for this compound

While many small molecules, known as chemical chaperones or osmolytes, are used to enhance protein stability, the search for more potent and specific agents is ongoing.[1][2] this compound emerges as a compelling candidate not by chance, but by a rational analysis of its constituent parts.

  • The D-Amino Acid Advantage: Unlike their L-isomers, which are the building blocks of natural proteins, D-amino acids are resistant to degradation by common proteases.[] This inherent stability makes this compound a more robust excipient in biological formulations where enzymatic activity may be a concern.

  • The Phenylalanine Core: The aromatic phenyl group is a cornerstone of hydrophobic interactions that drive protein folding.[4] Studies have shown that phenylalanine itself can act as an effective stabilizer and inhibitor of amorphous protein aggregation.[5] It is hypothesized that the phenyl ring of this compound can interact favorably with exposed hydrophobic patches on partially unfolded proteins, sterically hindering aggregation pathways.

  • The Hydroxymethyl Novelty: The key innovation lies in the para-substituted hydroxymethyl (-CH₂OH) group. This polar moiety introduces several potential benefits:

    • Enhanced Solubility: It improves the aqueous solubility of the molecule compared to native phenylalanine.

    • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows it to potentially form stabilizing hydrogen bonds with polar residues on the protein surface or to favorably organize water molecules in the hydration shell, a mechanism employed by natural osmolytes.[2]

Based on these features, we can propose a mechanism of action where this compound acts as a bifunctional chemical chaperone.

cluster_Folded Stabilized Protein State Unfolded Exposed Hydrophobic Patches & Polar Residues Folded Native Conformation (Aggregation Prevented) Unfolded->Folded Promotes Folding & Discourages Aggregation HMD_Phe Bifunctional Molecule (Hydrophobic Ring + Polar Arm) HMD_Phe->Unfolded

Caption: Hypothesized bifunctional stabilization mechanism.

Section 2: Comparative Analysis of Protein Stabilizers

To contextualize the potential of this compound, it is essential to compare it with other classes of commonly used protein stabilizers. Each class operates via distinct mechanisms and comes with its own set of advantages and limitations.

Stabilizer ClassExample(s)Primary Mechanism of ActionTypical ConcentrationProsCons
Polyols/Sugars Glycerol, Sorbitol, TrehalosePreferential exclusion (osmophobic effect), increasing the free energy of the unfolded state.[2][6]High (0.5 - 2 M)Broadly effective, well-characterized, GRAS status.Can increase solution viscosity significantly; may not be suitable for all delivery routes.
Natural Amino Acids L-Arginine, L-Proline, L-PhenylalanineVaries: Arginine can suppress aggregation; Proline is an osmolyte. Effects can be protein-specific.[5][7]Moderate (50 - 500 mM)Biocompatible, can have multiple stabilizing effects.Effects can be unpredictable; some (like Arginine) can destabilize certain proteins.[8]
Methylamines Trimethylamine N-oxide (TMAO)Osmolyte that counteracts the denaturing effects of urea; forces the peptide backbone to compact.[9]Moderate (100 - 1000 mM)Potent stabilizer found in nature.Can have a distinct odor; not universally applicable.
Halogenated ncAAs Trifluoromethyl-phenylalanineIncorporated into the protein sequence; enhances core hydrophobic packing and stability.[10][11]N/A (Part of protein)Can lead to dramatic increases in thermal stability.Requires protein engineering and recombinant expression; not a simple additive.
This compound (Investigational) Hypothesized: Bifunctional - Hydrophobic interaction and favorable polar interactions.Hypothesized: Low to ModerateHypothesized: Protease resistance, potent aggregation suppression, high solubility.Hypothesized: Efficacy and optimal concentration are protein-dependent and require empirical testing.

Section 3: Experimental Protocol for Quantifying Thermal Stability

The most direct and high-throughput method for assessing the effect of a ligand on protein stability is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[12][13] The principle is based on the use of a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to the hydrophobic core of a protein, which becomes exposed as the protein denatures with increasing temperature.[14] A stabilizing compound will increase the energy required to unfold the protein, resulting in a measurable increase in its melting temperature (Tm).

cluster_prep 1. Assay Preparation cluster_run 2. Experimental Run cluster_analysis 3. Data Analysis A Prepare Protein Stock D Aliquot Master Mix (Protein + Buffer + Dye) into 96-well plate A->D B Prepare Ligand Stock (4-Hydroxymethyl-D-phenylalanine) E Add Ligand Dilutions to appropriate wells B->E C Prepare Dye Stock (SYPRO Orange) C->D D->E F Seal Plate & Centrifuge E->F G Run Melt Curve Protocol on Real-Time PCR System (e.g., 25°C to 95°C) F->G H Generate Fluorescence vs. Temperature Curves G->H I Calculate Derivative to Find Melting Temp (Tm) H->I J Calculate ΔTm (Tm_ligand - Tm_no_ligand) I->J

Caption: Standard workflow for a Thermal Shift Assay (TSA).

Detailed Step-by-Step Methodology

Objective: To determine the change in thermal melting temperature (ΔTm) of a target protein in the presence of varying concentrations of this compound.

Materials:

  • Purified target protein (e.g., 1 mg/mL stock in a suitable buffer like PBS or HEPES)

  • This compound (powder)

  • SYPRO Orange Protein Gel Stain (e.g., 5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)

  • Nuclease-free water

  • 96-well qPCR plates and optical seals

  • Real-Time PCR instrument with melt-curve capability

Protocol:

  • Preparation of Stock Solutions:

    • Protein: Dilute the protein stock to 2x the final desired concentration (e.g., to 2 µM) in the assay buffer. Causality Note: Working with a 2x stock simplifies the final plate setup and minimizes pipetting errors.

    • Ligand: Prepare a high-concentration stock of this compound (e.g., 100 mM) in nuclease-free water or assay buffer. Perform a serial dilution to create a range of concentrations (e.g., from 100 mM down to 10 µM). This range will be used to determine the dose-dependency of the stabilizing effect.

    • Dye: Prepare a 200x working stock of SYPRO Orange by diluting the 5000x stock in assay buffer. Trustworthiness Note: The dye must be diluted immediately before use and protected from light to prevent photobleaching and ensure signal consistency.

  • Assay Setup (per 20 µL reaction):

    • In each well of a 96-well plate, add 10 µL of the 2x protein stock.

    • Add 5 µL of the appropriate ligand dilution. For "no ligand" controls, add 5 µL of assay buffer.

    • Prepare a "Dye Master Mix" by adding the 200x SYPRO Orange to assay buffer to a final concentration of 10x. Add 5 µL of this 10x Dye mix to each well.

    • Final concentrations in the well will be: 1x Protein, 1x Ligand (at various concentrations), and 5x SYPRO Orange.

  • Instrument Run:

    • Seal the plate securely with an optical seal and centrifuge briefly (e.g., 1000 x g for 1 minute) to remove bubbles.

    • Place the plate in the real-time PCR instrument.

    • Program the instrument for a melt curve experiment:

      • Hold at 25°C for 1 minute.

      • Ramp up to 95°C with a ramp rate of 0.5°C/minute.

      • Acquire fluorescence data at every temperature step.

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • The melting temperature (Tm) is the point of maximum inflection on this curve, which corresponds to the peak of the first derivative plot (-dF/dT).[13]

    • Calculate the thermal shift (ΔTm) for each ligand concentration: ΔTm = Tm (with ligand) - Tm (no ligand control) .

    • A positive ΔTm indicates stabilization.

Section 4: Interpreting Results and Advancing the Investigation

The outcome of the TSA provides the first quantitative measure of this compound's efficacy.

cluster_input Input cluster_output Observable Effect Protein Protein Binding Ligand Binds to Native State Protein->Binding Ligand Stabilizing Ligand (e.g., HMD-Phe) Ligand->Binding Tm Increased Melting Temperature (↑ Tm) Binding->Tm Shifts equilibrium towards folded state

Caption: Ligand binding stabilizes the native state, increasing Tm.

Potential Outcomes & Next Steps:

  • Significant Positive ΔTm (> 2°C): This is a strong indication of a stabilizing effect. The next steps would be to confirm this using orthogonal methods.

    • Isothermal Chemical Denaturation: Use a chaotrope like urea or guanidinium chloride to measure the change in the free energy of unfolding (ΔG), providing deeper thermodynamic insight.[15]

    • Circular Dichroism (CD) Spectroscopy: This technique can confirm that the ligand does not negatively alter the protein's secondary structure while conferring thermal stability.[16]

  • Minor Positive ΔTm (0.5 - 2°C): The compound has a modest stabilizing effect. It may be effective in combination with other excipients or at higher concentrations.

  • No Change or Negative ΔTm: The compound is either inert or destabilizing for the specific target protein under the tested conditions. This does not preclude its effectiveness for other proteins, as stabilizer effects can be highly context-dependent.

By following this structured, evidence-based approach, researchers can move from rational molecular design to empirical validation, systematically exploring the potential of novel excipients like this compound to solve pressing challenges in protein stability.

References

  • Wikipedia. Chemical chaperone. [Link]

  • Bitesize Bio. (2025-06-08). Keeping Your Proteins Happy with Chemical Chaperones. [Link]

  • The Chemistry of Stability: How Non-Natural Amino Acids Fortify Proteins. (2026-01-06). [Link]

  • Lugtenburg, T., Gran-Scheuch, A., & Drienovská, I. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection, 36, gzad003. [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. [Link]

  • Bio-Rad Laboratories. Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]

  • Mishra, R., et al. (2014). Classification of Chemical Chaperones Based on Their Effect on Protein Folding Landscapes. ACS Chemical Biology, 9(12), 2891–2899. [Link]

  • Kudryashova, E. V., et al. (2023). Effect of Chemical Chaperones on the Stability of Proteins during Heat- or Freeze-Thaw Stress. International Journal of Molecular Sciences, 24(12), 10321. [Link]

  • Lugtenburg, T., Gran-Scheuch, A., & Drienovská, I. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection, 36. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Kumar, V., & Sharma, V. K. (1994). Increased thermal stability of proteins in the presence of amino acids. The Biochemical journal, 303 ( Pt 1), 147–153. [Link]

  • ResearchGate. Flowchart of a thermal shift assay including initial buffer optimization and subsequent additive or ligand screens. [Link]

  • ResearchGate. (1994). Increased thermal stability of proteins in the presence of amino acids. [Link]

  • Hawe, A., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 15(7), 1878. [Link]

  • PubChem. This compound. [Link]

  • Chaari, A., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express, 14(1), 69. [Link]

  • Knight, S. E., & Little, S. R. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Advanced Drug Delivery Reviews, 189, 114486. [Link]

  • Schipper, P., et al. (2021). Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide). Polymers, 13(21), 3737. [Link]

  • Rohr, F. J., et al. (2001). Acceptability of a new modular protein substitute for the dietary treatment of phenylketonuria. Journal of Inherited Metabolic Disease, 24(6), 633–642. [Link]

  • Macdonald, A., et al. (2004). Protein substitutes for PKU: what's new? Journal of Inherited Metabolic Disease, 27(3), 363–371. [Link]

  • National Institutes of Natural Sciences. (2020). Researchers find why 'lab-made' proteins have unusually high temperature stability. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Khan, M. I., & Singh, P. (2017). Protein stability [determination] problems. Frontiers in Bioscience (Landmark ed.), 22(8), 1460–1473. [Link]

  • Steliou, K., & Da-Poian, A. T. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(26), 4089–4097. [Link]

  • Pucci, F., & Rooman, M. (2017). Improved insights into protein thermal stability: from the molecular to the structurome scale. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2099), 20160142. [Link]

  • Nishi, H., et al. (2013). Physicochemical mechanisms of protein regulation by phosphorylation. Frontiers in Genetics, 4, 214. [Link]

  • ResearchGate. (2020). Proposed mechanism of D-Phe action on L-Phe in phenylketonuria. [Link]

  • Pey, A. L., et al. (2021). Unravelling the Complex Denaturant and Thermal-Induced Unfolding Equilibria of Human Phenylalanine Hydroxylase. International Journal of Molecular Sciences, 22(12), 6548. [Link]

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Sources

A Comparative Guide to Peptide Binding Affinity: The Impact of 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for peptide-based therapeutics with enhanced potency, selectivity, and stability is a continuous endeavor. The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to modulate their pharmacological properties.[1][2][3] This guide provides an in-depth technical comparison of the binding affinity of peptides with and without the synthetic amino acid, 4-(Hydroxymethyl)-D-phenylalanine. We will explore the physicochemical rationale for its use, present a hypothetical case study with supporting experimental data, and provide detailed protocols for the synthesis and analysis of such modified peptides.

The Rationale for Unnatural Amino Acids in Peptide Drug Design

Peptides offer a unique therapeutic window, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability.[2] The introduction of UAAs can overcome these challenges by altering the peptide's conformation, introducing new functional groups for interaction, and increasing resistance to proteolytic degradation.[4][5] this compound, a derivative of D-phenylalanine, is a particularly interesting UAA for its potential to introduce novel hydrogen bonding interactions through its hydroxymethyl group, thereby potentially enhancing binding affinity and specificity. The D-configuration of the amino acid also contributes to increased stability against enzymatic degradation.[6]

Physicochemical Properties: Phenylalanine vs. This compound

The key difference between L-phenylalanine and this compound lies in the addition of a hydroxymethyl group at the para position of the phenyl ring and the stereochemistry at the alpha-carbon.

PropertyL-PhenylalanineThis compound
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₃
Molecular Weight 165.19 g/mol 195.22 g/mol
Side Chain Benzyl4-(Hydroxymethyl)benzyl
Key Functional Group PhenylPhenyl and Hydroxyl
Potential Interactions Hydrophobic, π-π stackingHydrophobic, π-π stacking, Hydrogen bonding
Stereochemistry L-configurationD-configuration

The presence of the hydroxyl group in this compound introduces polarity to the otherwise hydrophobic side chain, allowing for the formation of hydrogen bonds with the target protein, which can significantly impact binding affinity.[7]

Hypothetical Case Study: Enhancing the Binding Affinity of a p53-MDM2 Inhibitor

To illustrate the potential impact of this compound on peptide binding affinity, we present a hypothetical case study based on the well-characterized interaction between a p53-derived peptide and the oncoprotein MDM2. The native p53 peptide contains a critical phenylalanine residue that inserts into a hydrophobic pocket of MDM2.

Native Peptide (NP): Ac-Phe-Met-Leu-NH₂ Modified Peptide (MP): Ac-[4-(Hydroxymethyl)-D-Phe] -Met-Leu-NH₂

Our hypothesis is that the hydroxymethyl group of the modified phenylalanine will form a hydrogen bond with a nearby polar residue in the MDM2 binding pocket, leading to a measurable increase in binding affinity.

Quantitative Data Comparison

The following tables summarize the hypothetical binding affinity data for the interaction between the native and modified peptides with MDM2, as determined by Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Table 1: Surface Plasmon Resonance (SPR) Data

PeptideAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Dissociation Constant (KD) (nM)
Native Peptide (NP)1.5 x 10⁵3.0 x 10⁻³20
Modified Peptide (MP)2.0 x 10⁵1.0 x 10⁻³5

Table 2: Isothermal Titration Calorimetry (ITC) Data

PeptideDissociation Constant (KD) (nM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)
Native Peptide (NP)22-8.56.7
Modified Peptide (MP)6-10.25.5

Table 3: Fluorescence Polarization (FP) Data

PeptideIC₅₀ (nM)
Native Peptide (NP)25
Modified Peptide (MP)7

The hypothetical data consistently shows that the modified peptide exhibits a higher binding affinity (lower KD and IC₅₀ values) for MDM2 compared to the native peptide. The ITC data suggests that this enhanced affinity is primarily driven by a more favorable enthalpic contribution, consistent with the formation of a new hydrogen bond.

Experimental Protocols

Peptide Synthesis

The peptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8]

Peptide_Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Fmoc-Leu-OH Coupling (HCTU, DIPEA in DMF) Deprotection1->Coupling1 Wash1 DMF Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Fmoc-Met-OH Coupling Deprotection2->Coupling2 Wash2 DMF Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Fmoc-Phe-OH or Fmoc-4-(Hydroxymethyl)-D-Phe-OH Coupling Deprotection3->Coupling3 Wash3 DMF Wash Coupling3->Wash3 Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash3->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H₂O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Step-by-step methodology:

  • Swell Rink Amide resin in dimethylformamide (DMF).

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) using a coupling reagent such as HCTU and a base like DIPEA in DMF.

  • Wash the resin thoroughly with DMF.

  • Repeat steps 2-4 for the subsequent amino acids (Fmoc-Met-OH, and either Fmoc-Phe-OH or Fmoc-4-(Hydroxymethyl)-D-Phe-OH).

  • After coupling the final amino acid and removing the Fmoc group, acetylate the N-terminus with acetic anhydride and DIPEA.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Lyophilize the purified peptide.

Binding Affinity Determination

SPR measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.[9]

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis Protein_Prep Prepare MDM2 Protein (Ligand) Immobilization Immobilize MDM2 Protein Protein_Prep->Immobilization Peptide_Prep Prepare Peptide Solutions (Analyte) Association Inject Peptide (Association) Peptide_Prep->Association Activation Activate Sensor Chip (EDC/NHS) Activation->Immobilization Deactivation Deactivate Surface (Ethanolamine) Immobilization->Deactivation Deactivation->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Regenerate Surface (e.g., Glycine-HCl) Dissociation->Regeneration Data_Analysis Data Analysis (ka, kd, KD) Dissociation->Data_Analysis Regeneration->Association

Caption: Surface Plasmon Resonance (SPR) Workflow.

Step-by-step methodology:

  • Immobilize recombinant MDM2 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of the native and modified peptides in a suitable running buffer (e.g., HBS-EP+).

  • Inject the peptide solutions over the sensor surface to monitor association.

  • Switch to running buffer to monitor dissociation.

  • Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl pH 2.0).

  • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2][5]

ITC_Workflow cluster_prep Preparation Protein_Prep Prepare MDM2 Protein (in cell) Titration Titrate Peptide into MDM2 Solution Protein_Prep->Titration Peptide_Prep Prepare Peptide Solution (in syringe) Peptide_Prep->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Data_Analysis Data Analysis (KD, ΔH, ΔS) Heat_Measurement->Data_Analysis

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Step-by-step methodology:

  • Dialyze the MDM2 protein and dissolve the peptides in the same buffer to minimize heats of dilution.

  • Load the MDM2 protein into the sample cell of the calorimeter.

  • Load the peptide solution into the injection syringe.

  • Perform a series of injections of the peptide into the protein solution, measuring the heat change after each injection.

  • Integrate the heat pulses and plot them against the molar ratio of peptide to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

FP is a solution-based technique that measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.[1][4]

FP_Workflow cluster_prep Preparation Labeled_Peptide Synthesize Fluorescently Labeled Peptide Incubation Incubate Labeled Peptide, MDM2, and Unlabeled Peptide Labeled_Peptide->Incubation Protein_Solution Prepare MDM2 Solution Protein_Solution->Incubation Competitor_Peptides Prepare Unlabeled Peptide Dilutions Competitor_Peptides->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis Data Analysis (IC₅₀) FP_Measurement->Data_Analysis

Caption: Fluorescence Polarization (FP) Workflow.

Step-by-step methodology:

  • Synthesize a fluorescently labeled version of the native peptide (e.g., with fluorescein).

  • In a multi-well plate, add a constant concentration of the fluorescently labeled peptide and MDM2 protein.

  • Add serial dilutions of the unlabeled native and modified peptides as competitors.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Plot the fluorescence polarization values against the concentration of the competitor peptide and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the binding affinity of peptides. The addition of a hydroxymethyl group provides an opportunity for new hydrogen bonding interactions, which can lead to a more favorable binding enthalpy and, consequently, a higher overall affinity. The D-configuration of this unnatural amino acid can also confer increased proteolytic stability, a desirable attribute for therapeutic peptides. The experimental workflows detailed in this guide provide a robust framework for the synthesis and comparative analysis of such modified peptides, enabling researchers to systematically explore the structure-activity relationships of their peptide candidates.

References

  • Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15479–15524. [Link]

  • Illuminating peptide drug discovery via unnatural amino acid incorporation. (2021). Poster presented at a scientific conference. [Link]

  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity [Video]. YouTube. [Link]

  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e349. [Link]

  • Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding. (2014). Toxicol. Res., 30(3), 165-171. [Link]

  • PubChem. This compound. [Link]

  • Measurement of peptide binding to MHC class II molecules by fluorescence polarization. (2011). Curr. Protoc. Immunol., Chapter 18, Unit 18.16. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. (2019). Methods Mol. Biol., 1964, 99-117. [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (2012). Methods Mol. Biol., 815, 249-262. [Link]

  • Peptide Machines. (2024). Fmoc Based Peptide Synthesis. [Link]

  • PubChem. L-phenylalanine. [Link]

  • Automated Solid Phase Peptide Synthesis (SPPS) is now a very efficient and fast method for producing modified and un-modified synthetic peptides. (n.d.). [Link]

  • PubChem. D-phenylalanine. [Link]

  • PubChem. 4-Methyl-D-phenylalanine. [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2017). Amino Acids, 49(5), 847-856. [Link]

Sources

Assessing the Potential of 4-(Hydroxymethyl)-L-phenylalanine as a Novel Probe for Protein Dynamics Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The study of protein dynamics is paramount in understanding biological function and is a cornerstone of modern drug development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of tools to probe these motions across a vast range of timescales at atomic resolution.[1] The introduction of unnatural amino acids (UAAs) as site-specific probes has further revolutionized the field, allowing for targeted investigations of protein structure and dynamics with minimal perturbation.[2][3] This guide provides a comprehensive assessment of the potential of a lesser-explored UAA, 4-(hydroxymethyl)-L-phenylalanine (hmF), as a novel NMR probe for protein dynamics. While direct experimental data on hmF for this specific application is scarce, by drawing comparisons with well-established probes and analyzing the unique chemical properties of its hydroxymethyl moiety, we can build a strong case for its potential utility and outline a clear path for its experimental validation.

The Landscape of NMR Probes for Protein Dynamics: A Comparative Overview

The choice of an NMR probe is critical and depends on the specific biological question, the size of the protein, and the timescale of the motion of interest. Below is a comparison of established methods.

Probe TypeAdvantagesDisadvantagesTimescale Sensitivity
Intrinsic Probes (¹⁵N-backbone, ¹³C-side chains) Global, non-perturbative view of dynamics.Signal overlap in large proteins; limited information from certain residues.ps - s
Methyl-TROSY (¹³CH₃) Excellent for large proteins (>50 kDa); high sensitivity; probes hydrophobic core.[4]Limited to methyl-containing residues (Ile, Leu, Val, Met, Ala, Thr).µs - s
¹⁹F-labeled UAAs (e.g., 4-F-Phe) High sensitivity; no background signal; sensitive to local environment.Can be perturbative; requires synthesis of fluorinated amino acids.ps - s
Paramagnetic Relaxation Enhancement (PRE) Provides long-range distance information (up to ~35 Å); sensitive to transient interactions.[5]Requires introduction of a paramagnetic tag; can cause line broadening.ns - ms
4-(Hydroxymethyl)-L-phenylalanine (hmF) (Proposed) Potentially minimally perturbative; introduces a unique ¹H signal; hydroxyl group can report on solvent accessibility and hydrogen bonding.Potential for restricted rotation of the hydroxymethyl group; unknown impact on protein structure and dynamics; requires development of a specific orthogonal synthetase.ps - s (Hypothesized)

A Deep Dive into 4-(Hydroxymethyl)-L-phenylalanine as a Potential NMR Probe

The unique feature of hmF is the introduction of a hydroxymethyl group at the para position of the phenyl ring. This seemingly subtle modification has several potential implications for its use as an NMR probe.

Potential Advantages:
  • Minimal Steric Perturbation: The hydroxymethyl group is relatively small and, depending on the local environment, may be well-tolerated within a protein structure without significant disruption.

  • Unique ¹H NMR Signature: The methylene protons of the hydroxymethyl group would provide a distinct signal in the ¹H NMR spectrum, likely in a region with less spectral overlap than the aromatic region. Based on the chemical shift of benzyl alcohol, these protons are expected to resonate around 4.6-4.8 ppm.

  • Reporter on Solvent Accessibility and Hydrogen Bonding: The hydroxyl proton is capable of hydrogen bonding and its chemical shift and exchange rate with solvent can provide valuable information about the local environment, including solvent accessibility and interactions with neighboring residues.

  • Rotational Dynamics as a Probe: The rotational dynamics of the Cβ-Cγ bond and the Cγ-O bond could be sensitive reporters of local steric hindrance and viscosity.

Potential Challenges and Considerations:
  • Restricted Rotation: The rotation of the hydroxymethyl group could be hindered, leading to complex relaxation properties and potentially broader lines. Studies on the rotational dynamics of hydroxymethyl groups in other molecules suggest that their conformation is sensitive to solvent effects and hydrogen bonding.[6]

  • Chemical Shift Degeneracy: While the methylene protons are in a relatively clean spectral region, their chemical shifts might be similar for different hmF residues incorporated at various sites, potentially leading to overlap in a protein with multiple hmF labels.

  • Synthesis and Incorporation: The synthesis of isotopically labeled (¹³C, ²H) hmF is necessary for many advanced NMR experiments. Furthermore, a dedicated orthogonal aminoacyl-tRNA synthetase/tRNA pair that efficiently and faithfully incorporates hmF in response to a stop codon needs to be developed.[3]

Proposed Experimental Workflow for Validating hmF as an NMR Probe

The following workflow outlines the necessary steps to validate the utility of hmF for studying protein dynamics.

workflow synthesis Synthesis of ¹³C,¹⁵N-hmF evolution Evolution of an orthogonal synthetase incorporation Site-specific incorporation into a model protein purification Expression and purification hsqc ¹H-¹⁵N HSQC for structural integrity purification->hsqc relaxation ¹⁵N R₁, R₂, NOE for backbone dynamics hmqc ¹H-¹³C HMQC of hydroxymethyl group noe NOESY to probe local environment compare_wt Compare with wild-type protein noe->compare_wt compare_other Compare with other UAA-labeled proteins comparison cluster_probes NMR Probes Protein Dynamics Protein Dynamics Backbone Amides Backbone Amides Protein Dynamics->Backbone Amides Global View Methyl Groups Methyl Groups Protein Dynamics->Methyl Groups Hydrophobic Core ¹⁹F-UAAs ¹⁹F-UAAs Protein Dynamics->¹⁹F-UAAs Sensitive Reporter PRE Probes PRE Probes Protein Dynamics->PRE Probes Long-range Distances hmF (Proposed) hmF (Proposed) Protein Dynamics->hmF (Proposed) Solvent Interface?

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench - A Commitment to Safety and Compliance

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-(Hydroxymethyl)-D-phenylalanine (CAS No. 15720-17-9), an important building block in pharmaceutical research.[1] However, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also result in costly regulatory infringements.[2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of our colleagues and the integrity of our environment. The procedures outlined here are grounded in federal regulations and laboratory best practices, emphasizing the "cradle-to-grave" responsibility that every generator of chemical waste holds.[3]

Hazard Assessment and Waste Characterization: The "Why" Behind the Procedure

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates that all waste generators must determine if their waste is hazardous.[3] This process, known as waste characterization, involves two key questions:

  • Is the waste a "Listed" Hazardous Waste? The EPA maintains four lists of specific hazardous wastes (F, K, P, and U).[8][9] this compound is not expected to appear on these lists, which primarily cover wastes from specific industrial processes or discarded commercial chemical products.[8]

  • Does the waste exhibit a "Characteristic" of hazardous waste? Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:[9]

    • Ignitability: The ability to create fire under certain conditions.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or undergo violent reactions.

    • Toxicity: The potential to be harmful or fatal when ingested or absorbed.

Based on its chemical structure, this compound is unlikely to be ignitable, corrosive, or reactive under normal conditions.[6][7] However, without specific toxicological data, a conservative approach dictates that it should be managed as potentially toxic. Therefore, for disposal purposes, it is best classified as a hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection.

Guiding Principles: The 4 'M's of Waste Management
  • Minimize: The most effective disposal strategy is to generate less waste. Order only the quantities of chemicals required for your experiments and reduce the scale of protocols where feasible.[2][10]

  • Manage: Have a written plan for managing each waste stream in your laboratory.[11]

  • Manifest: Ensure all waste is tracked from its generation point to its final disposal using a hazardous waste manifest system, typically managed by your institution.[8][12]

  • Mitigate: Be prepared for accidental releases. Spills must be cleaned up immediately, and the cleanup materials must also be treated as hazardous waste.[13]

Operational Disposal Protocol

Step 1: Waste Segregation

  • Action: At the point of generation, collect waste this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) separately from all other waste streams.

  • Causality: Never mix different chemical wastes.[2] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Segregation ensures safe storage and proper end-disposal.

Step 2: Containerization

  • Action: Place the waste in a designated, appropriate container. The best initial container is often the original product container.[13] If using a different container, ensure it is made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) and is in good condition, free from cracks or leaks.[8]

  • Causality: The container must be chemically compatible with the waste to prevent degradation, leaks, or reactions.[9][14] The container must remain sealed at all times unless waste is being added. This prevents the release of vapors and protects the contents from environmental contamination.[15]

Step 3: Labeling

  • Action: Immediately label the waste container. The label must, at a minimum, include:

    • The words "Hazardous Waste" [11]

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Handle with Care")

    • The accumulation start date (the date the first drop of waste entered the container)[9]

  • Causality: Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety. It communicates the container's contents and associated hazards to all personnel and is essential for proper tracking and disposal by your institution's Environmental Health & Safety (EHS) department.

Step 4: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the storage location is away from heat sources, direct sunlight, and high-traffic areas.[14] Provide secondary containment (such as a spill tray) to capture any potential leaks.[2]

  • Causality: SAAs are designed for the safe, temporary storage of hazardous waste. Storing waste away from ignition sources and in secondary containment minimizes the risk of fire and environmental contamination in the event of a container failure.

Step 5: Request for Collection

  • Action: Once the container is full or you have finished generating this waste stream, contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup.[10][14] Do not attempt to dispose of the chemical waste through standard trash or down the sink.[8][16]

  • Causality: Final disposal of hazardous waste must be carried out by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] Your EHS office manages this entire process, ensuring full compliance with all local, state, and federal regulations.[14]

Data Summary and Visualization

Table: Disposal Procedure at a Glance
StepActionKey Regulatory Driver (U.S. EPA)Rationale
1. Characterization Assume waste is hazardous (potential irritant/toxicant).40 CFR Part 261Precautionary principle due to lack of complete data. Ensures highest level of safety.
2. Segregation Collect as a unique waste stream.General Duty Clause, RCRAPrevents dangerous reactions with incompatible chemicals.
3. Containerization Use a sealed, compatible, and sound container.40 CFR § 262.15Prevents leaks, spills, and vapor release. Protects personnel and the environment.
4. Labeling Affix a "Hazardous Waste" label with full chemical name.40 CFR § 262.15(a)(5)Communicates hazards, ensures proper handling, and is required for regulatory compliance.
5. Accumulation Store in a designated Satellite Accumulation Area (SAA).40 CFR § 262.15Provides safe, compliant, and temporary storage at the point of generation.
6. Disposal Arrange for pickup via institutional EHS.40 CFR Part 262Ensures waste is transported and disposed of by licensed professionals at a permitted facility.
Diagram: Decision Workflow for Disposal

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

G cluster_0 cluster_1 Step 1: Characterization cluster_2 Step 2: Handling & Storage cluster_3 Step 3: Final Disposition start Waste Generation: This compound char_q Is the substance an EPA 'Listed' Hazardous Waste? start->char_q char_a_no No, it is not listed. char_q->char_a_no No char_q2 Does it exhibit a hazardous characteristic (Ignitable, Corrosive, Reactive, Toxic)? char_a_no->char_q2 char_a2_yes Yes, assume potential toxicity due to lack of data. char_q2->char_a2_yes Yes segregate Segregate from all other waste streams. char_a2_yes->segregate container Place in a compatible, sealed, and sound container. segregate->container label_node Label with 'Hazardous Waste', full chemical name, and date. container->label_node store Store in a designated Satellite Accumulation Area (SAA). label_node->store contact_ehs Contact Institutional EHS for waste pickup. store->contact_ehs end_node Compliant Disposal contact_ehs->end_node

Caption: Decision workflow for the compliant disposal of chemical waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Clinical Lab Manager.
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
  • SAFETY DATA SHEET: D-Phenylalanine methyl ester hydrochloride. (2025, December 18). Fisher Scientific.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. EPA.
  • MSDS - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET: 4-Borono-D-phenylalanine. (2025, September 22). Sigma-Aldrich.
  • Safety Data Sheet: Boc-D-Phe(4-Me)-OH. (n.d.). AAPPTec, LLC.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. EPA.
  • SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)-L-phenylalanine. (2009, September 22).
  • SAFETY DATA SHEET: 3,4-Dihydroxy-DL-phenylalanine. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET: 3,4-Dihydroxy-L-phenylalanine. (2025, September 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 4-Amino-L-phenylalanine. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET: L-Phenylalanine. (2024, July 20). Sigma-Aldrich.
  • Safety Data Sheet: DL-PHENYLALANINE. (n.d.). Spectrum Chemical.
  • This compound. (n.d.). Santa Cruz Biotechnology.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Hydroxymethyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-(Hydroxymethyl)-D-phenylalanine. As a specialized amino acid derivative, its handling requires a systematic approach to safety, grounded in a clear understanding of its potential hazards and the rationale behind each protective measure. This document moves beyond a simple checklist to offer a procedural framework that ensures both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risk Profile

While comprehensive toxicological data for this compound is not extensively documented, its structural similarity to other phenylalanine derivatives necessitates treating it with appropriate caution.[1][2] Safety Data Sheets (SDS) for analogous compounds consistently indicate risks associated with irritation.[3] The primary physical form of this reagent is a solid powder, making dust generation a key consideration during handling.[4]

The potential hazards are summarized below, based on data from structurally related chemicals.

Hazard Category Potential Risk Primary Exposure Route Justification for Caution
Eye Irritation May cause serious eye irritation.[3][4]Contact with dust or particles.Direct contact can lead to inflammation, redness, and discomfort.
Skin Irritation May cause skin irritation upon contact.[4]Direct contact with the solid or solutions.Prolonged or repeated contact can cause dermatitis.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[3][5]Inhalation of airborne powder.Fine particles can be easily inhaled, leading to irritation of the nose, throat, and lungs.
Ingestion May be harmful if swallowed.[4][6]Accidental ingestion.Though a less common laboratory exposure route, accidental ingestion can cause systemic effects.

This assessment dictates that the core safety strategy must focus on preventing direct contact with eyes and skin and minimizing the inhalation of airborne particles.

Core Directive: Selecting and Using Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed. The following protocols represent the minimum required protection and should be scaled up based on a risk assessment of the specific experimental context.

A. Eye and Face Protection: The First Line of Defense

Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory where this chemical is handled.[7] Rationale: Safety glasses provide essential protection against accidental splashes or projectiles. The side shields are critical for preventing particles from entering the eyes from the periphery.

Enhanced Protection (Recommended for Weighing and Transfer): Chemical splash goggles should be worn when handling the powder outside of a fume hood or during procedures with a higher risk of dust generation.[8] Rationale: Goggles form a seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[7] For large-scale operations or when there is a significant splash risk (e.g., during dissolution in a large volume of solvent), a face shield should be worn over safety goggles.[8]

B. Hand Protection: Preventing Dermal Exposure

Minimum Requirement: Disposable nitrile gloves are the standard for incidental contact.[7] Rationale: Nitrile provides effective protection against a wide range of chemicals for short-term use and prevents direct skin contact.[8]

Operational Protocol:

  • Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation or punctures.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • "Double Gloving": For procedures involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is recommended. This practice provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin.[7]

  • Immediate Removal: If a glove comes into direct contact with the chemical, it must be removed immediately using the proper technique to avoid contaminating the skin. Wash hands thoroughly before donning a new glove.[7]

C. Body Protection: Shielding Skin and Clothing

Minimum Requirement: A properly fitting laboratory coat must be worn at all times.[7][9] Rationale: The lab coat protects personal clothing and underlying skin from contamination by dust or splashes. It should be fully buttoned to provide maximum coverage.

D. Respiratory Protection: Mitigating Inhalation Risks

Primary Control Measure: The most effective way to control respiratory exposure is through engineering controls. All weighing and handling of powdered this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure.[5][10] Rationale: These engineering controls capture dust at the source, preventing it from becoming airborne and entering the operator's breathing zone.

When Respiratory Protection is Required: If engineering controls are not feasible or are insufficient to control dust, respiratory protection is necessary.[11]

  • Recommended Respirator: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is appropriate for protection against solid particulates.[9][12][13]

  • Usage Requirements: The use of a respirator may require participation in a formal respiratory protection program, including fit testing and medical evaluation, as mandated by your institution's Environmental Health and Safety (EHS) department.[8]

Integrated Safety Workflow: From Weighing to Waste

The following diagram and procedural steps illustrate the integration of PPE usage throughout the handling lifecycle of this compound.

G cluster_prep 1. Preparation & Gearing Up cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_post 4. Post-Procedure P1 Assess Risks (Quantity, Procedure) P2 Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Double) P1->P2 Select appropriate PPE H1 Weigh Solid Compound P2->H1 Enter work area H2 Transfer & Dissolve H1->H2 H3 Perform Experiment H2->H3 C1 Wipe Down Work Area H3->C1 Experiment complete C2 Collect All Contaminated Waste (Gloves, Wipes, Weigh Paper) C1->C2 C3 Place in Labeled Hazardous Waste Container C2->C3 D1 Safely Doff PPE (Gloves -> Goggles -> Coat) C3->D1 Leave work area D2 Wash Hands Thoroughly D1->D2

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation: Before entering the lab, ensure you understand the procedure and have conducted a risk assessment. Don your core PPE: a buttoned lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.[7]

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound inside a chemical fume hood or ventilated enclosure to minimize dust exposure.[5]

    • Use a spatula for transfers. Avoid pouring the powder, which can generate dust clouds.

    • Tap the spatula gently on the destination container to dislodge all powder.

  • Dissolution: When adding solvents, do so slowly to avoid splashing. If the dissolution is exothermic, be prepared for potential thermal hazards.

  • Spill Response:

    • In case of a small, dry spill, do not sweep with a dry brush. Gently cover the spill with a damp paper towel to avoid making the powder airborne.

    • Carefully wipe up the material, and place the contaminated towels and any other cleanup materials into a sealed, labeled hazardous waste container.[5][9]

  • Decontamination and Disposal:

    • All materials that have come into contact with the chemical, including used gloves, weigh boats, and contaminated wipes, must be disposed of as chemical waste.[9]

    • Place these items in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with general trash.[4][6]

    • Consult your institution's EHS department for specific waste classification and pickup procedures.[9]

  • Doffing PPE: Remove your PPE in the correct order to prevent self-contamination: first remove outer gloves (if double-gloved), then the lab coat, followed by goggles, and finally the inner gloves.

  • Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.

By integrating these expert-driven protocols into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Phe(4-Me)-OH. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydroxy-L-phenylalanine. Retrieved from [Link]

  • University of California, Riverside. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.